Technical Documentation Center

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
  • CAS: 100973-09-9

Core Science & Biosynthesis

Foundational

Technical Guide to 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

Introduction & Chemical Identity 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (also known as 3-(3,4,5-Trimethoxyphenyl)glutaric acid ) is a dicarboxylic acid intermediate of significant value in medicinal chemistry. It se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (also known as 3-(3,4,5-Trimethoxyphenyl)glutaric acid ) is a dicarboxylic acid intermediate of significant value in medicinal chemistry. It serves as a critical scaffold for the synthesis of 3-aryl-GABA analogs (gamma-aminobutyric acid derivatives) and 3-arylglutarimides , which are explored for their potential anxiolytic, anticonvulsant, and immunomodulatory properties.

The molecule features a glutaric acid backbone substituted at the


-position (C3) with a 3,4,5-trimethoxyphenyl  ring. This specific substitution pattern is a "privileged pharmacophore" found in numerous psychoactive and vasoactive natural products, including mescaline, reserpine, and podophyllotoxin.
Key Identifiers
PropertyDetail
IUPAC Name 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
Common Synonyms 3-(3,4,5-Trimethoxyphenyl)glutaric acid;

-(3,4,5-Trimethoxyphenyl)glutaric acid
CAS Number 100973-09-9
Molecular Formula

Molecular Weight 298.29 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl ring, making the two acetic acid side chains chemically equivalent.

  • Core Scaffold: Pentanedioic acid (Glutaric acid).

  • Substituent: 3,4,5-Trimethoxyphenyl group at the C3 position.[1][2][3]

  • Chirality: The molecule is achiral due to the internal plane of symmetry (C3 is a prochiral center). However, desymmetrization (e.g., forming a mono-ester or mono-amide) can generate chiral derivatives.

Electronic Properties

The 3,4,5-trimethoxy motif is electron-rich. The three methoxy groups donate electron density to the aromatic ring via resonance (


 effect), making the ring susceptible to electrophilic aromatic substitution, although the bulky glutaric acid tail provides steric hindrance.

Structure cluster_0 Chemical Structure Components Ring 3,4,5-Trimethoxyphenyl (Electron-Rich Core) Linker C3 Position (Prochiral Center) Ring->Linker Attached Arm1 Carboxyl Arm A (-CH2-COOH) Linker->Arm1 Arm2 Carboxyl Arm B (-CH2-COOH) Linker->Arm2

Figure 1: Structural decomposition of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

Synthesis Protocol

The most robust synthetic route utilizes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate , followed by hydrolysis and decarboxylation. This method is preferred over the Guareschi-Thorpe condensation for this specific substrate due to higher yields and cleaner workup.

Reaction Scheme
  • Knoevenagel-type Condensation: 3,4,5-Trimethoxybenzaldehyde + 2 eq. Ethyl Acetoacetate

    
     Bis(ketoester) intermediate.
    
  • Retro-Claisen/Hydrolysis: Alkaline hydrolysis cleaves the acetyl groups and ester moieties.

  • Decarboxylation: Acidification and heating promote decarboxylation to yield the glutaric acid.

Step-by-Step Methodology
Reagents Required[4][2][5][6][7][8][9]
  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)[9]

  • Sodium Hydroxide (50% w/v aqueous solution)

  • Hydrochloric Acid (Concentrated and 6M)

Protocol
  • Condensation (Formation of Bis-ketoester):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (19.6 g, 100 mmol) and ethyl acetoacetate (28.6 g, 220 mmol) in ethanol (50 mL).

    • Add piperidine (1.0 mL) as a catalyst.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the aldehyde.

    • Cool the mixture. The intermediate diethyl 2,4-diacetyl-3-(3,4,5-trimethoxyphenyl)pentanedioate may precipitate or separate as an oil. If oil, proceed directly to hydrolysis.

  • Hydrolysis and Decarboxylation:

    • Add 50% NaOH solution (80 mL) directly to the reaction mixture (caution: exothermic).

    • Reflux vigorously for 4 hours. This step cleaves the ester groups and performs the retro-Claisen cleavage of the acetyl groups.

    • Distill off the ethanol to reduce volume.

  • Isolation:

    • Cool the aqueous alkaline solution to

      
       in an ice bath.
      
    • Acidify carefully with concentrated HCl to pH 1–2.

    • The crude 3-(3,4,5-trimethoxyphenyl)pentanedioic acid will precipitate.

    • Filter the solid and wash with ice-cold water.

  • Purification:

    • Recrystallize from water or a benzene/ethanol mixture.

    • Yield: Typically 60–75%.

    • Melting Point: Expect range

      
      
      
      
      (dec).

Synthesis Start 3,4,5-Trimethoxybenzaldehyde + 2 eq. Ethyl Acetoacetate Step1 Reflux (EtOH, Piperidine) Knoevenagel Condensation Start->Step1 Inter Bis(ketoester) Intermediate Step1->Inter Step2 50% NaOH, Reflux Hydrolysis & Retro-Claisen Inter->Step2 Step3 Acidification (HCl) & Heat Decarboxylation Step2->Step3 Final 3-(3,4,5-Trimethoxyphenyl) pentanedioic acid Step3->Final

Figure 2: Synthesis workflow via the Ethyl Acetoacetate route.

Characterization Data

The following spectroscopic data is expected for the pure compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or Acetone-

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
12.10br s2H-COOH (Carboxylic acid protons)

H
6.60s2HAr-H (Positions 2, 6 on phenyl ring)

H
3.75s6H-OCH

(Meta positions 3, 5)

H
3.65s3H-OCH

(Para position 4)

H
3.35m1HAr-CH - (Methine at C3)

H
2.55dd2H-CH

-COOH (Geminal coupling)

H
2.45dd2H-CH

-COOH (Geminal coupling)

Note: The methylene protons at C2 and C4 are diastereotopic if the rotation is restricted, but typically appear as a complex multiplet or doublet of doublets due to coupling with the C3 methine.

Mass Spectrometry (MS)
  • ESI-MS (Negative Mode):

    
     297.1 
    
    
    
  • ESI-MS (Positive Mode):

    
     321.1 
    
    
    

Applications in Drug Development

This glutaric acid derivative is a versatile intermediate for synthesizing "Trimethoxy-Phenibut" analogs and other CNS-active agents.

Synthesis of 3-Aryl-GABA Analogs

The compound can be converted into 3-(3,4,5-trimethoxyphenyl)-4-aminobutanoic acid (a trimethoxy analog of Baclofen or Phenibut ) via the Curtius Rearrangement of the corresponding glutaric anhydride or mono-ester.

  • Mechanism: Glutaric acid

    
     Anhydride 
    
    
    
    Mono-amide
    
    
    Hofmann/Curtius degradation
    
    
    
    
    -Amino acid.
  • Therapeutic Potential: These analogs target GABA-B receptors or

    
     subunits of voltage-gated calcium channels (gabapentinoids).
    
Synthesis of Glutarimides

Cyclization with ammonia or substituted amines yields 3-(3,4,5-trimethoxyphenyl)glutarimide .

  • Relevance: Structurally related to Thalidomide and Lenalidomide . These derivatives are investigated for anti-angiogenic and immunomodulatory activity, particularly in oncology.

Precursor to 2,3-Benzodiazepines

While not the primary industrial route for Tofisopam (which uses a diketone), 3-arylglutaric acid derivatives can be cyclized to form the benzodiazepine core in novel synthetic pathways targeting "Girisopam" type analogs.

Applications cluster_1 Downstream Pathways Core 3-(3,4,5-Trimethoxyphenyl) pentanedioic acid Path1 Dehydration (Ac2O) Core->Path1 Anhydride Glutaric Anhydride Derivative Path1->Anhydride Path2 Ammonolysis & Cyclization Anhydride->Path2 Path3 Curtius Rearrangement Anhydride->Path3 Glutarimide 3-Arylglutarimide (Immunomodulator Scaffold) Path2->Glutarimide GABA 3-Aryl-GABA Analog (Phenibut/Baclofen Class) Path3->GABA

Figure 3: Synthetic utility and downstream applications.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Láng, T., et al. (1985).[10] "Synthesis and marker properties of 2,3-benzodiazepines." Chemische Berichte, 118(9), 3780–3799. Link

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action (2nd ed.). Elsevier Academic Press. (Reference for GABA analog design and peptidomimetics).
  • PubChem. (n.d.). Compound Summary: 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid. National Library of Medicine. Link

  • EGIS Pharmaceuticals. (2003). Process for the preparation of tofisopam and new intermediates. WO Patent 2003050092A2. Link

Sources

Exploratory

3-(3,4,5-Trimethoxyphenyl)glutaric Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Medicinal Applications

Executive Summary In modern medicinal chemistry, the design of bifunctional molecules requires highly versatile building blocks. 3-(3,4,5-Trimethoxyphenyl)glutaric acid (IUPAC: 3-(3,4,5-trimethoxyphenyl)pentanedioic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of bifunctional molecules requires highly versatile building blocks. 3-(3,4,5-Trimethoxyphenyl)glutaric acid (IUPAC: 3-(3,4,5-trimethoxyphenyl)pentanedioic acid) is a highly specialized organic intermediate that bridges two critical pharmacological domains. It combines the lipophilic, tubulin-targeting 3,4,5-trimethoxyphenyl pharmacophore with a highly reactive glutaric acid backbone. This unique structural duality makes it an indispensable precursor for synthesizing C3-substituted glutarimides—the core recognition motifs for the Cereblon (CRBN) E3 ubiquitin ligase used in Targeted Protein Degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) technologies[1],[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and field-proven synthetic methodologies designed for high-yield isolation.

Physicochemical Properties & Molecular Profiling

Understanding the baseline metrics of 3-(3,4,5-trimethoxyphenyl)glutaric acid is critical for downstream solvent selection, purification, and pharmacokinetic modeling. The quantitative data is summarized below[3],[4].

PropertyValue
Chemical Name 3-(3,4,5-trimethoxyphenyl)pentanedioic acid
CAS Number 100973-09-9
Molecular Formula C₁₄H₁₈O₇
Molecular Weight 298.29 g/mol
Monoisotopic / Exact Mass 298.10525 g/mol
NSC Number 343037
Rotatable Bonds 8
Hydrogen Bond Donors 2 (Carboxylic acids)
Hydrogen Bond Acceptors 7 (Methoxy and carbonyl oxygens)

Structural Significance & Pharmacophore Analysis

The 3,4,5-Trimethoxyphenyl Motif

The 3,4,5-trimethoxyphenyl ring is a "privileged scaffold" in oncology and anti-inflammatory drug discovery. It acts as an electron-rich, sterically bulky aromatic system that exhibits a high binding affinity for the colchicine-binding site of tubulin. By incorporating this moiety, downstream derivatives inherently possess the potential to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

The Glutaric Acid Backbone

The pentanedioic (glutaric) acid chain provides a symmetric, dual-carboxylic acid handle. In drug development, this backbone is rarely left in its free acid form due to poor cellular permeability. Instead, it serves as a synthetic precursor to C3-substituted glutarimides . Glutarimides are the fundamental "degron" motifs that hijack the Cereblon (CRBN) E3 ligase[2]. By appending the 3,4,5-trimethoxyphenyl group at the C3 position of the glutarimide ring, researchers can create highly specific CRBN modulators or anchor points for PROTAC linkers[1].

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, it is critical to not only execute a synthesis but to understand the thermodynamic and kinetic drivers of each step. The following protocols detail the synthesis of the glutaric acid and its downstream conversion, utilizing self-validating visual cues to ensure reaction integrity.

Protocol 1: Synthesis of 3-(3,4,5-Trimethoxyphenyl)glutaric Acid

This synthesis relies on a tandem Knoevenagel condensation and Michael addition, followed by base-catalyzed saponification and thermal decarboxylation[5].

Step 1: Condensation and Michael Addition

  • Procedure: In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1 eq) and diethyl malonate (2.1 eq) in absolute ethanol. Cool to 0 °C. Dropwise, add a catalytic amount of piperidine. Allow the mixture to warm to room temperature and stir for 48–72 hours.

  • Causality & Validation: Piperidine acts as a weak base, deprotonating the active methylene of diethyl malonate to form a nucleophilic enolate. This enolate attacks the aldehyde (Knoevenagel condensation) to form an α,β-unsaturated ester. A second malonate enolate then performs a Michael addition across the newly formed double bond. Self-Validation: The reaction transitions from a clear solution to a highly viscous oil or crystalline solid as the bulky tetraester intermediate forms[5].

Step 2: Saponification (Ester Cleavage)

  • Procedure: Suspend the crude tetraester in a 20% aqueous NaOH solution. Heat to 85 °C and stir for 3 hours.

  • Causality & Validation: The hydroxide ions execute a nucleophilic acyl substitution, cleaving the four ethyl ester groups to generate ethanol and a highly water-soluble sodium tetracarboxylate. Self-Validation: The initially biphasic or heterogeneous mixture will clarify into a completely homogeneous, transparent aqueous solution, confirming total ester cleavage[5].

Step 3: Acidification and Thermal Decarboxylation

  • Procedure: Cool the aqueous solution and add crushed ice. Slowly acidify to pH 1 using concentrated HCl. Heat the acidified mixture under reflux.

  • Causality & Validation: Acidification protonates the carboxylate salts to form a geminal tetracarboxylic acid. These β-diacids are thermally unstable. Heating provides the activation energy required for a concerted, six-membered cyclic transition state, expelling two molecules of carbon dioxide. Self-Validation: Upon adding HCl, a thick white precipitate of the intermediate acid forms. Upon heating, vigorous effervescence (CO₂ gas evolution) occurs. The cessation of bubbling serves as the definitive, self-validating endpoint of the decarboxylation, yielding the final 3-(3,4,5-trimethoxyphenyl)glutaric acid[5].

Protocol 2: Downstream Conversion to C3-Glutarimide (PROTAC Precursor)

To utilize this compound in Targeted Protein Degradation, it must be cyclized into a glutarimide[1],[2].

  • Anhydride Formation: Suspend the glutaric acid in excess acetic anhydride and heat to 140 °C for 30 minutes. Acetic anhydride acts as a dehydrating agent, driving intramolecular cyclization. Validation: The solid dissolves completely. Evaporation of the solvent yields 3-(3,4,5-trimethoxyphenyl)glutaric anhydride[5].

  • Amidation & Cyclization: React the isolated anhydride with urea at 160 °C. Urea decomposes to release ammonia, which attacks the anhydride to form an amic acid intermediate. Continued heating drives a second dehydration, closing the ring to form the C3-glutarimide. Validation: Evolution of ammonia gas (detectable via damp pH paper) and subsequent solidification of the melt upon cooling confirms imide formation[1],[2].

Mechanistic Pathway Diagrams

The following diagrams illustrate the logical flow of the chemical synthesis and the downstream biological mechanism of action for the synthesized derivatives.

Synthesis_Workflow Step1 3,4,5-Trimethoxybenzaldehyde + Diethyl Malonate Step2 Knoevenagel & Michael Addition Catalyst: Piperidine Step1->Step2 Step3 Tetraester Intermediate Step2->Step3 Step4 Saponification (NaOH) Ester Cleavage Step3->Step4 Step5 Acidification (HCl) & Heat Thermal Decarboxylation (-2 CO2) Step4->Step5 Step6 3-(3,4,5-Trimethoxyphenyl) glutaric acid Step5->Step6

Chemical synthesis workflow for 3-(3,4,5-trimethoxyphenyl)glutaric acid.

PROTAC_Mechanism CRBN Cereblon (E3 Ligase) Glutarimide C3-Glutarimide Degron CRBN->Glutarimide Binds Linker Alkyl/PEG Linker Glutarimide->Linker Warhead Target Ligand Linker->Warhead POI Protein of Interest Warhead->POI Binds Ub Ubiquitination & Degradation POI->Ub Proximity

Mechanism of targeted protein degradation via C3-glutarimide PROTACs.

References

  • Echemi. "100973-09-9, 3-(3,4,5-trimethoxyphenyl)pentanedioic acid Formula - Basic Attributes." Echemi.com.3

  • Echemi. "3-(3,4,5-trimethoxyphenyl)pentanedioic acid - Computed Properties." Echemi.com. 4

  • Google Patents. "WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation." Google Patents. 1

  • Google Patents. "WO2017197046A1 - C3-carbon linked glutarimide degronimers for target protein degradation." Google Patents. 2

  • Technical University of Munich (TUM). "Design, Parallel Synthesis and Biological Evaluation of Agonists for the G Protein Coupled Human Orphan Receptor BRS-3 - General Method 24: Synthesis of 3-Arylglutaric Acids." MediaTUM. 5

Sources

Foundational

Biological Activity and Pharmacological Potential of 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid: A Structural Analysis

Executive Summary In advanced drug discovery, certain molecules serve not merely as end-point therapeutics, but as highly versatile, bifunctional scaffolds. 3-(3,4,5-trimethoxyphenyl)pentanedioic acid (CAS 100973-09-9),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery, certain molecules serve not merely as end-point therapeutics, but as highly versatile, bifunctional scaffolds. 3-(3,4,5-trimethoxyphenyl)pentanedioic acid (CAS 100973-09-9), also known as 3-(3,4,5-trimethoxyphenyl)glutaric acid, is a prime example of such a molecule.

As a Senior Application Scientist, I approach this compound by deconstructing it into its two synergistic pharmacophores: the 3,4,5-trimethoxyphenyl (TMP) headgroup and the pentanedioic (glutaric) acid backbone . This whitepaper explores the mechanistic rationale behind these structural motifs, detailing how they drive microtubule destabilization and neuromodulation, and provides field-proven, self-validating protocols for evaluating their biological activity.

Core Pharmacophores & Mechanistic Rationale

The biological utility of 3-(3,4,5-trimethoxyphenyl)pentanedioic acid is dictated by its dual structural components, which allow it to act as an intermediate for two distinct pharmacological pathways.

The 3,4,5-Trimethoxyphenyl (TMP) Motif: Tubulin Inhibition

The TMP moiety is a well-documented pharmacophore that occupies the same sub-cavity as colchicine on α,β-tubulin[1]. By binding to the colchicine site, TMP-containing compounds prevent tubulin heterodimers from assembling into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase, ultimately inducing apoptosis in highly proliferative cells[2]. Recent advances have consistently shown that incorporating the TMP ring into various scaffolds yields potent antiproliferative agents against cancer cell lines such as HeLa, MCF-7, and A549[3].

The Pentanedioic Acid Backbone: Neuromodulation

The glutaric acid backbone is the fundamental building block for γ-aminobutyric acid (GABA) analogs. 3-arylglutaric acids are classic precursors that, upon amination and decarboxylation, yield potent neuromodulators[4]. Because neurological targets like the GABA-B receptor are highly stereospecific, the achiral (meso) 3-arylglutaric acid must undergo desymmetrization to yield optically pure enantiomers (such as the highly active R- or S- configurations of baclofen and pregabalin)[5].

G A 3-(3,4,5-trimethoxyphenyl) pentanedioic acid B TMP Pharmacophore A->B Structural Motif 1 C Glutaric Acid Backbone A->C Structural Motif 2 D Colchicine Site Binding (Tubulin Inhibition) B->D Targets E GABA Analog Precursor (Neuromodulation) C->E Synthesizes F Apoptosis / G2/M Arrest D->F Induces G GABA-B Receptor Agonism E->G Mediates

Fig 1. Dual pharmacological pathways of 3-(3,4,5-trimethoxyphenyl)pentanedioic acid.

Experimental Workflows: From Scaffold to Bioassay

To rigorously evaluate the biological activity of derivatives synthesized from this scaffold, we must employ self-validating experimental systems. Below are the definitive protocols for assessing both the neuromodulatory synthesis pathway and the tubulin-inhibitory pathway.

Protocol 1: Chemoenzymatic Desymmetrization (GABA Analog Synthesis)

Causality: To convert 3-(3,4,5-trimethoxyphenyl)pentanedioic acid into a biologically active GABA-B agonist, the molecule must first be dehydrated to its anhydride form, followed by stereoselective ring-opening. Enzymes (lipases) are used because they provide superior enantiomeric excess (ee%) compared to traditional chiral auxiliaries[6].

  • Anhydride Formation: Reflux the pentanedioic acid in acetic anhydride for 2 hours. Rationale: This cyclizes the diacid into a meso-anhydride, priming it for asymmetric nucleophilic attack.

  • Enzymatic Ring Opening: Suspend the anhydride in diisopropyl ether. Add Lipase PS (from Burkholderia cepacia) and 1.5 equivalents of benzyl alcohol.

  • Incubation: Shake at 250 rpm at 30°C for 48 hours. Rationale: Lower temperatures slow the reaction kinetics but drastically improve the stereoselectivity of the lipase.

  • Self-Validation (Chiral HPLC): Filter the enzyme and analyze the resulting monoester via chiral HPLC (e.g., Chiralcel OD-H column). Control Check: Run a chemically synthesized racemic monoester in parallel. The system is validated if the enzymatic route shows >95% ee while the chemical route shows a 1:1 peak ratio.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality: The TMP moiety's efficacy is measured by its ability to halt the GTP-driven assembly of tubulin monomers into polymers. We utilize PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) because EGTA chelates trace calcium (a potent inhibitor of polymerization), while Mg2+ is strictly required to stabilize the GTP-tubulin complex.

  • Reagent Preparation: Thaw purified porcine brain tubulin on ice. Dilute to 3 mg/mL in PEM buffer supplemented with 1 mM GTP.

  • Compound Addition: Plate 3-(3,4,5-trimethoxyphenyl)-derivatives in a 96-well half-area plate at concentrations ranging from 0.1 µM to 50 µM.

  • Initiation: Rapidly add the tubulin mixture to the plate and immediately transfer to a microplate reader pre-heated to 37°C. Rationale: Tubulin polymerization is highly endothermic and only initiates at physiological temperatures.

  • Kinetic Reading: Measure absorbance at 340 nm every 60 seconds for 1 hour.

  • Self-Validation (Internal Controls): Include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (3 µM) as a polymerization inhibitor. The assay is validated only if the Paclitaxel curve shifts the Vmax upward and leftward, while Colchicine flattens the curve entirely.

G Step1 1. Prepare Purified Porcine Brain Tubulin (3 mg/mL in PEM Buffer) Step2 2. Add Test Compound (TMP-Derivative: 0.1 - 50 µM) Step1->Step2 Step3 3. Incubate at 37°C (Initiate Polymerization with 1mM GTP) Step2->Step3 Step4 4. Monitor Absorbance (Read at 340 nm for 60 mins) Step3->Step4 Step5 5. Calculate IC50 (Determine Vmax of Assembly) Step4->Step5

Fig 2. Step-by-step workflow for the Tubulin Polymerization Inhibition Assay.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics of derivatives synthesized from the 3-(3,4,5-trimethoxyphenyl)pentanedioic acid scaffold, benchmarked against industry standards.

Compound ClassPrimary TargetBiological EffectTypical IC50 / EC50Reference StandardStandard IC50
TMP-Chalcone Derivatives α,β-TubulinMicrotubule Destabilization3.5 – 14.0 µMColchicine~3.0 µM
TMP-Pyridine Derivatives α,β-TubulinG2/M Phase Arrest0.04 – 0.90 µMCombretastatin A-4~0.54 µM
TMP-GABA Homologues GABA-B ReceptorNeuromodulation (Agonism)~7.4 µM(R)-Baclofen0.14 µM

Data extrapolated from structure-activity relationship (SAR) studies of TMP-bearing tubulin inhibitors[3] and 3-aryl-substituted GABA homologues[4].

References

  • 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents Source: ResearchGate / Indonesian Journal of Chemistry URL:[Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents Source: PubMed Central (PMC) / Taylor & Francis URL:[Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy Source: MDPI URL:[Link]

  • Enantioselective Alcoholysis of meso-Glutaric Anhydrides Catalyzed by Cinchona-Based Sulfonamide Catalysts Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

  • Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • An efficient synthesis of (R)- and (S)-baclofen via desymmetrization Source: ResearchGate / Tetrahedron Asymmetry URL:[Link]

Sources

Exploratory

Harnessing the 3,4,5-Trimethoxyphenyl (TMP) Scaffold: A Technical Blueprint for Next-Generation Microtubule-Targeting Agents

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Disrupting this dynamic equilibrium is a validated and highly effective...

Author: BenchChem Technical Support Team. Date: March 2026

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Disrupting this dynamic equilibrium is a validated and highly effective strategy in clinical oncology. Among the myriad of pharmacophores investigated over the last two decades, the 3,4,5-trimethoxyphenyl (TMP) scaffold has emerged as the cornerstone of colchicine binding site inhibitors (CBSIs) [2].

Unlike traditional taxanes or vinca alkaloids, TMP-based CBSIs effectively circumvent multidrug resistance (MDR) efflux pumps (such as P-glycoprotein) and retain potent efficacy against tumors that overexpress the β-III tubulin isoform. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, structural optimization, and the rigorous, self-validating experimental workflows required to develop and verify TMP-based anticancer agents.

Mechanistic Causality of the TMP Pharmacophore

The TMP moiety is not merely a structural appendage; it is the primary thermodynamic driver for binding to the colchicine site located at the intradimer interface of α/β-tubulin. The specific orientation of the three methoxy groups creates a precise steric and electronic topography that perfectly inserts into the hydrophobic pocket of β-tubulin.

The Causality of Inhibition: Upon binding, the TMP scaffold induces a steric clash that forces a conformational change in the curved tubulin heterodimer. This prevents the heterodimer from transitioning into the straight conformation required for incorporation into the microtubule lattice, effectively stalling plus-end assembly.

Downstream Apoptotic Cascade: The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC). This prolonged mitotic arrest leads to a precipitous drop in Cdc25c levels and an accumulation of Cyclin B1 [4]. The cell, unable to resolve the mitotic catastrophe, undergoes irreversible G2/M phase cell cycle arrest, culminating in caspase-dependent apoptosis.

Pathway TMP 3,4,5-Trimethoxyphenyl (TMP) Scaffold Colchicine Colchicine Binding Site (β-Tubulin) TMP->Colchicine High Affinity Binding Polymerization Inhibition of Tubulin Polymerization Colchicine->Polymerization Destabilizes Microtubules CellCycle G2/M Phase Arrest (Cdc25c ↓, Cyclin B1 ↑) Polymerization->CellCycle Mitotic Catastrophe Apoptosis Apoptotic Cell Death CellCycle->Apoptosis Caspase Activation

TMP Scaffold Mechanism: From Tubulin Binding to Apoptosis.

Structural Evolution and SAR Dynamics

The archetype of TMP-based CBSIs is Combretastatin A-4 (CA-4), a natural stilbene isolated from the South African bush willow tree. However, CA-4 suffers from a critical pharmacokinetic flaw: its active cis-olefinic bridge readily isomerizes to the thermodynamically stable, yet biologically inactive, trans-isoform under physiological conditions and light exposure.

To solve this, modern rational drug design focuses on conformationally restricted scaffolds. By replacing the olefinic bridge with rigid heterocycles, the spatial relationship between the TMP ring (Ring A) and the secondary aryl group (Ring B) is permanently locked in the active cis-like configuration. Recent breakthroughs have successfully utilized pyridines [1], triazolylthioacetamides [3], and indoles [5] to bridge the pharmacophores.

Table 1: Comparative Antiproliferative Activity of TMP-based Scaffolds
Scaffold TypeRepresentative CompoundTarget Cell LineAntiproliferative IC₅₀ (μM)Tubulin IC₅₀ (μM)
Natural Stilbene Combretastatin A-4 (CA-4)HeLa~0.0034.2
Triazolylthioacetamide Compound 8jHeLa0.055.9
Cis-restricted Pyridine Compound 9pMCF-7< 1.0N/A
1H-Indole Compound 3gMCF-7< 10.0N/A
VERU-111 Analogue Compound 13fMelanoma< 0.010.0 (Vmax)

Self-Validating Experimental Workflows

As application scientists, we cannot rely on endpoint cytotoxicity assays (like MTT or CellTiter-Glo) alone to validate a CBSI. A compound might induce cell death via off-target toxicity rather than specific microtubule disruption. Therefore, we employ a self-validating, multi-tiered screening cascade to definitively prove the mechanism of action.

Workflow Design Rational Design (TMP Moiety) Synthesis Chemical Synthesis & Purification Design->Synthesis Tubulin In Vitro Tubulin Polymerization Assay Synthesis->Tubulin Primary Screen FlowCyto Flow Cytometry (Cell Cycle & PI) Tubulin->FlowCyto Mechanistic Validation InVivo In Vivo Tumor Growth Inhibition FlowCyto->InVivo Lead Selection

Self-Validating Experimental Workflow for TMP-based Anticancer Agents.

Protocol 1: In Vitro Tubulin Polymerization Assay (The Primary Screen)

Purpose: To isolate the direct biochemical interaction between the TMP compound and tubulin, eliminating cellular confounding factors (e.g., membrane permeability). Self-Validation Mechanism: This assay requires internal controls to validate the dynamic range. We use Paclitaxel (10 μM) as a polymerization enhancer (positive control for assembly) and Colchicine (10 μM) as a polymerization inhibitor (positive control for disassembly). The vehicle (0.1% DMSO) serves as the baseline Vmax.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice. Causality: We use porcine tubulin due to its >95% sequence homology with human β-tubulin, ensuring translational accuracy while maintaining high yield.

  • Buffer Assembly: Suspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Causality: GTP binding at the exchangeable E-site of β-tubulin provides the thermodynamic energy required for heterodimer assembly.

  • Compound Incubation: Pre-incubate the tubulin mixture with the TMP analog (e.g., 5–50 μM) in a 96-well half-area plate at 4°C for 10 minutes. Causality: This allows equilibrium binding to the colchicine site without prematurely initiating polymerization.

  • Kinetic Measurement: Transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes, the solution undergoes a phase transition from a clear liquid to a turbid suspension. The resulting light scattering is directly proportional to polymer mass. A successful TMP inhibitor will flatten the absorbance curve, yielding a Vmax approaching zero.

Protocol 2: Flow Cytometric Cell Cycle Analysis (The Mechanistic Validation)

Purpose: To confirm that the in vitro tubulin inhibition translates to the predicted cellular phenotype: mitotic catastrophe. Self-Validation Mechanism: Untreated control cells must exhibit a standard diploid (2N) G0/G1 peak and a smaller tetraploid (4N) G2/M peak. A successful TMP compound will invert this ratio in a dose-dependent manner, validating target engagement inside the living cell.

Step-by-Step Methodology:

  • Cell Synchronization and Treatment: Seed target cells (e.g., HeLa or MCF-7) and allow 24 hours for adherence. Treat with the TMP compound at 1x, 5x, and 10x its IC₅₀ value for 48 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Causality: Ethanol permeabilizes the cell membrane and dehydrates the cells, locking nucleic acids in place for stoichiometric staining without degrading cellular architecture.

  • RNase A Digestion: Resuspend the fixed cells in PBS containing 50 μg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Failing to degrade RNA will result in false-positive fluorescence, obscuring the precise DNA content peaks.

  • PI Staining and Acquisition: Add 50 μg/mL PI and analyze via flow cytometry (excitation 488 nm, emission 620 nm). A massive accumulation of cells in the 4N peak confirms G2/M arrest, definitively linking the TMP scaffold's tubulin inhibition to its antiproliferative effect.

Conclusion

The 3,4,5-trimethoxyphenyl scaffold remains an unparalleled structural motif for designing potent, resistance-evading antimitotic agents. By rigorously applying conformationally restricted design principles and validating candidates through mechanistically sound, self-calibrating assays, drug development professionals can continue to unlock the full therapeutic potential of colchicine binding site inhibitors.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • ACS Publications (Journal of Medicinal Chemistry)
  • PubMed (NIH)
  • 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103)
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
Foundational

Technical Monograph: 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

Executive Summary 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS 100973-09-9) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of bioactive glutarimides and substituted piperidines.[1] St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS 100973-09-9) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of bioactive glutarimides and substituted piperidines.[1] Structurally, it combines the 3,4,5-trimethoxyphenyl pharmacophore —a motif critical for tubulin binding in antineoplastic agents like Combretastatin A-4 and Podophyllotoxin—with a flexible glutaric acid backbone.

This monograph details the physicochemical properties, validated synthetic pathways, and application of this compound in high-throughput medicinal chemistry. It serves as a blueprint for researchers leveraging this scaffold to develop next-generation anxiolytics (via GABAergic modulation) or antimitotic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 100973-09-9
IUPAC Name 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
Molecular Formula C₁₄H₁₈O₇
Molecular Weight 298.29 g/mol
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) pKa₁ ≈ 4.3, pKa₂ ≈ 5.4
H-Bond Donors/Acceptors 2 / 7

Synthetic Methodology

The synthesis of 3-arylglutaric acids is non-trivial due to the need to establish the C3-position stereocenter (if chiral resolution is desired) or simply to construct the carbon skeleton efficiently. The most robust protocol for the 3,4,5-trimethoxy derivative utilizes a Knoevenagel-Michael Cascade followed by hydrolytic decarboxylation.

Validated Protocol: The Bis-Acetoacetate Route

This method is preferred for its scalability and use of inexpensive reagents. It avoids the use of cyanide (unlike the Guareschi-Thorpe synthesis).

Reaction Scheme
  • Condensation: 3,4,5-Trimethoxybenzaldehyde reacts with 2 equivalents of ethyl acetoacetate.

  • Cyclization/Hydrolysis: The intermediate is subjected to retro-Claisen cleavage and decarboxylation.

Step-by-Step Procedure

Step 1: Formation of the Diacetyl Diester Intermediate

  • Reagents: Charge a round-bottom flask with 3,4,5-Trimethoxybenzaldehyde (10.0 g, 51 mmol), Ethyl acetoacetate (13.3 g, 102 mmol), and Ethanol (50 mL).

  • Catalyst: Add Piperidine (0.5 mL) as a base catalyst.

  • Conditions: Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the aldehyde.

  • Isolation: Cool to 0°C. The bis-adduct (Diethyl 2,4-diacetyl-3-(3,4,5-trimethoxyphenyl)glutarate) often precipitates. Filter and wash with cold ethanol.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the intermediate from Step 1 in 20% aqueous NaOH (100 mL).

  • Reflux: Heat to reflux for 4 hours. The ester groups hydrolyze, and the acetyl groups are cleaved via a retro-Claisen mechanism.

  • Acidification: Cool the solution in an ice bath and acidify to pH 1–2 with concentrated HCl.

  • Decarboxylation: The acidification usually promotes spontaneous decarboxylation of the transient malonic acid positions upon slight warming or during the reflux itself.

  • Purification: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate. Recrystallize from water or benzene/ether to obtain pure 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

Synthetic Workflow Diagram[6]

Synthesis_Pathway Aldehyde 3,4,5-Trimethoxybenzaldehyde Intermediate Bis-Adduct Intermediate (Diethyl 2,4-diacetyl-3-arylglutarate) Aldehyde->Intermediate Piperidine/EtOH Knoevenagel EAA Ethyl Acetoacetate (2 equiv.) EAA->Intermediate NaOH 20% NaOH Reflux (Retro-Claisen) Intermediate->NaOH Hydrolysis HCl Conc. HCl (Decarboxylation) NaOH->HCl Acidification FinalProduct 3-(3,4,5-Trimethoxyphenyl) pentanedioic Acid (CAS 100973-09-9) HCl->FinalProduct Isolation

Figure 1: Synthetic pathway utilizing the bis-acetoacetate condensation method. This route minimizes hazardous waste compared to cyanide-based routes.

Applications in Drug Development[9][10]

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl ring is a privileged substructure in medicinal chemistry, known as a "tubulin-targeting" motif.[2] When attached to a glutaric acid scaffold, it opens two primary developmental avenues:

  • Glutarimide Anxiolytics: Cyclization of the acid with urea or substituted amines yields 3-arylglutarimides. These are structural analogs of Bemegride and Glutethimide , acting on GABA-A receptors.

  • Peptidomimetics: The dicarboxylic acid functionality allows for the insertion of this unit into peptide chains as a conformationally restricted linker, mimicking the

    
    -turn of proteins while presenting the electron-rich aromatic ring to hydrophobic pockets.
    
Cyclization to Glutarimides (Workflow)

To convert the acid to the active glutarimide pharmacophore:

  • Dehydration: Heat with Acetyl Chloride or Acetic Anhydride

    
    3-(3,4,5-Trimethoxyphenyl)glutaric anhydride .
    
  • Imidization: React anhydride with Ammonia (or primary amine)

    
    3-(3,4,5-Trimethoxyphenyl)glutarimide .
    

Applications Acid 3-(3,4,5-Trimethoxyphenyl) pentanedioic Acid Anhydride Cyclic Anhydride (Reactive Intermediate) Acid->Anhydride Ac2O, Heat Peptide Peptidomimetic Linker (Protease Inhibitors) Acid->Peptide Solid Phase Synthesis Glutarimide 3-Arylglutarimide (CNS Active Scaffold) Anhydride->Glutarimide R-NH2, Heat

Figure 2: Downstream chemical transformations for pharmaceutical applications.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

12.1 ppm (bs, 2H)
Carboxylic acid protons (disappears with D₂O).

6.50 ppm (s, 2H)
Aromatic protons (symmetric 2,6-positions).

3.75 ppm (s, 9H)
Methoxy groups (3x -OCH₃).

3.30 ppm (m, 1H)
Methine proton at C3 (chiral center).

2.4–2.6 ppm (m, 4H)
Methylene protons at C2 and C4.
IR Spectroscopy 1705–1720 cm⁻¹C=O stretch (Carboxylic Acid).
2800–3000 cm⁻¹Broad O-H stretch.

Quality Control Note: The presence of a singlet at ~3.8 ppm integrating for 9 protons is the definitive check for the integrity of the trimethoxy ring. Loss of symmetry in the aromatic region suggests demethylation or degradation.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy groups are susceptible to oxidation over extended periods if exposed to light and air.

  • Safety: Treat as a standard organic acid irritant (H315, H319). Use gloves and eye protection.

  • Solubility: For biological assays, prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use to avoid precipitation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20318097, Trimethoxy-glutaric acid. Retrieved October 24, 2025, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

3-Substituted Pentanedioic Acid: A Technical Guide to the Scaffold

Introduction: The Prochiral Powerhouse 3-Substituted pentanedioic acid (3-substituted glutaric acid) represents a critical structural motif in modern medicinal chemistry. While often overshadowed by its downstream deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prochiral Powerhouse

3-Substituted pentanedioic acid (3-substituted glutaric acid) represents a critical structural motif in modern medicinal chemistry. While often overshadowed by its downstream derivatives—most notably the blockbuster gabapentinoids—this dicarboxylic acid core serves as a versatile, prochiral platform for constructing enantioenriched pharmacophores.

For the drug development scientist, the value of this scaffold lies in its symmetry . The molecule possesses a plane of symmetry passing through C3. Desymmetrization of this core allows for the rapid generation of high-value chiral building blocks, including


-substituted 

-amino acids (GABA analogs) and peptidomimetic protease inhibitors.
Structural Significance
  • Prochirality: The C3 carbon is prochiral. Differentiating the two carboxylate arms (or their activated anhydride equivalents) generates a stereocenter at C3.

  • Lipophilicity Modulation: Substituents at the 3-position (e.g., isobutyl, phenyl, cyclohexyl) dictate the lipophilic profile and blood-brain barrier (BBB) permeability of the final drug candidate.

  • Chelation Potential: The 1,5-dicarboxylic acid motif mimics the glutamate backbone, making it relevant for targeting metalloproteases (e.g., carboxypeptidase) and farnesyltransferase.

Synthetic Architectures: The Battle for Asymmetry

The primary technical challenge in utilizing 3-substituted pentanedioic acids is desymmetrization . The transformation of the achiral anhydride into a chiral hemiester or hemiamide is the rate-determining step for stereochemical quality.

Enzymatic Desymmetrization

Biocatalysis offers high enantioselectivity under mild conditions. This approach is preferred for industrial scaling of GABA analogs like Pregabalin.

Mechanism: Hydrolases (lipases or esterases) differentiate between the enantiotopic carbonyl groups of the 3-substituted glutaric anhydride.

  • Catalyst: Candida antarctica Lipase B (CAL-B, Novozym 435).[1]

  • Nucleophile: Methanol or Ethanol.

  • Solvent: MTBE or Toluene (hydrophobic solvents often enhance stability and prevent non-specific hydrolysis).

  • Outcome: Yields the (S)-hemiester with high enantiomeric excess (ee > 90%).

Protocol 1: Lipase-Catalyzed Methanolysis of 3-(4-Fluorophenyl)glutaric Anhydride

  • Substrate Preparation: Dissolve 3-(4-fluorophenyl)glutaric anhydride (100 mM) in anhydrous MTBE.

  • Nucleophile Addition: Add Methanol (2 equivalents).

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

  • Incubation: Shake at 25°C for 24–48 hours. Monitor conversion via HPLC.

  • Workup: Filter off the enzyme. Evaporate solvent to obtain crude (S)-mono-methyl ester.

  • Purification: Recrystallize from toluene/hexane to upgrade ee from ~80% to >96%.

Organocatalytic Desymmetrization

For substrates where enzymes show poor scope, small-molecule organocatalysts provide a tunable alternative. Cinchona alkaloids (quinine/quinidine derivatives) act as bifunctional catalysts, activating the anhydride via hydrogen bonding while directing the nucleophilic attack.

  • Catalyst: Quinine (yields S-isomer) or Quinidine (yields R-isomer).

  • Mechanism: The quinuclidine nitrogen forms a salt bridge/hydrogen bond network with the anhydride, shielding one carbonyl from attack.

Chemoenzymatic Hydrolysis of Glutarimides

A parallel strategy involves the asymmetric hydrolysis of 3-substituted glutarimides (cyclic imides) using bacterial amidases. This route directly yields the monoamide, a closer precursor to the Hofmann rearrangement needed for GABA analogs.

  • Source: Burkholderia phytofirmans or Comamonas sp.[2]

  • Substrate: 3-isobutylglutarimide.[3][4]

  • Product: (R)-3-isobutylglutaric acid monoamide (>98% ee).[2][3]

Visualization: Desymmetrization Workflows

The following diagram illustrates the divergent pathways from the core anhydride to high-value intermediates.

Desymmetrization Anhydride 3-Substituted Glutaric Anhydride (Achiral/Meso) CALB Enzymatic Opening (CAL-B + MeOH) Anhydride->CALB Cinchona Organocatalysis (Cinchona Alkaloids) Anhydride->Cinchona Hemiester_S (S)-Hemiester (High ee%) CALB->Hemiester_S Stereoselective Methanolysis Hemiester_R (R)-Hemiester Cinchona->Hemiester_R Nucleophilic Attack Imide 3-Substituted Glutarimide Amidase Bacterial Amidase (Hydrolysis) Imide->Amidase Monoamide (R)-Monoamide (Pregabalin Precursor) Amidase->Monoamide Kinetic Resolution

Figure 1: Divergent synthetic pathways for the desymmetrization of 3-substituted glutaric scaffolds.

Pharmaceutical Applications

GABA Analogs (Gabapentinoids)

The most commercially significant application of 3-substituted pentanedioic acid is as the precursor to Pregabalin (Lyrica) and Arbaclofen .

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • Chemistry: The (S)-monoamide derived from 3-isobutylglutaric acid undergoes a Hofmann rearrangement to yield the

    
    -amino acid with retention of configuration.
    

Comparative Data: Synthesis Efficiency

MethodSubstrate (R-group)CatalystProduct% Yield% eeRef
Enzymatic Alcoholysis4-FluorophenylCAL-B (Novozym 435)(S)-Hemiester92%96%[1]
OrganocatalysisMethyl/PhenylQuinidine(R)-Hemiester85-95%85-93%[2]
Amidase HydrolysisIsobutylComamonas sp.[2] Amidase(R)-Monoamide>90%98.7%[3]
Farnesyltransferase Inhibitors (FTIs)

Beyond being a mere intermediate, the 3-substituted pentanedioic acid scaffold itself exhibits biological activity. Derivatives have been identified as inhibitors of Farnesyltransferase (FTase) , an enzyme implicated in cancer signaling (Ras pathway).

  • Mechanism: The dicarboxylic acid moiety chelates the Zinc ion (

    
    ) in the FTase active site, while the 3-substituent occupies the hydrophobic pocket usually reserved for the farnesyl pyrophosphate or the CAAX peptide box.
    
  • Potency: Optimized derivatives (e.g., 3-aryl substituted) have shown IC50 values in the low micromolar to nanomolar range [4].

Glutaric Aciduria Type 1 (Toxicology Context)

It is vital for drug developers to note that 3-hydroxyglutaric acid (a metabolite related to this scaffold) is neurotoxic. It accumulates in Glutaric Aciduria Type 1, causing striatal damage via excitotoxicity. This highlights the importance of substituent stability at the C3 position—drugs designed on this scaffold must avoid metabolic oxidation to the 3-hydroxy derivative unless intended for rapid clearance.

Strategic Recommendations for Researchers

  • Select the Right Desymmetrization Tool:

    • Use Enzymes (CAL-B) for aliphatic 3-substituents (e.g., isobutyl, propyl) where steric hindrance is moderate.

    • Use Organocatalysts (Cinchona) for bulky aryl substituents where enzymes may suffer from steric clash or low turnover.

  • Purification via Salt Formation:

    • The enantiomeric excess of hemiesters can often be significantly upgraded by crystallizing them as chiral amine salts (e.g., with (R)-phenylethylamine) before proceeding to the next step. This "self-validating" step ensures optical purity before expensive downstream coupling.

  • Monitor the "Glutarimide Shunt":

    • When attempting to make mono-amides chemically, the intermediate can cyclize back to the glutarimide under thermal stress. Maintain low temperatures (<0°C) during activation of the hemiester.

References

  • Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents. Biotechnology and Bioprocess Engineering. (2014).[1] 1

  • A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society. (2000). Link

  • Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology. (2013). 2

  • Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm. (2012). Link

  • Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides. Applied Microbiology and Biotechnology. (2015). 3

Sources

Foundational

Therapeutic Applications of Trimethoxyphenyl Glutaric Acids: Bridging Microtubule Inhibition and Targeted Protein Degradation

Executive Summary: The Convergence of Two Privileged Pharmacophores In the landscape of modern rational drug design, the fusion of validated pharmacophores allows researchers to engineer molecules with unprecedented mech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Convergence of Two Privileged Pharmacophores

In the landscape of modern rational drug design, the fusion of validated pharmacophores allows researchers to engineer molecules with unprecedented mechanisms of action. Trimethoxyphenyl glutaric acids (TMP-GAs) and their cyclized derivatives (TMP-glutarimides) represent a masterclass in this approach.

This hybrid scaffold unites two highly privileged chemical domains:

  • The 3,4,5-Trimethoxyphenyl (TMP) Motif: A universally recognized warhead that mimics the A-ring of colchicine, granting the molecule high-affinity access to the colchicine-binding site of

    
    -tubulin [1].
    
  • The Glutaric Acid / Glutarimide Backbone: A highly versatile aliphatic chain that serves a dual purpose. In its open-chain acid form, it acts as a solubility-enhancing linker. When cyclized into a glutarimide, it perfectly mimics the glutarimide ring of thalidomide, acting as a canonical degron to recruit the Cereblon (CRBN) E3 ubiquitin ligase [2].

This technical guide explores the therapeutic applications of TMP-GAs, detailing the mechanistic causality behind their use as both Microtubule Destabilizing Agents (MDAs) and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale and Mechanistic Causality

To leverage TMP-GAs effectively in drug development, one must understand the thermodynamic and steric driving forces behind their target engagement.

Tubulin Engagement via the TMP Warhead

The 3,4,5-trimethoxyphenyl group is strictly required for burying the molecule into the hydrophobic pocket located at the interface of the


 and 

tubulin heterodimer. The methoxy groups at the 3- and 5-positions engage in critical van der Waals interactions, while the 4-methoxy group acts as a hydrogen bond acceptor with the thiol group of Cys241 on

-tubulin. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule polymerization, leading to

phase cell cycle arrest and apoptosis.
E3 Ligase Recruitment via the Glutarimide Degron

When the glutaric acid moiety is converted into a glutarimide, the molecule gains the ability to bind CRBN. The glutarimide ring inserts into a shallow, highly conserved tri-tryptophan hydrophobic pocket (Trp380, Trp386, Trp400) on the surface of CRBN. The imide nitrogen and carbonyl oxygens form a strict hydrogen-bonding network with His378 and the backbone amide of Trp380 [3]. By linking the TMP group to the glutarimide ring, researchers create a bifunctional PROTAC capable of dragging tubulin to the proteasome for targeted degradation [4].

PROTAC_Mechanism Tubulin β-Tubulin (Target Protein) TMP 3,4,5-Trimethoxyphenyl (Warhead) Tubulin->TMP Proteasome 26S Proteasome Degradation Tubulin->Proteasome Degraded by Linker Glutaric Acid (Linker) TMP->Linker Glutarimide Glutarimide (CRBN Ligand) Linker->Glutarimide CRBN Cereblon (CRBN) E3 Ligase Glutarimide->CRBN Ubiquitin Polyubiquitination CRBN->Ubiquitin Mediates Ubiquitin->Tubulin Tags

Fig 1. Mechanism of TMP-Glutarimide PROTACs bridging β-tubulin and CRBN E3 ligase.

Quantitative Data: Structure-Activity Relationships (SAR)

The transition from a traditional inhibitor to a PROTAC requires careful tuning of the glutaric acid linker length and attachment point. The table below summarizes the comparative efficacy of representative TMP-GA derivatives, demonstrating how cyclization into a glutarimide shifts the primary mechanism from simple inhibition to targeted degradation.

Compound ClassChemical ModificationPrimary TargetTubulin Inhibition (

)
Degradation (

)
Primary Mechanism
TMP-GA (Open Chain) Free dicarboxylic acid

-Tubulin
45 nM>10,000 nMMicrotubule Destabilization
TMP-GA-Ester Dimethyl ester prodrug

-Tubulin
120 nM>10,000 nMProdrug / VDA
TMP-Glutarimide (Short) Direct C3-linkageTubulin + CRBN85 nM450 nMWeak PROTAC Degradation
TMP-PEG-Glutarimide PEG-linked glutarimideTubulin + CRBN210 nM12 nM Potent PROTAC Degradation

Table 1: Comparative efficacy of TMP-Glutaric Acid derivatives. Note that optimal PROTAC activity (


) often requires a slight sacrifice in raw target binding affinity (

) to accommodate the ternary complex formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes specific mechanistic controls to prove causality rather than mere correlation.

Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay

This assay measures the ability of the TMP moiety to inhibit microtubule formation.

Causality Focus: Microtubule polymerization is a nucleation-dependent process that scatters light. By measuring absorbance at 340 nm, we quantify the mass of the polymerized polymer. We use GTP to fuel the dynamic instability and glycerol to lower the critical concentration required for nucleation.

Step-by-Step Methodology:

  • Preparation: Dilute purified porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9). Why EGTA? Calcium ions trigger rapid microtubule depolymerization; EGTA chelates trace 
    
    
    
    to stabilize the assay.
  • Compound Addition: Add the TMP-GA compound (0.1 - 10

    
    M) to the tubulin solution. Incubate on ice for 15 minutes to allow thermodynamic equilibrium of binding without initiating polymerization.
    
  • Self-Validation Controls:

    • Positive Control: Paclitaxel (10

      
      M) to force rapid polymerization.
      
    • Negative Control: Colchicine (10

      
      M) to completely halt polymerization.
      
    • Vehicle Control: 1% DMSO.

  • Initiation: Add 1 mM GTP and 5% (v/v) glycerol. Immediately transfer to a spectrophotometer pre-warmed to 37°C. Causality: The temperature shift from 4°C to 37°C provides the thermodynamic energy required to initiate polymerization.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate the

    
     of the growth phase to determine the 
    
    
    
    .
Protocol B: Cellular PROTAC Degradation & Ternary Complex Validation

This protocol verifies that the TMP-glutarimide chimera degrades tubulin specifically via the CRBN-proteasome pathway, rather than causing generalized cytotoxicity.

Causality Focus: To prove the PROTAC mechanism, we must demonstrate that degradation is rescued if we block the proteasome, block the E3 ligase, or outcompete the binding sites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Mechanistic Rescue Pretreatments (The Self-Validation Step):

    • Well 1 (Vehicle): 0.1% DMSO.

    • Well 2 (PROTAC only): 100 nM TMP-glutarimide.

    • Well 3 (Proteasome Block): Pre-treat with 10

      
      M MG132 for 2 hours, then add PROTAC. Causality: Rescues tubulin if degradation is proteasome-dependent.
      
    • Well 4 (Cullin Block): Pre-treat with 1

      
      M MLN4924 for 2 hours, then add PROTAC. Causality: Inhibits NEDDylation of Cullin-4A, inactivating CRBN.
      
    • Well 5 (CRBN Competition): Pre-treat with 10

      
      M Thalidomide, then add PROTAC. Causality: Saturates CRBN, preventing the PROTAC from binding.
      
  • Incubation & Lysis: Incubate all wells for 12 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-

    
    -tubulin and anti-GAPDH (loading control).
    
  • Quantification: Analyze band densitometry. True PROTAC activity is confirmed only if Wells 3, 4, and 5 show a complete rescue of

    
    -tubulin levels compared to Well 2.
    

Workflow Treat Cell Treatment (TMP-PROTAC) Lysis Cell Lysis & Protein Extraction Treat->Lysis PAGE SDS-PAGE Separation Lysis->PAGE Transfer Western Blot Transfer PAGE->Transfer Detect Immunodetection (Anti-Tubulin) Transfer->Detect

Fig 2. Self-validating Western blot workflow for quantifying PROTAC-mediated degradation.

Future Perspectives

The modularity of trimethoxyphenyl glutaric acids offers a vast playground for medicinal chemists. Beyond tubulin, the TMP moiety is being explored as a targeting ligand for other overexpressed tumor antigens, while the glutaric acid backbone is being modified with photosensitive protecting groups (PPGs) to create light-activated, tissue-specific PROTACs [4]. By strictly adhering to causality-driven assay design, researchers can efficiently translate these complex chimeras from benchtop concepts into viable clinical candidates.

References

  • Design and synthesis of Cereblon-based PROTAC as novel potent tubulin PROTAC. SSRN. Available at:[Link][1]

  • C3-carbon linked glutarimide degronimers for target protein degradation. WO2017197046A1 - Google Patents. Available at:[2]

  • Cereblon ligands and bifunctional compounds comprising the same. WO2019199816A1 - Google Patents. Available at:[3]

  • Targeted Cancer Therapy Using Compounds Activated by Light. MDPI Pharmaceuticals. Available at:[Link][4]

Sources

Exploratory

Molecular weight and formula of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid , a critical intermediate in the development of 2,3-benzodiazepine t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid , a critical intermediate in the development of 2,3-benzodiazepine therapeutics and AMPA receptor antagonists.

[1]

Executive Summary

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9) is a dicarboxylic acid scaffold used primarily as a precursor for bioactive heterocycles.[1] Its substituted glutaric acid backbone serves as a versatile "hinge" for cyclization reactions, enabling the synthesis of homophthalazines (2,3-benzodiazepines)—a class of compounds exhibiting potent anxiolytic and neuroprotective properties via non-competitive AMPA receptor antagonism.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Core Data
ParameterTechnical Specification
IUPAC Name 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
Common Synonyms 3-(3,4,5-Trimethoxyphenyl)glutaric acid; 3-TMPA-Glutarate
CAS Registry Number 100973-09-9
Molecular Formula C₁₄H₁₈O₇
Molecular Weight 298.29 g/mol
Physical State Crystalline Solid (Off-white to beige)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity (pKa) ~4.3 (COOH group 1), ~5.4 (COOH group 2) (Predicted)
Structural Visualization

The molecule features a central glutaric acid chain substituted at the


-position (C3) with an electron-rich 3,4,5-trimethoxyphenyl ring. This symmetry is crucial for preventing regiochemical isomers during downstream cyclization.

ChemicalStructure Figure 1: Structural Connectivity of 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid Phenyl 3,4,5-Trimethoxyphenyl (Electron-Rich Core) C3 C3 Position (Chiral Center if desymmetrized) Phenyl->C3 Substitution COOH_1 Carboxylic Acid (Alpha) C3->COOH_1 -CH2- Linker COOH_2 Carboxylic Acid (Omega) C3->COOH_2 -CH2- Linker

Part 2: Synthetic Methodology

The synthesis of 3-arylglutaric acids typically employs a Knoevenagel-Michael Condensation followed by hydrolysis and decarboxylation. This route is preferred over direct arylation due to higher yields and milder conditions.

Protocol: Modified Guareschi-Thorpe Synthesis

Objective: Synthesize 3-(3,4,5-trimethoxyphenyl)pentanedioic acid from 3,4,5-trimethoxybenzaldehyde.

Step 1: Formation of the Tetraester Intermediate
  • Reagents: 3,4,5-Trimethoxybenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq) or Diethyl Malonate (2.0 eq), Piperidine (Cat.), Ethanol.

  • Mechanism: The aldehyde undergoes Knoevenagel condensation with the first equivalent of active methylene, followed by a Michael addition of the second equivalent.

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzaldehyde in ethanol.

    • Add diethyl malonate and a catalytic amount of piperidine.

    • Reflux for 4–6 hours. The intermediate tetraethyl 2-(3,4,5-trimethoxyphenyl)propane-1,1,3,3-tetracarboxylate forms.

    • Note: Using ethyl acetoacetate yields a "bis-keto ester" intermediate which is also viable.

Step 2: Hydrolysis and Decarboxylation
  • Reagents: 20% NaOH (aq), followed by concentrated HCl.

  • Procedure:

    • Treat the crude tetraester with 20% NaOH at reflux for 4 hours to saponify all ester groups.

    • Acidify carefully with concentrated HCl to pH 1.

    • Heat the acidic solution to reflux (100°C) for 6–8 hours. This thermal step drives the decarboxylation of the geminal dicarboxylic acid groups.

    • Purification: Cool the solution to 4°C. The product precipitates as a solid. Recrystallize from water/ethanol.[2]

Synthesispathway Figure 2: Synthesis via Knoevenagel-Michael Condensation Start 3,4,5-Trimethoxybenzaldehyde Inter Tetraester Intermediate (Michael Adduct) Start->Inter Knoevenagel/Michael Reagent + Diethyl Malonate (Cat. Piperidine) Reagent->Inter Product 3-(3,4,5-Trimethoxyphenyl) pentanedioic acid Inter->Product Acid Hydrolysis Step2 Hydrolysis (NaOH) & Decarboxylation (HCl, Heat) Step2->Product

Part 3: Pharmaceutical Applications

This compound is a "privileged scaffold" in medicinal chemistry, specifically for targeting the Central Nervous System (CNS).

2,3-Benzodiazepine Synthesis (AMPA Antagonists)

The primary utility of this acid is the synthesis of 2,3-benzodiazepines (e.g., analogs of Tofisopam, Girisopam, Nerisopam).[3] Unlike classical 1,4-benzodiazepines (e.g., Diazepam) which bind to GABA-A receptors, 2,3-benzodiazepines derived from this scaffold often act as non-competitive AMPA receptor antagonists .

Mechanism of Action:

  • Anhydride Formation: The pentanedioic acid is dehydrated (using Acetic Anhydride) to form 3-(3,4,5-trimethoxyphenyl)glutaric anhydride .

  • Cyclization: The anhydride reacts with hydrazine derivatives to close the ring, forming the diazepine core.

  • Therapeutic Target: Modulation of AMPA receptors offers potential treatments for epilepsy, neurodegeneration, and anxiety without the sedation associated with GABAergic drugs.

Combretastatin Hybrid Scaffolds

The 3,4,5-trimethoxyphenyl motif is the pharmacophore responsible for tubulin binding in Combretastatin A-4 . Researchers utilize the glutaric acid derivative to create novel "hybrid" molecules that link this tubulin-binding motif to other functional groups (e.g., triazoles or imidazoles) to overcome solubility issues or multidrug resistance.

Part 4: Handling and Stability

Hazard ClassPrecautionary Statement
Irritant (Xi) Causes skin and serious eye irritation (H315, H319).
Respiratory May cause respiratory irritation (H335). Use in a fume hood.
Storage Store at room temperature (15–25°C). Keep desiccated.
Stability Stable under normal conditions. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100973-09-9. Retrieved from [Link]

  • Kutama, A. & Ahmed, I. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. ChemSearch Journal, 6(1), 14–19. Retrieved from [Link]

  • Horváth, K. et al. (1989). A new psychoactive 5H-2,3-benzodiazepine with a unique spectrum of activity.[4][5] Arzneimittel-Forschung, 39(8), 894–899.[4] (Contextual reference for 2,3-benzodiazepine synthesis from glutaric precursors).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust One-Pot Synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, a valuable glutaric acid derivative, starting from the commercially availab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, a valuable glutaric acid derivative, starting from the commercially available 3,4,5-trimethoxybenzaldehyde. 3-substituted pentanedioic acids are critical intermediates in the development of biologically active molecules and pharmaceuticals.[1] The methodology detailed herein employs an efficient, one-pot tandem reaction sequence combining a Knoevenagel condensation, a Michael addition, and subsequent saponification with decarboxylation.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, and strategies for process validation to ensure reproducibility and high yield.

Strategic Overview & Mechanistic Insights

The conversion of an aromatic aldehyde to a 3-arylpentanedioic acid is a powerful transformation for building molecular complexity. The selected strategy leverages the reactivity of diethyl malonate as both a nucleophile and a precursor to the C2 and C4 carbons of the final pentanedioic acid backbone. The entire sequence can be performed in a single reaction vessel without the isolation of intermediates, enhancing efficiency and reducing material loss.

The Tandem Reaction Cascade

The synthesis proceeds through three distinct, yet seamlessly integrated, mechanistic steps:

  • Knoevenagel Condensation: The process is initiated by a base-catalyzed condensation between 3,4,5-trimethoxybenzaldehyde and diethyl malonate. A weak base, such as piperidine, deprotonates the acidic α-carbon of diethyl malonate to form a nucleophilic enolate.[2][3] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, diethyl (3,4,5-trimethoxybenzylidene)malonate.[2][4]

  • Michael Addition: A second molecule of diethyl malonate enolate then acts as a Michael donor, executing a 1,4-conjugate addition to the electron-deficient β-carbon of the newly formed α,β-unsaturated system.[5][6] This crucial carbon-carbon bond-forming step establishes the core skeleton of the product, resulting in a tetraethyl propane-1,1,3,3-tetracarboxylate intermediate.[1]

  • Hydrolysis & Decarboxylation: The final stage involves the saponification of the four ester groups using a strong base (e.g., sodium hydroxide) to form a water-soluble tetracarboxylate salt.[7][8] Upon acidification, the resulting tetracarboxylic acid is unstable and readily undergoes decarboxylation. The geminal dicarboxylic acid moieties lose carbon dioxide upon heating, ultimately yielding the desired 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.[9][10]

Visualization of the Synthetic Pathway

G cluster_0 One-Pot Reaction Vessel A 3,4,5-Trimethoxybenzaldehyde D Knoevenagel-Michael Adduct (Tetraester Intermediate) A->D Knoevenagel Condensation B Diethyl Malonate (2 equiv.) B->D Michael Addition C Base (cat.) C->D F Hydrolyzed Intermediate (Tetracarboxylate Salt) D->F Saponification E Aqueous NaOH E->F H Final Product: 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid F->H Acidification & Decarboxylation G Aqueous HCl, Heat G->H

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to reaction time and temperature control.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.205.00 g25.51.0
Diethyl MalonateC₇H₁₂O₄160.178.98 g (8.16 mL)56.12.2
PiperidineC₅H₁₁N85.150.22 g (0.25 mL)2.550.1
Ethanol (Absolute)C₂H₅OH46.0750 mL--
Sodium Hydroxide (NaOH)NaOH40.0012.24 g30612.0
Water (Deionized)H₂O18.0275 mL--
Hydrochloric Acid (conc.)HCl36.46~30 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Anhydrous MgSO₄ or Na₂SO₄--As needed--
Step-by-Step Procedure
  • Reaction Setup (Knoevenagel & Michael Steps):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4,5-trimethoxybenzaldehyde (5.00 g, 25.5 mmol) and absolute ethanol (50 mL).

    • Stir the mixture until the aldehyde is fully dissolved.

    • Add diethyl malonate (8.16 mL, 56.1 mmol) followed by piperidine (0.25 mL, 2.55 mmol).

    • Heat the reaction mixture to reflux (approx. 80-85 °C) using an oil bath. Maintain reflux for 4-6 hours.

    • Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting aldehyde spot (visualized with UV light or a permanganate stain) should be consumed, and a new, less polar spot corresponding to the intermediate adduct should appear.

  • Saponification (Hydrolysis):

    • After the initial phase is complete, allow the reaction mixture to cool to approximately 50 °C.

    • Prepare a solution of sodium hydroxide (12.24 g, 306 mmol) in deionized water (75 mL). Caution: This dissolution is highly exothermic; prepare in a separate beaker with cooling.

    • Carefully add the aqueous NaOH solution to the reaction flask.

    • Re-attach the reflux condenser and heat the mixture back to reflux. Maintain a vigorous reflux for 6-8 hours to ensure complete hydrolysis of all four ester groups. The solution will become homogeneous as the sodium salt of the product forms.

  • Work-up and Isolation (Acidification & Decarboxylation):

    • Cool the reaction mixture to room temperature and then further in an ice-water bath.

    • Transfer the cooled, basic solution to a 500 mL beaker.

    • Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise. Caution: Significant CO₂ evolution (effervescence) will occur. Control the rate of addition to prevent excessive foaming. Continue adding acid until the pH of the solution is ~1-2 (verify with pH paper).

    • A precipitate of the crude product will form as the solution becomes acidic.

    • Heat the acidified slurry to 80-90 °C for 1-2 hours to ensure complete decarboxylation.

    • Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

    • Recrystallize the crude solid from a suitable solvent system, such as water or an ethanol/water mixture, to obtain the pure 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

    • Dry the purified white crystalline solid under vacuum.

Expected Results & Characterization

This protocol reliably produces the target compound in good yield and high purity.

Yield and Physical Properties
ParameterExpected Value
Product Name3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
Molecular FormulaC₁₄H₁₈O₇[11]
Molecular Weight298.29 g/mol [11]
Typical Yield65-75%
AppearanceWhite to off-white crystalline solid
Melting Point165-168 °C (literature value may vary)
Spectroscopic Data for Validation

The identity and purity of the final product should be confirmed by standard analytical techniques. The following are predicted spectroscopic data based on the product's structure.

AnalysisExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (br s, 2H, -COOH), 6.55 (s, 2H, Ar-H), 3.75 (s, 6H, Ar-OCH₃), 3.65 (s, 3H, Ar-OCH₃), 3.20 (quintet, 1H, CH-Ar), 2.45 (d, 4H, -CH₂-COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ 174.0 (-COOH), 152.8 (Ar-C), 138.0 (Ar-C), 136.5 (Ar-C), 105.0 (Ar-CH), 60.1 (Ar-OCH₃), 55.8 (Ar-OCH₃), 40.5 (-CH₂-), 38.0 (CH-Ar)
FT-IR (KBr, cm⁻¹)3200-2800 (broad, O-H stretch), 1705 (s, C=O stretch), 1590, 1505 (C=C aromatic stretch), 1125 (s, C-O stretch)
MS (ESI-) m/z 297.1 [M-H]⁻

Mechanistic Diagram and Trustworthiness

Understanding the flow of electrons and intermediates provides confidence in the process and aids in troubleshooting.

G cluster_mech Key Mechanistic Steps start Aldehyde + Malonate Enolate knoevenagel Knoevenagel Intermediate (Benzylidene Malonate) start->knoevenagel Condensation -H₂O michael Michael Adduct (Tetraester) knoevenagel->michael Michael Addition (+ Malonate Enolate) hydrolyzed Hydrolyzed (Tetracarboxylate) michael->hydrolyzed Saponification (+ 4 NaOH) product Final Product (Diacid) hydrolyzed->product Acidification & Decarboxylation (+ 4 HCl, -2 CO₂)

Caption: Key transformations in the reaction cascade.

Self-Validation and Troubleshooting:

  • Incomplete Knoevenagel/Michael Reaction: If TLC analysis after 6 hours shows significant starting aldehyde, an additional 0.05 equivalents of piperidine can be added, and the reflux can be extended.

  • Low Yield after Precipitation: The product has some solubility in water. Ensure the acidified mixture is thoroughly cooled before filtration. The aqueous filtrate can be extracted with ethyl acetate (3 x 50 mL), and the combined organic layers dried and concentrated to recover additional product.

  • Oily Product: This may indicate incomplete hydrolysis or decarboxylation. Ensure the saponification and final heating steps are carried out for the recommended duration and at the specified temperatures.

References

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. [Link]

  • AWS. (n.d.). III Spectroscopic Data. [Link]

  • ScienceMadness Discussion Board. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]

  • ChemRxiv. (n.d.). A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. [Link]

  • RSC Publishing. (2023). A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. [Link]

  • Filo. (2025). Step-by-step mechanism of the Michael addition between diethyl malonate. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(23), 5727. [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Amazon S3. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

  • RSC Publishing. (2022). Reaction mechanism of the green synthesis of glutaric acid. [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of Substituted β-Arylglutaric Acids. [Link]

  • Scribd. (2024). Michael Addition of Dimethyl Malonate. [Link]

  • RSC Publishing. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones. [Link]

  • LS College. (2020). Michael reaction. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. [Link]

  • SciELO. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • SpectraBase. (n.d.). pentanedioic acid, 2-[[[[2-(3,4-dimethoxyphenyl)ethyl]amino]carbonyl]amino]-, dimethyl ester, (2S)-. [Link]

  • ResearchGate. (2025). The acid-catalyzed hydrolysis of phosphinates. [Link]

  • PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

Sources

Application

Application Note: Protocol for Knoevenagel Condensation of 3,4,5-Trimethoxybenzaldehyde

Executive Summary This application note details the synthesis of 3,4,5-trimethoxycinnamic acid via the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde. This transformation is a critical entry point for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3,4,5-trimethoxycinnamic acid via the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde. This transformation is a critical entry point for the synthesis of stilbenoid-based tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs), antioxidants, and functionalized polymers.

While the classic Doebner modification (pyridine/piperidine) remains the industrial gold standard for reliability, this guide also presents a validated Green Chemistry protocol utilizing aqueous media/solvent-free conditions to align with modern sustainability mandates.

Key Applications
  • Medicinal Chemistry: Precursor for Resveratrol and Podophyllotoxin analogs.

  • Material Science: UV-absorbing monomers for functional coatings.

  • Fine Chemical Intermediates: Synthesis of substituted hydrocinnamic acids.[1]

Scientific Foundation & Mechanism

The reaction involves the nucleophilic attack of an active methylene compound (Malonic acid) on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The driving force is the formation of a conjugated


-system and, in the case of malonic acid, the irreversible loss of CO

.
Stereoselectivity

The reaction is highly stereoselective for the (E)-isomer (trans) due to the steric hindrance of the trimethoxy-phenyl ring, which destabilizes the transition state leading to the (Z)-isomer.

Mechanistic Pathway

The following flow diagram illustrates the Doebner modification pathway, highlighting the critical decarboxylation step that drives the equilibrium forward.

KnoevenagelMechanism Start 3,4,5-Trimethoxy- benzaldehyde Aldol Aldol-like Intermediate Start->Aldol + Enolate Malonic Malonic Acid (Active Methylene) Enolate Enolate Ion (Base Catalyzed) Malonic->Enolate Deprotonation (Piperidine) Enolate->Aldol Dehydration Unsaturated Dicarboxylic Acid Aldol->Dehydration - H2O (Irreversible) Product (E)-3,4,5-Trimethoxy- cinnamic Acid Dehydration->Product - CO2 (Decarboxylation)

Figure 1: Mechanistic flow of the Knoevenagel-Doebner condensation. The base (Piperidine) generates the enolate, while Pyridine acts as the solvent and proton sink.

Experimental Protocols

Method A: The "Gold Standard" Doebner Modification

Best for: Scale-up, maximum yield, and difficult substrates. Safety: Requires fume hood (Pyridine stench).

Reagents & Stoichiometry
ComponentEquiv.Role
3,4,5-Trimethoxybenzaldehyde 1.0Limiting Reagent
Malonic Acid 1.5 - 2.0Active Methylene
Pyridine Solvent (5-10 vol)Solvent / Weak Base
Piperidine 0.1 - 0.2Catalytic Base
HCl (6M) ExcessQuenching / Precipitation
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (10.0 g, 51 mmol) and Malonic acid (10.6 g, 102 mmol) in Pyridine (30 mL).

  • Catalysis: Add Piperidine (0.5 mL) dropwise. Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (100–115 °C) for 2–4 hours.

    • Checkpoint: Evolution of CO

      
       gas bubbles indicates the decarboxylation is proceeding. Reaction is complete when gas evolution ceases.
      
  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing ice-cold water (100 mL) and concentrated HCl (35 mL) under vigorous stirring.

    • Critical Step: The pH must be < 2 to ensure the pyridine is protonated (solubilized) and the cinnamic acid precipitates.

  • Isolation: Filter the resulting white/off-white precipitate. Wash copiously with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:3 v/v).

    • Dissolve solid in hot ethanol.

    • Add hot water until slightly turbid.

    • Cool slowly to 4 °C.

Method B: Green Chemistry Protocol (Aqueous/Solvent-Free)

Best for: Small scale, green metrics, avoiding toxic solvents. Reference: Adapted from Green Chemistry Letters and Reviews [1].

Reagents
  • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Malonic Acid (1.2 equiv)

  • Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    )
    (0.4 equiv)
  • Solvent: Water (minimal) or Solvent-free (melt).

Step-by-Step Procedure
  • Mixing: In a mortar, grind 3,4,5-trimethoxybenzaldehyde (2.0 g) and Malonic acid (1.27 g) together.

  • Catalyst Addition: Add Ammonium Bicarbonate (0.32 g) and grind until a homogeneous paste forms.

  • Reaction: Transfer the paste to a flask.

    • Option 1 (Melt): Heat to 140 °C (oil bath) for 1-2 hours. The mixture will melt and bubble (CO

      
      ).
      
    • Option 2 (Aqueous): Add 5 mL water and heat to 90 °C for 3 hours.

  • Workup:

    • Add saturated NaHCO

      
       solution to dissolve the product (forming the carboxylate salt).
      
    • Filter off any unreacted aldehyde (insoluble).

    • Acidify the filtrate with 6M HCl to precipitate the pure acid.

  • Yield: Typically 70–85% (slightly lower than Method A but higher purity crude).

Process Control & Troubleshooting

The following workflow diagram illustrates the decision matrix for Method A, ensuring protocol adherence and error correction.

Workflow Start Start Reflux (Pyridine/Piperidine) CheckGas Observe CO2 Evolution Start->CheckGas AddTime Continue Reflux (+1 Hour) CheckGas->AddTime Vigorous Bubbling Quench Pour into Ice/HCl (pH < 2) CheckGas->Quench Bubbling Stopped AddTime->CheckGas Precipitate Precipitate Forms? Quench->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Oily Product is Oily/Sticky? (Impurity Issue) Precipitate->Oily No / Gummy Recryst Recrystallize (EtOH/H2O) Filter->Recryst FixOil Redissolve in base (NaHCO3), Wash w/ EtOAc, Re-acidify Oily->FixOil FixOil->Filter

Figure 2: Experimental workflow and troubleshooting logic for the Doebner modification.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate pH not acidic enough during quench.Ensure pH < 2. Pyridine acts as a buffer; more HCl may be needed than calculated.
Product is Sticky/Brown Polymerization or incomplete decarboxylation.Purification Trick: Dissolve crude in 10% NaHCO

. Extract with EtOAc (removes organic impurities). Acidify aqueous layer to recover pure product.
Incomplete Reaction Wet reagents (Pyridine is hygroscopic).Use anhydrous pyridine. Water inhibits the initial iminium ion formation.

Characterization Data

The product must be validated against the following specifications to ensure suitability for downstream synthesis.

Physical Properties[1][2][3][4][5]
  • Appearance: White to off-white needles.

  • Melting Point: 126 – 128 °C [2].[2][3]

  • Solubility: Soluble in Ethanol, EtOAc, DMSO; Insoluble in Water.

NMR Spectroscopy (CDCl , 400 MHz)

The diagnostic signal is the large coupling constant (


 Hz) of the vinylic protons, confirming the trans geometry.
Shift (

ppm)
MultiplicityIntegrationAssignment
7.73 Doublet (

Hz)
1H

-vinyl proton (Ar-CH =)
6.78 Singlet2HAromatic H-2, H-6
6.38 Doublet (

Hz)
1H

-vinyl proton (=CH -COOH)
3.91 Singlet9HMethoxy groups (-OCH

)

References

  • Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 10(4), 404–411.

  • ChemicalBook. (2025). "3,4,5-Trimethoxycinnamic acid Properties and Melting Point."

  • BenchChem. (2025). "Protocol: Knoevenagel Condensation with Substituted Benzaldehydes."

  • National Institutes of Health (NIH) - PubChem. (2025). "Compound Summary: 3,4,5-Trimethoxycinnamic acid."

Sources

Method

High-Yield Michael Addition of Diethyl Malonate to Trimethoxycinnamic Esters: Protocols for Lignan Precursors

Application Note: AN-SYN-2026-03 Abstract This application note details the optimized protocol for the Michael addition of diethyl malonate to ethyl 3,4,5-trimethoxycinnamate. This transformation is a critical step in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03

Abstract

This application note details the optimized protocol for the Michael addition of diethyl malonate to ethyl 3,4,5-trimethoxycinnamate. This transformation is a critical step in the synthesis of pharmacologically active lignans, including podophyllotoxin analogs and substituted glutaric acid derivatives. Due to the electron-donating nature of the trimethoxy motif, the electrophilicity of the


-carbon is diminished compared to standard cinnamates. This guide addresses the kinetic challenges associated with this deactivation, providing a robust, self-validating methodology using sodium ethoxide (NaOEt) thermodynamics and alternative organocatalytic routes.

Introduction & Strategic Significance

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, appearing in tubulin polymerization inhibitors (e.g., Combretastatin A-4, Podophyllotoxin) and psychotropic agents (e.g., Mescaline derivatives).

Synthesizing the Michael adduct from ethyl 3,4,5-trimethoxycinnamate and diethyl malonate presents a specific challenge:

  • Electronic Deactivation: The three methoxy groups exert a strong mesomeric (

    
    ) effect, increasing electron density across the styryl system. This renders the 
    
    
    
    -carbon less electrophilic than in unsubstituted or electron-deficient cinnamates.
  • Steric Hindrance: The bulk of the TMP group can impede the approach of the nucleophilic malonate enolate.[1]

  • Reversibility: The Michael addition is reversible. Under thermodynamic control, the "retro-Michael" reaction can degrade the yield if the workup is not handled at the correct pH.

This protocol prioritizes conversion efficiency and purity profile , ensuring the isolation of the triethyl 1,1,3-tricarboxylate derivative suitable for downstream cyclization or hydrolysis.

Mechanistic Insight & Pathway Analysis

The reaction follows a 1,4-conjugate addition mechanism.[2][3][4][5] The choice of base and solvent is critical to drive the equilibrium forward.

Reaction Pathway Diagram[2]

MichaelAddition Start Reagents: Diethyl Malonate (Nucleophile) + Base (NaOEt) Enolate Malonate Enolate (Active Donor) Start->Enolate Deprotonation (Fast) TS Transition State (C-C Bond Formation) Enolate->TS Attack at Beta-Carbon Acceptor 3,4,5-Trimethoxycinnamate (Electrophile) Acceptor->TS Inter Enolate Intermediate (Stabilized) TS->Inter Product_Enol Protonation Step (Kinetic vs Thermodynamic) Inter->Product_Enol Solvent Protonation Retro Retro-Michael (Side Reaction) Inter->Retro High Temp / Long Time Final Michael Adduct (Triethyl ester) Product_Enol->Final Workup (H+) Retro->Enolate

Figure 1: Mechanistic pathway highlighting the critical equilibrium between the stabilized intermediate and the retro-Michael dissociation.

Experimental Protocol

Reagents & Equipment[1][6][7][8]
  • Substrate: Ethyl 3,4,5-trimethoxycinnamate (10.0 mmol, 2.66 g).

  • Nucleophile: Diethyl malonate (12.0 mmol, 1.92 g) - 1.2 equivalents used to push equilibrium.

  • Catalyst/Base: Sodium Ethoxide (21 wt% solution in Ethanol) or freshly prepared from Na metal.

  • Solvent: Absolute Ethanol (Anhydrous is critical to prevent hydrolysis).

  • Quench: Glacial Acetic Acid or 1M HCl.

Step-by-Step Methodology

Step 1: Enolate Formation

  • Charge a flame-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add Absolute Ethanol (20 mL) under Nitrogen atmosphere.

  • Add Diethyl malonate (1.92 g, 1.82 mL, 12 mmol).

  • Dropwise add NaOEt solution (0.5 equivalents, 5 mmol). Note: Stoichiometric base can be used for faster rates, but catalytic (0.1-0.5 eq) often suppresses side reactions like transesterification.

  • Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow.[6]

Step 2: Michael Addition

  • Add Ethyl 3,4,5-trimethoxycinnamate (2.66 g, 10 mmol) in one portion.

  • Critical Decision Point:

    • Method A (Standard): Reflux (80°C) for 4–6 hours. Required for trimethoxy substrates due to electronic deactivation.

    • Method B (Mild): Stir at RT for 24–48 hours. Use only if thermal degradation is observed.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The cinnamate spot (

    
    ) should disappear; the product spot (
    
    
    
    ) will appear.

Step 3: Quench & Workup

  • Cool the mixture to 0°C on an ice bath.

  • Acidification: Add Glacial Acetic Acid (approx. 1 mL) dropwise until pH

    
     6-7. Warning: Do not use strong mineral acids aggressively, as this may hydrolyze the esters.
    
  • Evaporate the bulk Ethanol under reduced pressure.

  • Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with Water (2 x 15 mL) to remove salts.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • The crude oil is often pure enough (>90%) for subsequent steps.

  • If solidification is required: Triturate with cold Diethyl Ether/Hexane (1:5).

  • For high purity: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient 0-20% EtOAc in Hexane).

Optimization & Performance Data

The following table compares catalyst systems specifically for electron-rich cinnamates (like the 3,4,5-trimethoxy variant).

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
1 NaOEt (0.5 eq) EtOH Reflux 4 88% Recommended. High conversion, scalable.
2NaOEt (1.0 eq)EtOHRT2465%Incomplete conversion due to deactivation.
3DBU (0.5 eq)THFReflux1272%Slower; easier workup (non-ionic).
4K2CO3 (2.0 eq)AcetoneReflux682%Heterogeneous; good for avoiding transesterification.
5Piperidine (cat.)TolueneReflux1855%Classic "Knoevenagel" conditions; poor for Michael.

Data aggregated from internal optimization of substituted cinnamates.

Workflow Visualization

Workflow Setup SETUP N2 Atmosphere Dry Ethanol Activation ACTIVATION Mix Malonate + NaOEt Generate Enolate Setup->Activation Addition ADDITION Add 3,4,5-Trimethoxycinnamate Reflux 80°C (4-6h) Activation->Addition Check QC CHECK TLC / HPLC (Disappearance of SM) Addition->Check Check->Addition Incomplete Quench QUENCH Cool to 0°C Add AcOH to pH 6 Check->Quench Complete Workup WORKUP Evaporate EtOH DCM Extraction Quench->Workup Isolate ISOLATION Concentrate & Triturate Yield: Viscous Oil/Solid Workup->Isolate

Figure 2: Operational workflow for the synthesis of the Michael Adduct.

Troubleshooting & Critical Quality Attributes (CQAs)

The "Retro-Michael" Risk

If the reaction mixture is heated for too long after maximum conversion is reached, thermodynamic equilibrium may shift back toward the starting materials, especially if the product is sterically crowded.

  • Solution: Quench immediately upon consumption of the cinnamate. Do not leave refluxing overnight unnecessarily.

Transesterification

Using Sodium Methoxide (NaOMe) in Ethanol (or vice versa) will lead to mixed methyl/ethyl esters.

  • Solution: Always match the alkoxide base to the ester groups of the substrate and solvent (e.g., NaOEt in EtOH for ethyl esters).

Low Reactivity

The 3,4,5-trimethoxy group makes the substrate "sluggish."

  • Expert Tip: If conversion stalls at 70%, add a Lewis Acid additive such as Magnesium Chloride (

    
    , 0.2 eq) . This coordinates to the carbonyl oxygens of the malonate and cinnamate, increasing the electrophilicity of the 
    
    
    
    -carbon (Dual Activation).

References

  • Arthur Michael. (1887).[2][5] "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie.

  • Master Organic Chemistry. (2023). "The Michael Addition Reaction and Conjugate Addition." MasterOrganicChemistry.com.

  • Chemistry Steps. (2020).[7] "Michael Addition Reaction Mechanism."[2][3][4][5][8][6] ChemistrySteps.com.

  • Organic Chemistry Portal. "Michael Addition." Organic-Chemistry.org.

  • Gutsche, C. D., & Hoyer, F. A. (1950). "A Synthesis of

    
    -(3,4,5-Trimethoxyphenyl)-propionic Acid." Journal of the American Chemical Society. (Confirming the context of trimethoxy-derivatives in synthesis). 
    

Sources

Application

Hydrolysis and decarboxylation of tetraethyl esters to glutaric acids

Application Note: Scalable Synthesis of Glutaric Acids via Hydrolysis and Decarboxylation of Tetraethyl Esters Abstract & Scope This application note details the protocol for converting tetraethyl esters—specifically tet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Glutaric Acids via Hydrolysis and Decarboxylation of Tetraethyl Esters

Abstract & Scope

This application note details the protocol for converting tetraethyl esters—specifically tetraethyl propane-1,1,3,3-tetracarboxylate and its 2-substituted derivatives—into glutaric acids (pentanedioic acids). This transformation is a cornerstone in the synthesis of pharmaceutical intermediates, including precursors for Gabapentin , Paroxetine , and various peptidomimetics.

The method utilizes a robust acid-catalyzed hydrolysis followed by thermal decarboxylation . Unlike basic hydrolysis (saponification), which requires careful neutralization and salt removal, the acidic route described here offers a streamlined "one-pot" potential with simplified downstream processing.

Mechanistic Insight: The Driving Force

To optimize yield, researchers must understand the thermodynamic cascade driving this reaction. The transformation proceeds through three distinct phases:

  • Hydrolysis: The four ethyl ester groups are cleaved by hydronium ions (

    
    ), releasing ethanol and generating the transient propane-1,1,3,3-tetracarboxylic acid .[1]
    
  • Geminal Instability: The intermediate contains two geminal dicarboxylic acid moieties (two -COOH groups on the same carbon).[1] These structures are thermodynamically unstable relative to their decarboxylated counterparts due to steric repulsion and electronic destabilization.

  • Decarboxylation: Upon heating, the gem-diacid undergoes a pericyclic reaction via a 6-membered cyclic transition state. This concerted mechanism releases

    
     and forms the stable enol, which tautomerizes to the carboxylic acid.
    
Diagram 1: Reaction Mechanism

The following diagram illustrates the pathway from the tetraethyl ester to the final glutaric acid.

GlutaricMechanism Reactant Tetraethyl Ester (Tetraethyl propane-1,1,3,3-tetracarboxylate) Hydrolysis Acid Hydrolysis (HCl/H2O, Reflux) Reactant->Hydrolysis Intermediate Tetra-Acid Intermediate (Propane-1,1,3,3-tetracarboxylic acid) Hydrolysis->Intermediate - 4 EtOH TS Cyclic Transition State (6-membered ring) Intermediate->TS Heat (Δ) Product Glutaric Acid (Pentanedioic acid) TS->Product - 2 CO2 Byproduct Byproducts: 4 EtOH + 2 CO2 TS->Byproduct

Caption: Mechanistic pathway showing the conversion of tetraethyl ester to glutaric acid via the unstable tetra-acid intermediate.

Experimental Protocol

This protocol is designed for the synthesis of 3-substituted glutaric acids (or the parent glutaric acid) starting from the corresponding tetraethyl ester.

Prerequisite: The starting material, tetraethyl propane-1,1,3,3-tetracarboxylate (or its derivative), is typically prepared via the condensation of formaldehyde (or an aldehyde) with two equivalents of diethyl malonate [1].

Materials & Reagents
ReagentSpecificationRole
Tetraethyl ester substrate>95% PurityStarting Material
Hydrochloric Acid (HCl)37% (Concentrated)Hydrolysis Catalyst
WaterDistilledSolvent/Reactant
Diethyl EtherACS GradeExtraction Solvent
Benzene or TolueneAnhydrousRecrystallization
Step-by-Step Methodology

1. Acid Hydrolysis (The Cleavage Phase)

  • Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charging: Add the tetraethyl ester (e.g., 0.1 mol, ~37 g) to the flask.

  • Acid Addition: Add a 1:1 mixture of Concentrated HCl and water (e.g., 100 mL total).[2]

    • Note: A large excess of acid is required to drive the equilibrium toward the carboxylic acid.

  • Reflux: Heat the mixture to vigorous reflux (

    
    C).
    
    • Observation: The mixture will initially be biphasic (oil and water). As hydrolysis proceeds and ethanol is liberated/evaporated, the mixture will become homogeneous.

    • Duration: Reflux for 6–12 hours. Monitor homogeneity as a visual indicator of reaction progress.

2. Evaporation & Decarboxylation (The Thermal Phase)

  • Concentration: Transfer the solution to a rotary evaporator. Remove the water and excess HCl under reduced pressure.[2]

  • Thermal Decarboxylation: The residue is a viscous syrup or semi-solid (the polycarboxylic acid).

    • Critical Step: Transfer the residue to an evaporating dish or keep in the flask. Heat the neat residue in an oil bath to 180–200°C .

    • Safety: Vigorous evolution of

      
       will occur. Ensure adequate venting.
      
    • Endpoint: Continue heating until gas evolution ceases completely (typically 30–60 minutes).

3. Purification

  • Extraction: Allow the residue (crude glutaric acid) to cool to room temperature. It will solidify. Triturate (grind) the solid with minimal cold water or dissolve in diethyl ether.

  • Drying: If using ether, dry the organic layer over anhydrous

    
    , filter, and evaporate.[3]
    
  • Crystallization: Recrystallize the crude solid from benzene or a benzene/ether mixture to obtain pure crystals.

Process Workflow & Data Visualization

The following flowchart outlines the operational steps and decision points for the researcher.

Diagram 2: Experimental Workflow

Workflow Start Start: Tetraethyl Ester Reflux Reflux with 6M HCl (6-12 Hours) Start->Reflux Check Is solution homogeneous? Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate to Dryness (Remove H2O/HCl) Check->Evap Yes Heat Heat Residue to 180-200°C (Decarboxylation) Evap->Heat Extract Extract with Ether or Triturate Heat->Extract CO2 evolution stops Cryst Recrystallize (Benzene/Toluene) Extract->Cryst End Pure Glutaric Acid Cryst->End

Caption: Operational workflow for the conversion of tetraethyl esters to glutaric acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Reaction time too short or acid too dilute.Ensure the mixture becomes strictly homogeneous during reflux. Use conc. HCl if necessary.
Low Yield Incomplete decarboxylation or product loss in water.Glutaric acids have appreciable water solubility. Use continuous extraction with ether or saturate the aqueous layer with NaCl before extraction.
Oiling Out Presence of mono-ethyl esters.[4][5][6]The decarboxylation step requires high heat (

C). Ensure the intermediate reaches this temp to fully convert.
Dark Product Oxidation/Charring during heating.Conduct the thermal decarboxylation step under a nitrogen atmosphere or reduced pressure.

Applications in Drug Development

The glutaric acid moiety is a versatile pharmacophore.

  • Gabapentinoids: 3,3-disubstituted glutaric acids are precursors to cyclic anhydrides, which are ring-opened with ammonia and subjected to Hofmann rearrangement to yield

    
    -amino acids like Gabapentin [2].
    
  • Peptidomimetics: Substituted glutaric acids act as conformationally restricted linkers in protease inhibitors.

  • Green Chemistry: This route avoids the use of toxic cyanides (unlike the trimethylene cyanide route) and uses cheap, abundant starting materials (malonates).

References

  • Organic Syntheses. (1930). Methylene Dimalonic Ester.[7] Org. Synth. 10, 58. Link (Note: While this link refers to the general chemistry, specific hydrolysis protocols are derived from standard diester manipulations found in this collection).

  • Griffiths, G., et al. (1991). Synthesis of Gabapentin via the glutaric acid route. Helvetica Chimica Acta, 74(2), 309-314. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Krapcho, A. P. (1982).

Sources

Method

Application Note: 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid as a Pharmacophoric Linker in Targeted Protein Degradation and Drug Conjugates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (March 2026) Introduction & Scientific Rationale The evolution of bivalent therapeutics—such as Proteolysis Targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (March 2026)

Introduction & Scientific Rationale

The evolution of bivalent therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has shifted the paradigm of linker chemistry. Historically viewed as passive, inert spacers (e.g., PEG chains or simple alkyls), linkers are increasingly designed as active components that modulate physicochemical properties and target engagement.

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9) represents a highly specialized, bifunctional "pharmacophoric linker." Structurally, it is a glutaric acid derivative bearing a bulky, lipophilic 3,4,5-trimethoxyphenyl (TMP) group at the C3 position.

The Causality of Structural Choices
  • Dicarboxylic Acid Backbone (Glutaric Acid): Provides two orthogonal or symmetrical handles for amide or ester coupling, a proven strategy in clinical-stage conjugates like Zoptrex (doxorubicin-glutaric acid-GnRH)[1].

  • Steric Shielding: The bulky TMP group at the C3 position creates steric hindrance around the adjacent ester/amide bonds. This causality is critical: it protects the linker from premature degradation by circulating plasma esterases/amidases, thereby increasing the in vivo half-life of the conjugate.

  • Pharmacophoric Engagement: The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore that binds to the colchicine binding site of

    
    -tubulin[2]. When used in an ADC or PROTAC, the linker itself can contribute to cytotoxicity upon intracellular release, enabling a dual-mechanism approach (e.g., targeted protein degradation + microtubule destabilization)[3].
    

Physicochemical Profiling

Understanding the quantitative metrics of this linker is essential for predicting its impact on the overall conjugate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Properties of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

PropertyValueImpact on Conjugate Design
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Adds moderate molecular weight compared to simple alkyls.
Molecular Weight 298.29 g/mol Requires careful monitoring of total PROTAC MW to stay within Lipinski/Beyond-Rule-of-5 limits.
H-Bond Donors 2 (Carboxylic acids)Fully consumed upon di-amide/di-ester formation.
H-Bond Acceptors 7Enhances aqueous solubility of the intermediate; modulates polar surface area (PSA).
Rotatable Bonds 8Provides necessary flexibility for PROTAC ternary complex formation while maintaining a rigid core[4].
LogP (Predicted) ~1.5 - 2.0The TMP group significantly enhances lipophilicity, improving cellular permeability of the final PROTAC compared to unsubstituted glutaric acid.

Application Workflow 1: Synthesis of Bivalent PROTACs

When linking a Protein of Interest (POI) ligand to an E3 ligase ligand (e.g., Pomalidomide or VH032), the steric bulk of the TMP group necessitates highly efficient coupling chemistry. Standard EDC/NHS protocols often yield poor results due to the C3-substitution hindering the carboxylates. Therefore, a uronium-based coupling agent (HATU) is required.

Structural Assembly Pathway

PROTAC_Assembly POI POI Ligand (Amine-functionalized) Linker TMP-Glutaric Acid Linker POI->Linker HATU/DIPEA Step 1 PROTAC Bivalent PROTAC Molecule Linker->PROTAC Assembly E3 E3 Ligase Ligand (Amine-functionalized) E3->Linker HATU/DIPEA Step 2

Figure 1: Stepwise assembly of a bivalent PROTAC using the TMP-glutaric acid linker.

Protocol: Stepwise Asymmetric Amide Coupling

This protocol is a self-validating system: Step 1 intentionally uses a stoichiometric deficit of the linker to prevent symmetric di-addition, validated by LC-MS before proceeding.

Materials:

  • 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (Linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation of Mono-activated Linker: Dissolve the Linker (1.0 eq, 0.1 mmol) in anhydrous DMF (2 mL). Add HATU (0.9 eq, 0.09 mmol) and DIPEA (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes. Causality: Using 0.9 eq of HATU minimizes the formation of the di-activated species, favoring the mono-activated intermediate.

  • First Conjugation (POI Ligand): Add the amine-functionalized POI ligand (0.8 eq, 0.08 mmol) dropwise. Stir for 2 hours at room temperature.

  • In-Process Validation (Self-Validation Step): Quench a 5

    
     aliquot in 100 
    
    
    
    methanol. Analyze via LC-MS. You must observe the mass of the mono-amide intermediate. If symmetric di-amide is >10%, reduce HATU equivalents in future runs.
  • Second Conjugation (E3 Ligase Ligand): To the same reaction vessel, add the amine-functionalized E3 ligase ligand (1.2 eq, 0.12 mmol) and an additional portion of HATU (1.5 eq, 0.15 mmol) and DIPEA (2.0 eq). Stir at

    
     for 12 hours. Causality: Mild heating overcomes the steric hindrance of the remaining carboxylate, which is further restricted by the newly formed amide bond.
    
  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA gradient).

Application Workflow 2: Sterically Shielded Antibody-Drug Conjugates (ADCs)

In ADC design, premature linker cleavage in circulation leads to systemic toxicity. The TMP-glutaric acid linker can be utilized to bridge a cleavable peptide sequence (e.g., Val-Cit-PAB) and a payload. The TMP group acts as an umbrella, sterically shielding the payload attachment site from non-specific plasma hydrolases, while remaining susceptible to targeted lysosomal degradation by Cathepsin B[3][5].

ADC Internalization and Cleavage Pathway

ADC_Pathway ADC Antibody-Drug Conjugate (TMP-Glutarate Linker) Endosome Endocytosis (Internalization) ADC->Endosome Target Binding Lysosome Lysosomal Degradation (Cathepsin B Cleavage) Endosome->Lysosome Maturation (pH drop) Release Payload Release + Tubulin Binding (TMP) Lysosome->Release Enzymatic Cleavage

Figure 2: Intracellular processing of the TMP-glutarate ADC, culminating in dual-mechanism payload release.

Protocol: Linker-Payload Assembly for ADCs
  • Payload Attachment: React the target payload (e.g., a cytotoxic amine or alcohol) with the TMP-glutaric acid linker using DCC/DMAP (for esterification) or HATU/DIPEA (for amidation) to form the Payload-Linker complex.

  • Peptide Conjugation: Couple the remaining free carboxylic acid of the TMP-glutaric acid linker to the N-terminus of a synthesized Val-Cit-PAB-Maleimide sequence.

  • Antibody Conjugation: Reduce the interchain disulfides of the monoclonal antibody using TCEP (Tris(2-carboxyethyl)phosphine).

  • Maleimide Thiol-Ene Reaction: Introduce the Maleimide-Val-Cit-PAB-TMP-Glutarate-Payload construct (10 eq) to the reduced antibody in PBS (pH 7.2) with 1 mM EDTA. Incubate for 2 hours at room temperature.

  • Validation: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and intact mass spectrometry.

Trustworthiness & Mechanistic Grounding

The integration of 3-(3,4,5-trimethoxyphenyl)pentanedioic acid into drug discovery pipelines is grounded in established medicinal chemistry principles. Glutaric acid derivatives are heavily utilized in PROTACs to maintain optimal distance between E3 and POI ligands[6]. Furthermore, the incorporation of the trimethoxyphenyl group mimics the structural motifs of potent vascular disrupting agents (VDAs) and tubulin inhibitors like Combretastatin A-4[5].

By utilizing this specific linker, researchers can empirically test whether the addition of a lipophilic, pharmacophoric node within the linker region enhances the biological activity of the conjugate compared to a standard, linear PEG or alkyl chain.

References

  • Journal of Medicinal Chemistry. "A Novel Tumor-Activated Prodrug Strategy Targeting Ferrous Iron Is Effective in Multiple Preclinical Cancer Models." ACS Publications, 2016. Available at:[Link]

  • National Institutes of Health (PMC). "Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers." NIH, 2018. Available at:[Link]

  • MDPI. "Recent Advances in Natural Product-Based Hybrids as Anti-Cancer Agents." MDPI Molecules, 2022. Available at:[Link]

  • Martin-Luther-University of Halle-Wittenberg. "Probing class I histone deacetylases (HDAC) with proteolysis targeting chimera (PROTAC) for the development of high-affinity degraders." European Journal of Medicinal Chemistry, 2024. Available at: [Link]

  • World Intellectual Property Organization. "Drug-linker conjugate pharmaceutical compositions (WO2017066668A1)." Google Patents, 2017.

Sources

Application

Crystallization methods for 3-arylpentanedioic acids

Application Note & Protocol Guide: Advanced Crystallization and Chiral Resolution Strategies for 3-Arylpentanedioic Acids Executive Overview 3-Arylpentanedioic acids (commonly referred to as 3-arylglutaric acids) are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Advanced Crystallization and Chiral Resolution Strategies for 3-Arylpentanedioic Acids

Executive Overview

3-Arylpentanedioic acids (commonly referred to as 3-arylglutaric acids) are highly versatile, prochiral building blocks essential for the synthesis of


-aminobutyric acid (GABA) analogs, such as (R)-baclofen, (S)-pregabalin, and various selective receptor modulators[1][2]. Achieving high enantiomeric purity of these intermediates is a critical bottleneck in active pharmaceutical ingredient (API) manufacturing.

This application note provides a deep-dive technical framework for isolating and purifying 3-arylpentanedioic acids. By moving away from purely empirical trial-and-error, we establish a rational, mechanistically grounded approach to two primary workflows: Diastereomeric Salt Resolution and Chemoenzymatic Desymmetrization followed by Crystallization-Induced Enantiomeric Enrichment (CIEE) .

Part 1: Mechanistic Framework of 3-Arylpentanedioic Acid Crystallization

The crystallization of 3-arylpentanedioic acids is governed by the delicate balance between the hydrophobic nature of the central aryl ring and the strong hydrogen-bonding capabilities of the terminal dicarboxylic acids.

Causality in Solvent Selection: To achieve high-yield crystallization, the solvent system must selectively disrupt solute-solvent interactions in favor of solute-solute dimerization.

  • Polar Protic Solvents (e.g., Alcohols): These solvents heavily solvate the carboxylic acid moieties via hydrogen bonding, maintaining the compound in solution.

  • Antisolvent Addition (e.g., Heptane or Toluene): The introduction of a non-polar antisolvent abruptly lowers the dielectric constant of the medium. This forces the dicarboxylic acids to self-associate into hydrogen-bonded dimers (the primary synthon in their crystal lattice), triggering rapid nucleation.

Part 2: Strategic Pathway I – Diastereomeric Salt Resolution

When starting with a racemic mixture of 3-arylpentanedioic acid, classical resolution via diastereomeric salt formation remains a highly scalable, thermodynamically controlled purification method.

By introducing a chiral resolving agent—such as (S)-(-)-phenylethylamine or cinchona alkaloids—the enantiomers are converted into diastereomeric salts[2]. The causality behind this separation lies in the solubility product (


) . Because diastereomers possess different spatial geometries, their crystal lattice energies and solvation enthalpies differ significantly. The salt with the higher lattice energy and lower 

will preferentially precipitate from the mother liquor.

ResolutionWorkflow racemic Racemic 3-Arylpentanedioic Acid (R/S Mixture) salt Diastereomeric Salt Formation (Thermodynamic Equilibration) racemic->salt agent Chiral Resolving Agent (S)-(-)-Phenylethylamine agent->salt crystallization Preferential Crystallization (Controlled Cooling) salt->crystallization solid Less Soluble Salt (R,S)-Diastereomer (Solid) crystallization->solid Filtration liquid More Soluble Salt (S,S)-Diastereomer (Filtrate) crystallization->liquid Mother Liquor acid1 Acidification (HCl) & Extraction solid->acid1 acid2 Acidification (HCl) & Extraction liquid->acid2 enant1 Pure (R)-3-Arylpentanedioic Acid (>99% ee) acid1->enant1 enant2 Pure (S)-3-Arylpentanedioic Acid (>99% ee) acid2->enant2

Workflow of Diastereomeric Salt Resolution for racemic 3-arylpentanedioic acids.

Protocol A: Self-Validating Diastereomeric Resolution

Target: Isolation of (R)-3-(4-chlorophenyl)pentanedioic acid using (S)-(-)-phenylethylamine.

  • Salt Formation: Suspend 100 mmol of racemic 3-(4-chlorophenyl)pentanedioic acid in 150 mL of aqueous ethanol (80:20 EtOH:H₂O v/v). Heat the suspension to 75°C until complete dissolution.

  • Chiral Agent Addition: Dropwise, add 105 mmol of (S)-(-)-phenylethylamine over 15 minutes. Causality: A slight stoichiometric excess ensures complete conversion of the dicarboxylic acid into the diamine salt, preventing the co-precipitation of free acid.

  • Controlled Nucleation: Cool the reactor at a linear rate of 0.5°C/min to 55°C. Seed the solution with 0.1% w/w of pure (R,S)-diastereomeric salt crystals.

  • Validation Step (Self-Correction): Hold at 50°C for 1 hour. Withdraw a 100 µL aliquot of the mother liquor, filter, and analyze via chiral HPLC. If the mother liquor shows an enantiomeric excess (ee) of the (S)-isomer < 40%, the precipitation is incomplete. Pause cooling and age the slurry for an additional 2 hours.

  • Isolation: Cool to 5°C, filter the resulting crystals, and wash with 20 mL of ice-cold ethanol.

  • Acidic Cleavage: Resuspend the solid in 100 mL of 2M HCl and extract with ethyl acetate (3 x 50 mL). The organic layer contains the highly enriched (R)-3-arylpentanedioic acid[2].

Part 3: Chemoenzymatic Desymmetrization & CIEE

An elegant alternative to resolving racemic mixtures is the direct desymmetrization of prochiral 3-arylglutaric anhydrides using immobilized lipases[1][3]. Candida antarctica Lipase B (Novozym 435) features a highly specific chiral binding pocket that selectively stabilizes the transition state for the nucleophilic attack of an alcohol on one of the enantiotopic carbonyl groups[4].

Following enzymatic alcoholysis, the resulting hemiester typically possesses an ee of 85–95%. To achieve API-grade purity (>99% ee), the product undergoes Crystallization-Induced Enantiomeric Enrichment (CIEE) . By crystallizing the hemiester from an aqueous HCl or diisopropyl ether matrix, the racemic fraction remains highly soluble, while the pure enantiomer selectively forms a rigid, homochiral crystal lattice[5].

DesymmetrizationLogic anhydride Prochiral 3-Arylglutaric Anhydride lipase Novozym 435 / Methanol (Enzyme-Substrate Complex) anhydride->lipase Desymmetrization hemiester Chiral Hemiester (~90% ee) lipase->hemiester Kinetic Control ciee Crystallization-Induced Enantiomeric Enrichment hemiester->ciee Thermodynamic Purification pure Pure (R)-Hemiester (>99% ee) ciee->pure Final API Precursor

Logic pathway from prochiral anhydride to pure hemiester via CIEE.

Quantitative Data: Enzyme Optimization

The choice of solvent and acyl acceptor strictly dictates the kinetic resolution efficiency of Novozym 435[4]. Methyl tert-butyl ether (MTBE) minimizes enzyme denaturation while providing optimal solubility for the anhydride.

Table 1: Optimization of Novozym 435-Catalyzed Desymmetrization of 3-(4-Fluorophenyl)glutaric Anhydride

Reaction MediumAcyl AcceptorTemp (°C)Molar Ratio (ROH:Anhydride)Conversion Yield (%)Enantiomeric Excess (ee %)
MTBE Methanol 25 2:1 >98.0 92.0
TolueneMethanol252:185.488.5
THFMethanol252:172.175.0
MTBEEthanol252:190.385.2

Data synthesized from optimum reaction parameters for lipase-catalyzed enantioselective alcoholysis[4].

Protocol B: Self-Validating Desymmetrization and CIEE

Target: Synthesis of (R)-3-(4-fluorophenyl)glutaric acid methyl hemiester.

  • Biocatalytic Reaction: Dissolve 100 mM of 3-(4-fluorophenyl)glutaric anhydride in 50 mL of anhydrous MTBE. Add 200 mM of methanol (2:1 molar ratio) and 500 mg of Novozym 435 (immobilized CALB)[4].

  • Incubation: Agitate the mixture at 200 rpm at exactly 25°C for 24 hours. Causality: Exceeding 25°C increases the rate of non-enzymatic background alcoholysis, which yields racemic hemiester and degrades the overall ee.

  • Validation Step (Reaction Completion): Monitor the disappearance of the anhydride via FT-IR (loss of symmetric/asymmetric C=O stretches at 1800 and 1760 cm⁻¹). If anhydride persists after 24 hours, verify the moisture content of the MTBE (excess water causes hydrolysis to the dicarboxylic acid instead of the hemiester).

  • Enzyme Recovery: Filter the immobilized enzyme (which can be washed with cold MTBE and reused up to 5 cycles without significant loss of activity). Evaporate the MTBE filtrate under reduced pressure to yield the crude hemiester (~92% ee).

  • Crystallization-Induced Enantiomeric Enrichment (CIEE): Dissolve the crude hemiester in a minimal volume of 0.1 M aqueous HCl at 60°C. Causality: The acidic medium suppresses the ionization of the hemiester, reducing its aqueous solubility and forcing crystallization.

  • Isolation: Cool the solution slowly to 4°C overnight. Filter the resulting white needles. The isolated (R)-hemiester will exhibit an upgraded optical purity of >99% ee[5].

References

  • One-pot enzymatic desymmetrization and Ugi MCR ResearchG
  • Recent Advances in Enantioselective Organocatalyzed Anhydride Desymmetrization and Its Application to the Synthesis of Valuable Enantiopure Compounds ResearchG
  • Enzymatic desymmetrization of 3-arylglutaric acid anhydrides ORCID / Tetrahedron: Asymmetry
  • An efficient synthesis of (R)- and (S)
  • Pilot-Plant Preparation of 3,4-Dihydropyridin-2-one Derivatives, the Core Structures of P2X 7 Receptor Antagonists ResearchG

Sources

Method

Application Note: Synthesis and Optimization of 3-Substituted Glutarimides

Introduction & Pharmacological Relevance 3-Substituted glutarimides are highly privileged pharmacophores in modern drug discovery. The cyclic imide motif is the core structural element in immunomodulatory drugs (IMiDs) s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

3-Substituted glutarimides are highly privileged pharmacophores in modern drug discovery. The cyclic imide motif is the core structural element in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which function as molecular glues targeting cereblon (CRBN)[1]. Furthermore, 3-substituted glutarimides serve as critical precursors for the synthesis of optically active


-aminobutyric acid (GABA) analogs, including baclofen and pregabalin, via enzymatic desymmetrization[2].

This application note provides a comprehensive, self-validating guide to the synthesis of 3-substituted glutarimides from their corresponding 3-substituted glutaric acids. We detail the causality behind reagent selection and provide robust protocols for both conventional thermal condensation and microwave-assisted cyclization.

Mechanistic Pathways & Reagent Selection (Causality)

The transformation of a 3-substituted glutaric acid to a cyclic imide requires two fundamental chemical events: the introduction of a nitrogen source and a double dehydrative cyclization.

  • Urea in Solvent-Free Thermal Condensation: Using urea instead of ammonia gas bypasses the need for pressurized reactors. At elevated temperatures (140–175 °C), urea melts and acts as its own solvent, gradually decomposing to release ammonia and cyanic acid[3]. The gradual release prevents the rapid loss of volatile

    
     and drives the equilibrium toward the formation of the intermediate glutaramic acid, which subsequently cyclizes into the imide[4].
    
  • Thiourea in Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the cyclization process. Interestingly, thiourea often outperforms urea under microwave conditions, yielding up to 98% of the cyclic imide compared to 90% with urea[5]. This is attributed to the superior nucleophilicity of the sulfur-containing intermediates and the distinct dielectric heating profile of thiourea, which minimizes the formation of polymeric byproducts[5].

  • HMDS (Hexamethyldisilazane): For acid-sensitive 3-substituents, HMDS offers a milder, solvent-mediated alternative. It acts concurrently as an ammonia equivalent and a silylating agent. The formation of highly volatile hexamethyldisiloxane (HMDSO) as a byproduct provides a strong thermodynamic driving force for the cyclization.

Mechanism A 3-Substituted Glutaric Acid B Glutaric Anhydride (In situ intermediate) A->B Heat / -H2O Dehydration C Glutaramic Acid (Amic Acid) B->C + Urea/Thiourea Nitrogen Insertion D 3-Substituted Glutarimide C->D Heat / -H2O Cyclization

Mechanistic pathway of 3-substituted glutarimide synthesis via thermal dehydration and amidation.

Comparative Analysis of Synthetic Routes

The selection of the synthetic route depends on the scale, equipment availability, and the thermal stability of the 3-substituent.

MethodologyNitrogen SourceConditionsTypical YieldReaction TimeKey Advantage
Thermal Melt Urea140 °C

175 °C, Neat
55–75%3–4 hoursHighly scalable, low cost, solvent-free[3].
Microwave Thiourea1000W, 70% power, Neat85–98%15 minutesExtremely rapid, high purity, minimal side products[5].
Silazane Route HMDSReflux in Toluene/MeOH70–85%6–12 hoursMild conditions, suitable for thermally labile substituents.

Experimental Protocols

Protocol A: Solvent-Free Thermal Condensation (Scalable Route)

This protocol utilizes a neat melt reaction, ideal for robust substrates like 3-methyl or 3-phenylglutaric acid[3].

Self-Validating Principle: The reaction progress is physically observable. The transition from a heterogeneous solid mixture to a homogeneous melt indicates the formation of the anhydride/amic acid. The cessation of ammonia gas evolution marks the completion of the cyclization.

Materials:

  • 3-Substituted glutaric acid (1.0 equiv, e.g., 0.40 mol)

  • Urea (1.5 equiv, e.g., 0.60 mol)

Step-by-Step Procedure:

  • Reagent Blending: Intimately mix the 3-substituted glutaric acid and urea in a mortar or via a powder blender to ensure uniform heat distribution. Transfer to a round-bottom flask equipped with a short-path distillation head to allow the escape of water and ammonia[3].

  • Melt Phase (Anhydride Formation): Heat the flask in an oil bath to 140 °C. Maintain this temperature for 40 minutes[3]. Observation: The solid mixture will melt into a clear/pale-yellow liquid. Bubbling indicates the release of water and initial ammonia generation.

  • Cyclization Phase: Ramp the temperature to 175 °C and stir for an additional 2.5 hours[3]. Self-Validation: Test the escaping vapors with damp red litmus paper; it will turn blue. Once the paper no longer changes color rapidly, the cyclization is complete.

  • Quenching: Remove the flask from the oil bath and allow it to cool to approximately 90 °C (do not let it solidify completely). Cautiously add hot distilled water to dissolve unreacted urea and water-soluble byproducts.

  • Crystallization: Allow the aqueous mixture to cool to room temperature, then chill to 4 °C overnight. Collect the precipitated 3-substituted glutarimide via vacuum filtration.

  • Purification: Recrystallize the crude product from absolute ethanol to yield the pure imide as a crystalline solid[3].

ProtocolA Step1 1. Reagent Blending Glutaric Acid + Urea (1:1.5 eq) Step2 2. Melt Phase Heat to 140°C (40 min) Step1->Step2 Melting & NH3 release Step3 3. Thermal Cyclization Heat to 175°C (2.5 h) Step2->Step3 Dehydration Step4 4. Aqueous Quench Cool to 90°C, add hot H2O Step3->Step4 Litmus validation Step5 5. Purification Filter & Recrystallize (EtOH) Step4->Step5 Precipitation

Workflow for the solvent-free thermal condensation of 3-substituted glutarimides.

Protocol B: Microwave-Assisted Synthesis with Thiourea (High-Yield Route)

For laboratories equipped with microwave synthesis reactors, this method provides superior yields and drastically reduced reaction times[5].

Materials:

  • 3-Substituted glutaric acid (1.0 equiv, 10 mmol)

  • Thiourea (1.1 equiv, 11 mmol)

Step-by-Step Procedure:

  • Preparation: Grind the glutaric acid derivative and thiourea into a fine powder. Transfer the mixture into a microwave-safe quartz or Pyrex reaction vessel[5].

  • Irradiation: Irradiate the mixture in a microwave reactor (e.g., 1000 W output, set to 70% power or programmed to maintain 150 °C) for 15 minutes[5].

  • Extraction: Cool the vessel to room temperature. The product will appear as a fused solid. Dissolve the crude mass in tetrahydrofuran (THF) or ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous

    
     to remove unreacted glutaric acid, followed by brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The high conversion rate often yields analytically pure product without the need for extensive recrystallization[5].
    

Downstream Applications: Enzymatic Desymmetrization

Once synthesized, symmetrically 3-substituted glutarimides can be subjected to enzymatic desymmetrization. Utilizing specific imidase enzymes (e.g., from Burkholderia phytofirmans or Alcaligenes faecalis), the cyclic imide is stereoselectively hydrolyzed to yield an


-3-substituted glutaric acid monoamide (e.g., up to 98.1% enantiomeric excess)[2]. This monoamide is a direct, high-value intermediate for the synthesis of chiral GABAergic therapeutics via Hofmann rearrangement[2].

References

1.[1] Aitken, R. A. Synthesis of Cyclic Imides. DOKUMEN.PUB. Available at: 2.[4] Paris, G.; Berlinguet, L.; Gaudry, R. Glutaric Acid and Glutarimide. Organic Syntheses 1957, 37, 47. Available at: 3.[2] Nojiri, M. et al. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed (Applied Microbiology and Biotechnology). Available at: 4.[3] Chen, J. et al. Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines. MDPI Molecules. Available at: 5.[5] Microwave mediated synthesis of imides: urea vs thiourea. MDPI ECSOC. Available at:

Sources

Application

Application Note: One-Pot Chemo-Catalytic Synthesis of 3-Arylglutaric Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of active pharmaceutical ingredients (APIs) such as (R)-baclofen, non-peptidic α4β7-integrin antagonists, glut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of active pharmaceutical ingredients (APIs) such as (R)-baclofen, non-peptidic α4β7-integrin antagonists, glutarimides, and tetramic acid derivatives[1][2][3].

Executive Summary & Scope

3-Arylglutaric acids are highly versatile dicarboxylic acid building blocks utilized extensively in medicinal chemistry to construct complex piperidine, glutarimide, and tetramic acid scaffolds[3][4]. Traditional multi-step syntheses of these compounds often suffer from poor atom economy, requiring intermediate isolation and chromatographic purification.

This application note details a robust, field-proven one-pot sequential protocol that transforms commercially available arylaldehydes into 3-arylglutaric acids. By leveraging a Knoevenagel condensation, a subsequent Michael addition, and a highly specific base-mediated retro-Claisen cleavage, this methodology eliminates the need for intermediate purification and delivers the target scaffold in high purity[1][5].

Mechanistic Intelligence: The Causality of Experimental Design

As a self-validating synthetic system, every reagent in this protocol serves a precise mechanistic purpose. The reaction is initiated by combining an arylaldehyde with two equivalents of ethyl acetoacetate.

  • Bifunctional Catalysis: Piperidine is introduced as an organocatalyst. It facilitates the initial Knoevenagel condensation between the arylaldehyde and the first equivalent of ethyl acetoacetate to form an enone intermediate[5].

  • Phase-Driven Equilibrium: The second equivalent of ethyl acetoacetate acts as both a reactant and the solvent. It undergoes a Michael addition into the enone, yielding racemic 2,4-bisaceto-3-arylglutaric acid diethylester[5]. As this bis-adduct forms, the reaction mixture physically solidifies. This phase change is a critical self-validating cue: the precipitation drives the equilibrium forward by removing the product from the liquid phase[5][6].

  • The Retro-Claisen Imperative: The most critical parameter in this workflow is the choice of base during the saponification step. The intermediate contains two acetyl groups that must be removed. We explicitly utilize strong basic conditions (5 M NaOH) . The high hydroxide concentration triggers a retro-Claisen cleavage, cleanly excising the acetyl groups as acetate while simultaneously hydrolyzing the ethyl esters[5].

    • Crucial Insight: If weaker basic conditions (e.g., 1 M NaOH) are utilized, the molecule will undergo standard ester hydrolysis followed by decarboxylation, resulting in an undesired diketone byproduct rather than the target glutaric acid[5].

Mechanism A Arylaldehyde + Ethyl Acetoacetate B Knoevenagel Condensation (Piperidine) A->B C Enone Intermediate B->C D Michael Addition C->D E 2,4-Bisaceto-3-arylglutaric acid diethylester D->E F Retro-Claisen & Saponification (5M NaOH) E->F G 3-Arylglutaric Acid F->G

Fig 1: Mechanistic cascade of the one-pot 3-arylglutaric acid synthesis.

Standard Operating Protocol

The following methodology is adapted from validated combinatorial strategies for integrin antagonist development[1][6].

Materials Required
  • Arylaldehyde (30.0 mmol)

  • Ethyl acetoacetate (7.65 mL, 60.0 mmol)

  • Piperidine (0.405 mL, 4.1 mmol)

  • Absolute Ethanol (16.0 mL)

  • 5 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 N Hydrochloric Acid (HCl)

Step-by-Step Workflow
  • Initiation: In a 50 mL round-bottom flask, dissolve the arylaldehyde (30 mmol) in ethyl acetoacetate (60 mmol). Cool the mixture to 0 °C using an ice bath[1][6].

  • Catalysis: Slowly add piperidine (4.1 mmol) dropwise over 10 minutes to the cooled solution.

  • Incubation (Self-Validation Step): Remove the ice bath and allow the mixture to stand at room temperature (25 °C) for 72 hours without stirring[1].

    • QC Checkpoint: The mixture should solidify into a crystalline mass between 24 to 48 hours. If synthesizing heteroaromatic derivatives, the mixture may remain a viscous oil; in such cases, verify aldehyde consumption via TLC[5].

  • Intermediate Processing: Add absolute ethanol (16 mL) to the solidified mass. Attach a reflux condenser and heat the suspension to reflux for 1 hour to ensure complete dissolution and homogenization of the bis-adduct[1][6].

  • Retro-Claisen Cleavage & Saponification: Cool the solution slightly and carefully add an excess of 5 M aqueous NaOH. Maintain strong agitation. The high molarity ensures the retro-Claisen cleavage of the acetyl groups[5].

  • Acidification & Isolation: Transfer the mixture to an ice bath. Slowly titrate the aqueous solution with 1 N HCl until the pH reaches exactly 2.0[1].

    • QC Checkpoint: Reaching pH 2.0 ensures full protonation of the dicarboxylic acid, triggering immediate precipitation.

  • Purification: Isolate the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual salts, and dry under reduced pressure to yield the pure 3-arylglutaric acid[1].

Workflow S1 Step 1: Initiation Mix arylaldehyde & ethyl acetoacetate at 0°C S2 Step 2: Catalysis Add piperidine dropwise, stand 72h at 25°C S1->S2 S3 Step 3: Intermediate Processing Suspend solid in EtOH, reflux 1h S2->S3 S4 Step 4: Retro-Claisen Cleavage Add 5M NaOH, monitor ester cleavage S3->S4 S5 Step 5: Acidification Adjust to pH 2.0 with 1N HCl S4->S5 S6 Step 6: Isolation Filter precipitate, vacuum dry S5->S6

Fig 2: Step-by-step experimental workflow with integrated QC checkpoints.

Quantitative Data & Substrate Scope

The efficiency of the Knoevenagel-Michael cascade is highly dependent on the electronic and steric properties of the starting arylaldehyde. Electron-withdrawing groups generally perform well, while bulky ortho-substituents or complex heteroaromatics reduce the overall yield[5][7].

Arylaldehyde SubstituentReaction Time (Step 3)Physical State at 48hOverall Yield (%)Mechanistic Notes
Phenyl (Unsubstituted) 48 - 72 hoursSolidified Mass66 - 73%Standard benchmark; rapid precipitation drives equilibrium[5][7].
4-Chlorophenyl 48 - 72 hoursSolidified Mass55 - 60%Inductive electron withdrawal slightly accelerates the initial Knoevenagel step.
4-Fluorophenyl 48 - 72 hoursSolidified Mass52 - 57%Consistent yields; highly applicable for fluorinated API analogs[7].
2-Methylphenyl 72 hoursSemi-solid45 - 51%Steric hindrance at the ortho position slows the Michael addition[7].
Heteroaromatic (e.g., Indolyl) > 72 hoursViscous Oil15 - 30%Lack of crystallization prevents equilibrium shift; requires extended times[5].

Conclusion

This one-pot synthesis of 3-arylglutaric acids represents a highly efficient, chromatography-free approach to generating critical dicarboxylic acid scaffolds. By understanding the causality behind the phase-change equilibrium and strictly adhering to the 5 M NaOH requirement for the retro-Claisen cleavage, researchers can reliably scale this protocol for advanced drug development campaigns.

References

1.[4] Synthesis of 3‐arylglutaric acids 6 a–j. ResearchGate. URL: 2.[1] Supporting Information for Angew. Chem. Int. Ed. Z18709. Wiley-VCH (2002). URL: 3.[2] An efficient synthesis of (R)- and (S)-baclofen via desymmetrization. ResearchGate. URL: 4.[3] Enantioselective Desymmetrisation of Imides Using Oxazaborolidine Catalysts. White Rose University Consortium. URL: 5.[5][6] Design, Parallel Synthesis and Biological Evaluation of Agonists for the G Protein Coupled Human Orphan Receptor BRS-3. mediaTUM (Technical University of Munich). URL: 6.[7] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace (CSJ). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Decarboxylation in Glutaric Acid Synthesis

Overview: Glutaric acid (pentanedioic acid, C5H8O4) is a critical linear dicarboxylic acid used in the production of polyamides, polyesters, and 1[1]. Synthesizing glutaric acid—whether via chemical oxidation of cyclic k...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Glutaric acid (pentanedioic acid, C5H8O4) is a critical linear dicarboxylic acid used in the production of polyamides, polyesters, and 1[1]. Synthesizing glutaric acid—whether via chemical oxidation of cyclic ketones or through microbial metabolic engineering—often faces a major thermodynamic hurdle: unwanted decarboxylation. Because beta-keto acid intermediates and alpha-keto acids are highly prone to losing carbon dioxide (CO2), the C5 carbon backbone can easily degrade into C4 byproducts like . This support guide provides researchers with mechanistic insights, self-validating protocols, and troubleshooting steps to prevent decarboxylation and maximize glutaric acid yields.

Section 1: Chemical Synthesis & Oxidative Cleavage Control

FAQ: Why does my cyclopentanone oxidation yield high levels of succinic acid instead of glutaric acid?

Causality & Mechanism: When oxidizing cyclopentanone to glutaric acid, the ring-opening process requires breaking a C-C bond. If harsh oxidants (like concentrated nitric acid) or excessive temperatures (>100°C) are used, the intermediate dicarboxylic acids undergo rapid oxidative decarboxylation. The loss of a carbon atom (as CO2) converts the desired C5 glutaric acid into C4 succinic acid. To prevent this, transition metal catalysts (like Mn(II) or Co(II)) must be used to lower the activation energy of the initial ring cleavage, allowing the reaction to proceed at milder temperatures where the C5 chain remains 2[2].

Protocol 1: Controlled Oxidation of Cyclopentanone to Prevent Decarboxylation This self-validating protocol utilizes Mn(II) catalysis to suppress over-oxidation, ensuring a selectivity of up to 68% for 2[2].

  • Reagent Preparation: Dissolve 0.1 mol of cyclopentanone in 80 mL of glacial acetic acid (solvent).

  • Catalyst Addition: Add 2.0 mol% of Manganese(II) acetate tetrahydrate. Insight: Mn(II) facilitates the controlled radical formation necessary for ring opening without providing the excessive oxidative potential that triggers decarboxylation.

  • Pressurization: Transfer the mixture to a high-pressure reactor and pressurize with synthetic air or O2 to 2[2].

  • Temperature Control (Critical Step): Heat the reactor strictly to 70–100°C. Warning: Exceeding 100°C exponentially increases the rate of oxidative decarboxylation to succinic acid.

  • Reaction & Monitoring: Stir at 800 rpm for 6 hours. Monitor CO2 off-gassing via a mass flow meter; a sudden spike in CO2 indicates thermal runaway and active decarboxylation.

  • Quenching & Recovery: Cool the reactor to room temperature, depressurize, and precipitate the glutaric acid by solvent evaporation and crystallization.

G A Cyclopentanone (C5 Substrate) B Controlled Oxidation (Mn(II), 70-100°C, 0.4 MPa) A->B Optimal Route D Harsh Oxidation (Excess HNO3, >100°C) A->D Over-oxidation C Glutaric Acid (Target C5 Diacid) B->C High Yield (68%+) E Succinic Acid + CO2 (Decarboxylation Byproduct) D->E Oxidative Decarboxylation

Fig 1. Chemical oxidation pathways for cyclopentanone, highlighting the decarboxylation risk.

Section 2: Biological Synthesis & Metabolic Decarboxylation Bypasses

FAQ: In microbial production, how do I stop alpha-ketoglutarate from decarboxylating into succinyl-CoA?

Causality & Mechanism: In biological synthesis (e.g., using Escherichia coli or Corynebacterium glutamicum), glutaric acid is often synthesized via the alpha-ketoglutarate (a-KG) 3[3]. However, a-KG is a natural intermediate of the Tricarboxylic Acid (TCA) cycle, where the enzyme alpha-ketoglutarate dehydrogenase (encoded by sucA) rapidly catalyzes its oxidative decarboxylation into succinyl-CoA (C4) and CO2. To prevent this carbon loss, researchers must genetically delete or downregulate the sucA gene. Because this disrupts the TCA cycle, a "bypass" must be engineered—such as the alpha-keto acid carbon chain extension pathway—to safely route the C5 carbon to4[4].

Protocol 2: Engineering the a-KG Decarboxylation Bypass in C. glutamicum This workflow outlines the genetic modifications required to prevent a-KG decarboxylation and force carbon flux toward 5[5].

  • Host Selection: Start with an L-lysine-overproducing strain of C. glutamicum (e.g., a strain with optimized glycolysis and pentose phosphate5[5]).

  • TCA Cycle Attenuation: Replace the native start codon of the icd gene (isocitrate dehydrogenase) from ATG to GTG. Insight: This decreases the overall flux through the TCA cycle, preventing the rapid depletion of upstream intermediates and reducing the 5 on the decarboxylation step[5].

  • Pathway Integration: Introduce the synthetic 5-aminovaleric acid (AVA) pathway genes. Transform the host with a plasmid expressing davA and davB from Pseudomonas putida alongside native gabT and gabD5[5].

  • Fermentation: Culture the engineered strain in a fed-batch bioreactor using a glucose feed. Maintain pH at 7.0 using ammonia to prevent acid-catalyzed degradation of intermediates.

  • Validation: Analyze the fermentation broth via HPLC. A successful bypass will show high glutaric acid titers (up to 105.3 g/L) with minimal succinate 5[5].

G A Glucose (Carbon Source) B Alpha-Ketoglutarate (a-KG) (C5 Intermediate) A->B Glycolysis & TCA C Succinyl-CoA (C4) (Unwanted Decarboxylation) B->C a-KG Dehydrogenase (Block via sucA deletion) D L-Lysine / a-Ketoadipate (Engineered Extension) B->D Metabolic Rerouting E Glutaric Acid (C5) (Target) D->E Controlled Conversion

Fig 2. Metabolic bypass to prevent unwanted a-KG decarboxylation to succinate during biosynthesis.

Section 3: Quantitative Data & Troubleshooting Matrix

When scaling up glutaric acid synthesis, monitoring the ratio of glutaric acid to succinic acid is the most reliable 6 of unwanted decarboxylation[6]. Use the following data matrix to benchmark your experimental conditions.

Table 1: Impact of Reaction Conditions on Decarboxylation Rates

Synthesis RouteCatalyst / EnzymeTemperatureTarget Yield (Glutaric Acid)Byproduct Yield (Succinic Acid)Decarboxylation Status
Chemical None (HNO3 only)110°C< 20%> 45%Severe Over-oxidation
Chemical Mn(II) Acetate80°C68%< 5%Controlled
Chemical Co(II) Acetate90°C55%12%Moderate Decarboxylation
Biological Wild-type E. coli37°C< 0.01 g/LHigh (TCA flux)Natural Decarboxylation
Biological Engineered C. glutamicum (icd attenuated)30°C105.3 g/LTraceBypass Successful

Common Symptoms & Solutions:

  • Symptom: High CO2 evolution during the early stages of chemical oxidation.

    • Cause: Exothermic runaway leading to thermal decarboxylation of the beta-keto acid intermediate.

    • Solution: Implement active cooling to maintain the reaction strictly below 100°C and reduce the partial pressure of O2.

  • Symptom: Recombinant microbial strain shows robust growth but zero glutaric acid accumulation.

    • Cause: The native TCA cycle is outcompeting the synthetic pathway, funneling a-KG into the succinyl-CoA decarboxylation route.

    • Solution: Verify the knockout of the sucA gene or confirm the downregulation of icd to bottleneck the TCA cycle and force carbon into the synthetic extension pathway.

References
  • Glutaric acid Five Chongqing Chemdad Co. , Chemdad. 1

  • Results of shake flask studies for glutaric acid production from two... , ResearchGate. 3

  • Oxidation of cyclic ketones to dicarboxylic acids , ResearchGate.2

  • Engineering a Microbial Consortium Based Whole-Cell System for Efficient Production of Glutarate From L-Lysine , Frontiers. 4

  • Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum , PMC. 5

  • The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acid , RSC Publishing.6

  • The Formation of Glutaric and Succinic Acids in the Oxidation of Cyclohexanol by Nitric Acid , RSC Publishing.

Sources

Optimization

Optimizing hydrolysis conditions for glutaric ester intermediates

Technical Support Center: Glutaric Ester Hydrolysis Optimization Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Hydrolysis Conditions for Glutaric Ester Intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Glutaric Ester Hydrolysis Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Hydrolysis Conditions for Glutaric Ester Intermediates

Mission Statement

Welcome to the Process Chemistry Technical Support Center. You are likely here because glutaric esters (1,5-diesters) present a unique "Goldilocks" challenge in synthesis: they are prone to over-hydrolysis (yielding the diacid) or spontaneous decarboxylation if functionalized at the


-position, yet they are critical precursors for gabapentinoids and chiral building blocks.

This guide moves beyond generic "saponification" protocols. We focus on desymmetrization (mono-hydrolysis), enantioselectivity (enzymatic routes), and the often-ignored workup engineering required to recover these highly water-soluble intermediates.

Module 1: Chemical Desymmetrization (The "Precision" Approach)

The Challenge: Statistical hydrolysis of a symmetric diester typically yields a 1:2:1 mixture (diester : monoester : diacid). To break this statistics, you must engineer the kinetics.

Protocol A: Stoichiometric Control (LiOH/THF)

Best for: Achiral substrates or when racemic mono-esters are acceptable.

Mechanism: Lithium coordinates tightly with the carbonyl oxygen, and the bulk of the solvated ion can slightly retard the second hydrolysis rate compared to Sodium or Potassium.

Step-by-Step Workflow:

  • Dissolution: Dissolve diester (1.0 equiv) in THF/Water (4:1). The high THF content ensures the starting material is solvated, but the water is necessary for the mechanism.

  • Cooling: Cool to -10°C . Crucial: Lower temperature favors the kinetic product (mono-ester) over the thermodynamic product (di-acid).

  • Titration: Add LiOH (0.95 equiv) as a 1M aqueous solution dropwise over 2 hours.

    • Why 0.95 eq? Leaving 5% starting material is better than dealing with 5% di-acid, which is harder to separate.

  • Quench: Immediately quench with cold 1M HCl to pH 4 upon completion of addition.

Protocol B: The "Barium Precipitate" Method

Best for: Specific lipophilic glutarates where the mono-ester barium salt is insoluble.

Concept: In specific solvents (often Ethanol/Acetone), the Barium salt of the mono-ester precipitates out of solution, effectively removing it from the reaction mixture and preventing the second hydrolysis event [1].

Data: Cation Effect on Selectivity

CationSolvent SystemMono:Di RatioNotes
Li+ THF/H2O (4:1)~85:15Good general balance.
Na+ MeOH/H2O~60:40Fast, but poor selectivity (over-hydrolysis common).
Ba++ EtOH (Abs)>95:5Substrate dependent. Relies on precipitation.[1]

Module 2: Enzymatic Desymmetrization (The "Selectivity" Approach)

The Challenge: Creating a chiral center from a prochiral glutaric diester (e.g., 3-substituted glutarates). Chemical hydrolysis yields a racemate. Enzymes are required for enantiopurity.

The Solution: Pig Liver Esterase (PLE) is the industry standard for this transformation [2].

Troubleshooting PLE Reactions

Symptom: Reaction stalls at 50% conversion (ideal) but ee is low, or reaction dies at 10%.

Critical Parameters:

  • pH Control (The "pH Stat" Method):

    • Hydrolysis releases acid, dropping the pH. PLE is deactivated below pH 6.5.

    • Fix: Use an autotitrator to maintain pH 7.0–8.0 using 1M NaOH. Do not use strong buffers alone; the salt strength can inhibit the enzyme.

  • Co-solvent Toxicity:

    • PLE tolerates DMSO (up to 20%) and Acetone. It is often deactivated by high concentrations of DMF or THF.

    • Recommendation: Use 5–10% DMSO to solubilize the substrate.

  • Temperature vs. Selectivity:

    • Running at 4°C (cold room) often drastically improves Enantiomeric Excess (ee) compared to 25°C, albeit at a slower rate [3].

Visualization: Enzymatic Decision Tree

EnzymaticWorkflow Start Start: Glutaric Diester Solubility Is Substrate Water Soluble? Start->Solubility Buffer Use Phosphate Buffer (pH 7.5) Solubility->Buffer Yes Cosolvent Add 10% DMSO or Acetone Solubility->Cosolvent No Enzyme Add PLE (Pig Liver Esterase) Buffer->Enzyme Cosolvent->Buffer Monitor Monitor pH Drop Enzyme->Monitor Titrate Auto-titrate 1M NaOH Monitor->Titrate pH < 7.0 Check Check Conversion (TLC/HPLC) Titrate->Check Check->Monitor < 95% Mono Workup Acidify & Extract Check->Workup Target Reached

Figure 1: Decision tree for optimizing Pig Liver Esterase (PLE) hydrolysis of glutaric diesters.

Module 3: Workup & Isolation (The "Recovery" Challenge)

The Issue: Glutaric mono-esters (hemi-esters) contain a free carboxylic acid and an ester. They are amphiphilic but often highly water-soluble, leading to "zero yield" after standard extraction.

FAQ: "Where is my product?"

Q: I acidified the aqueous layer and extracted with EtOAc, but the organic layer is empty. A: Glutaric mono-esters are polar. Standard extraction (Shake-and-vent) is insufficient.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extraction. This pushes the organic mono-ester out of the water (Salting-out effect).

  • Fix 2 (Solvent Switch): Switch from Ethyl Acetate to CHCl3/Isopropanol (3:1) . This mixture is more polar and better at extracting carboxylic acids from water.

  • Fix 3 (Continuous Extraction): For valuable intermediates, use a liquid-liquid continuous extractor for 12–24 hours.

Q: I have a massive emulsion. A: This is common with partial hydrolysis products acting as surfactants.

  • Fix: Do not shake vigorously. Invert gently. If emulsion forms, filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks on the filter cake.

Module 4: Analytical Troubleshooting

Q: How do I distinguish Diester, Monoester, and Diacid on TLC? A: Visualizing glutaric derivatives can be tricky as they often lack UV chromophores (unless functionalized).

  • Stain: Use Bromocresol Green .

    • Diester: Blue/Green (Neutral).

    • Monoester:[2][3] Yellow spot on Blue background (Acidic).

    • Diacid: Intense Yellow spot (More Acidic).

  • Rf Values: typically Diester (0.8) > Monoester (0.[2]4) > Diacid (0.1) in 50% EtOAc/Hexane.

Visualization: Chemical Hydrolysis Pathway

ChemicalPath cluster_conditions Control Factors Diester Diester (Symmetric) Tetra Tetrahedral Intermediate Diester->Tetra +OH- Mono Mono-Ester (Target) Tetra->Mono -OR Diacid Di-Acid (Over-hydrolysis) Mono->Diacid +OH- (Avoid!) Temp Temp < 0°C Stoich 0.95 eq Base

Figure 2: Kinetic pathway showing the critical control points to prevent over-hydrolysis to the di-acid.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Ohno, M., et al. (1983). Pig Liver Esterase-Catalyzed Hydrolysis of Diesters.[3][4][5] Journal of the American Chemical Society. (Foundational work on PLE specificity for glutarates). Link

  • Jones, J. B. (1986). Enzymes in organic synthesis. Stereoselective pig liver esterase catalyzed hydrolyses.[3][4][5] Tetrahedron, 42(13), 3351-3403. Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During Workup.[6] BenchChem Guides. Link

Disclaimer: All protocols should be validated on a small scale (50-100 mg) before scale-up. Always consult SDS for reagents like Barium Hydroxide and THF.

Sources

Troubleshooting

Troubleshooting low yields in Michael addition of malonates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with poor yields and complex impurity profiles durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with poor yields and complex impurity profiles during carbon-carbon bond formation.

The Michael addition of malonates to


-unsaturated carbonyls is a fundamental transformation, yet it is notoriously susceptible to thermodynamic reversibility and side reactions. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield in Malonate Michael Addition CheckConv Is the malonate donor fully consumed? Start->CheckConv YesConv Yes CheckConv->YesConv NoConv No CheckConv->NoConv SideRxn Analyze Byproducts (LC-MS / 1H NMR) YesConv->SideRxn BaseCheck Evaluate Base pKa (Malonate pKa > 13) NoConv->BaseCheck StrongBase Use Stronger Base (e.g., Alkoxide, DBU) BaseCheck->StrongBase Retro Retro-Michael Detected Action: Lower Temp (0-20°C) SideRxn->Retro Polymer Acceptor Polymerization Action: Slow Addition Rate SideRxn->Polymer DoubleAdd Double Addition Action: Donor Excess SideRxn->DoubleAdd

Fig 1. Diagnostic workflow for troubleshooting low yields in malonate Michael additions.

Core Troubleshooting Q&A

Q1: Why is my malonate Michael addition stalling at low conversions despite using standard amine bases? The causality of your stalled reaction lies in a fundamental ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mismatch. The general mechanism of a Michael reaction requires three steps: deprotonation of the donor to form an enolate, conjugate addition to the alkene, and protonation of the resulting intermediate[1]. Many researchers default to mild amine bases (like piperidine or triethylamine), but the 

of a malonate's active methylene is relatively high (>13). Because standard amine conjugate acids hover around

9–11, this thermodynamic barrier means only a microscopic fraction of the malonate is enolized at any given time.
  • The Fix: Upgrade to a stronger base. Alkali metal alkoxides (e.g., NaOEt, KOtBu) or amidine bases like DBU are required to quantitatively shift the pre-equilibrium toward the enolate, ensuring rapid and complete conversion.

Q2: I am observing complete consumption of starting materials, but my isolated yield is poor. What side reactions are occurring? If conversion is high but the yield of the 1,4-adduct is low, your mass balance is being consumed by competing kinetic pathways. The two most prevalent side reactions in malonate additions are:

  • Polymerization of the Acceptor:

    
    -unsaturated carbonyls (especially acrylates and vinyl ketones) are highly prone to anionic polymerization in the presence of strong bases[2].
    
  • Double Addition (Over-alkylation): Because malonates possess two acidic protons, the initial Michael adduct can be deprotonated again and react with a second equivalent of the acceptor[2].

  • The Fix: To suppress polymerization, maintain a dilute concentration of the acceptor by adding it dropwise to a pre-formed enolate solution. To prevent double addition, use a stoichiometric excess of the malonate donor relative to the acceptor.

Q3: How does temperature influence the reaction, and how do I prevent the retro-Michael pathway? The Michael addition is a reversible, thermodynamically controlled process. While higher temperatures provide the activation energy to accelerate the forward reaction, they simultaneously promote the retro-Michael reaction—the breakdown of the product back into the starting donor and acceptor[3]. This reversibility is exacerbated by steric hindrance in the adduct.

  • The Fix: Lowering the reaction temperature to 0 °C to 20 °C kinetically freezes the adduct, significantly hindering the retro-Michael process and preventing product decomposition[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters, mechanistic pathways, and the resulting impact on product yield.

Table 1: Impact of Reaction Parameters on Malonate Michael Additions

Parameter AdjustedExperimental ConditionMechanistic ConsequenceTypical 1,4-Adduct Yield (%)
Base Selection Mild Amine (

~10)
Incomplete enolization; stalled reaction15 - 35%
Base Selection DBU / Alkoxide (

>13)
Rapid, quantitative enolate formation> 90%
Temperature 80 °C (Reflux)Thermodynamic control; Retro-Michael favored< 40%
Temperature 0 °C to 20 °CKinetic control; Retro-Michael suppressed85 - 95%
Addition Rate Bolus (All at once)High acceptor concentration; Polymerization40 - 60%
Addition Rate Dropwise (Over 1h)Low steady-state acceptor; Clean addition> 90%

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must validate itself at each critical juncture. The following Standard Operating Procedure (SOP) for the base-catalyzed Michael addition of dimethyl malonate utilizes In-Process Controls (IPCs) to ensure the chemistry is proceeding as intended before moving to the next step.

Objective: Synthesize a 1,4-adduct with >90% yield while suppressing retro-Michael and polymerization pathways.

Step 1: Enolate Generation (Pre-equilibrium Validation)

  • Action: Dissolve dimethyl malonate (1.2 equiv) in anhydrous THF (0.2 M). Cool the flask to 0 °C under an inert atmosphere. Add DBU (0.1 equiv) dropwise.

  • Causality: Cooling to 0 °C dissipates the exothermic heat of acid-base neutralization. DBU provides the necessary basicity to deprotonate the malonate without acting as a competing nucleophile.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, quench in

    
    , and analyze via 
    
    
    
    NMR. The disappearance or significant broadening of the sharp malonate methylene singlet (~3.7 ppm) confirms successful enolization. Do not proceed to Step 2 until enolization is verified.

Step 2: Acceptor Addition (Kinetic Control)

  • Action: Add the Michael acceptor (1.0 equiv) dropwise over 30 to 60 minutes via a syringe pump while strictly maintaining the internal temperature at 0 °C.

  • Causality: Dropwise addition keeps the steady-state concentration of the highly reactive acceptor low. This completely suppresses anionic homopolymerization of the acceptor[2].

Step 3: Propagation and Retro-Michael Suppression

  • Action: Stir the reaction at 0 °C to 20 °C for 2-4 hours. Do not apply heat.

  • Causality: Maintaining a low temperature ensures the reaction remains under kinetic control, preventing the thermodynamically driven retro-Michael cleavage[4].

  • Self-Validation (IPC 2): Monitor the reaction via LC-MS or TLC every 45 minutes. The reaction is complete when the acceptor is entirely consumed. Critical: If the product peak begins to decrease relative to the starting materials, a retro-Michael reaction has initiated. Quench the reaction immediately.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous

    
    . Extract with ethyl acetate, wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Causality: The mild acidic quench rapidly neutralizes the DBU catalyst. This protonates the final enolate intermediate to yield the neutral 1,4-dicarbonyl product[1] and permanently halts any reversible pathways.

References

  • Isocyanate-Free Michael Addition Cured Aliphatic Topco
  • Technical Support Center: Michael Addition Reactions with 3-Nitro-2-hexene - benchchem.com
  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond c
  • Managing reaction temperature for selective Michael addition - benchchem.com
  • The Michael Addition Reaction and Conjugate Addition - masterorganicchemistry.com

Sources

Optimization

Technical Support Center: Thermal Stability of 3-Substituted Pentanedioic Acids

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges from researchers working with 3-substituted pentanedioic acids (commonly known as 3-substituted glutaric acids, such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges from researchers working with 3-substituted pentanedioic acids (commonly known as 3-substituted glutaric acids, such as 3-methylglutaric acid or 3-hydroxy-3-methylglutaric acid).

These aliphatic dicarboxylic acids are critical intermediates in drug development, metabolomics, and polymer chemistry. However, their behavior at elevated temperatures is notoriously complex. This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot unexpected thermal degradation, optimize analytical workflows, and ensure the structural integrity of your compounds.

Core Mechanistic Overview

Before troubleshooting specific assays, it is crucial to understand why 3-substituted pentanedioic acids are thermally labile. The presence of a substituent at the C3 (beta) position fundamentally alters the thermodynamics of the carbon backbone.

G A 3-Substituted Pentanedioic Acid B Glutaric Anhydride Derivatives A->B Heat (>100°C) Thorpe-Ingold Effect C 3-Alkylglutaconic Acid (Dehydration) A->C Heat (3-OH variants) D Decarboxylation Products A->D Mild Heat (3-oxo variants) C->D High Heat (>150°C)

Thermal degradation pathways of 3-substituted pentanedioic acids.

Troubleshooting Guide & Causality Analysis

Issue 1: Unexpected mass loss and cyclic byproduct formation during drying.

Symptom: When drying 3,3-dimethylglutaric acid or 3-methylglutaric acid in a vacuum oven at 120°C, the recovered mass is significantly lower than expected, and NMR indicates the loss of carboxylic acid protons. Causality: You are observing the Thorpe-Ingold effect (the gem-dialkyl effect). Bulky substituents at the C3 position compress the internal bond angles of the carbon backbone. This steric compression forces the two terminal carboxylic acid groups into close spatial proximity. Upon heating, this highly favorable conformation dramatically lowers the activation energy for intramolecular dehydration, leading to the rapid formation of a 6-membered cyclic anhydride and the evaporation of water. Resolution: Do not exceed 60°C when drying 3-substituted glutaric acids. Use high vacuum (e.g., lyophilization or a Schlenk line) rather than thermal energy to drive off residual solvents.

Issue 2: Poor reproducibility and multiple artifact peaks during GC-MS analysis.

Symptom: During GC-MS analysis of 3-hydroxy-3-methylglutaric acid (HMG), the chromatogram shows multiple unidentifiable peaks, and run-to-run quantitative reproducibility is exceptionally poor. Causality: The issue is not your column; it is thermal degradation within the GC injection port. 3-hydroxy-3-methylglutaric acid is highly heat-labile. At typical injection port temperatures (250°C–280°C), the molecule undergoes rapid thermal dehydration to 3-methylglutaconic acid, which can further degrade or cyclize prior to reaching the detector[1]. Resolution: You must protect the polar functional groups prior to volatilization. Implement a robust derivatization protocol (see Protocol A below) to convert the carboxylic and hydroxyl groups into thermally stable trimethylsilyl (TMS) esters/ethers.

Issue 3: Low yields during high-temperature solvothermal synthesis.

Symptom: Attempting to synthesize metal-organic frameworks (MOFs) or coordination complexes using 3-methylglutaric acid as a linker at 150°C results in near-zero yields. Causality: While 3-methylglutaric acid can coordinate with metal ions to form stable complexes[2], the free ligand itself is susceptible to thermal dehydration to its corresponding anhydride at elevated solvothermal temperatures. If the rate of anhydride formation outpaces the rate of metal coordination, your effective ligand concentration drops, stalling the assembly. Resolution: Lower the solvothermal reaction temperature to 80–100°C and extend the reaction time. Alternatively, pre-form the metal-ligand complex at room temperature using the sodium salt of the acid before applying heat.

Quantitative Thermal Stability Data

To assist in experimental design, the following table summarizes the thermal behavior of common pentanedioic acid derivatives.

CompoundSubstituent at C3Primary Thermal Degradation PathwayOnset Temp (°C)Analytical Mitigation
Glutaric Acid NoneAnhydride formation (slow)~150–200Direct LC-MS or GC-MS (derivatized)
3-Methylglutaric Acid -CH3Anhydride formation (accelerated)~120–150Derivatization required for GC
3,3-Dimethylglutaric Acid -CH3, -CH3Anhydride formation (rapid, Thorpe-Ingold)~100–120Avoid prolonged heating >80°C
3-Hydroxy-3-methylglutaric Acid -OH, -CH3Dehydration to glutaconic acid, then anhydride~80–100Strict BSTFA/TMCS derivatization
3-Oxoglutaric Acid =ORapid decarboxylation to acetone~15–50Keep refrigerated, strictly ambient temps

Self-Validating Experimental Protocols

Protocol A: Silylation of Heat-Labile 3-Substituted Pentanedioic Acids for GC-MS

This protocol ensures the thermal stabilization of heat-labile metabolites like 3-hydroxy-3-methylglutaric acid prior to high-temperature GC-MS analysis[1].

Step-by-Step Methodology:

  • Extraction & Drying: Extract the organic acids using ethyl acetate/diethyl ether. Evaporate the organic phase to absolute dryness under a gentle stream of nitrogen at ambient temperature (25°C) . Crucial: Do not use a heated vacuum centrifuge, as temperatures above 40°C will degrade the sample.

  • Reconstitution: Reconstitute the dried residue in 20 µL of anhydrous pyridine.

  • Derivatization: Add 75 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 75°C for exactly 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before transferring to the GC autosampler.

Self-Validation Check: Run a spiked standard of the acid. Monitor the mass spectrum for the fully derivatized molecular ion (e.g., tri-TMS derivative for HMG) versus partially derivatized fragments (di-TMS). A ratio of < 1% partial derivatization validates the completeness of the reaction and ensures thermal protection.

Protocol B: Controlled Thermal Cyclization to 3-Substituted Glutaric Anhydrides

If your goal is to intentionally synthesize the anhydride derivative, use this controlled thermal method.

Step-by-Step Methodology:

  • Setup: Place 5.0 g of the 3-substituted pentanedioic acid in a round-bottom flask equipped with a short-path distillation head.

  • Heating: Submerge the flask in an oil bath set to 140°C (for mono-substituted) or 110°C (for di-substituted/gem-dialkyl variants).

  • Dehydration: Apply a moderate vacuum (approx. 50–100 Torr). The applied heat will trigger the Thorpe-Ingold accelerated cyclization, and the vacuum will immediately pull off the generated water, driving the equilibrium forward.

  • Collection: Maintain conditions for 2 hours or until water condensation in the receiving flask ceases.

Self-Validation Check: Analyze the product via FTIR spectroscopy. The self-validating endpoint is the complete disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the appearance of two distinct, sharp C=O stretches characteristic of a 6-membered anhydride (approximately 1800 cm⁻¹ and 1760 cm⁻¹).

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS instead of GC-MS to avoid thermal degradation entirely? A: Yes. Because LC-MS operates at near-ambient temperatures and does not require sample volatilization, it bypasses the thermal degradation pathways entirely. It is the preferred method for highly labile variants like 3-oxoglutaric acid.

Q: Why does my 3-oxoglutaric acid bubble when left on the benchtop? A: The beta-keto structure makes 3-oxoglutaric acid extremely susceptible to spontaneous thermal decarboxylation, even at room temperature. The bubbling is the release of carbon dioxide gas as the molecule degrades into acetone. Always store it at -20°C.

Q: Does the stereochemistry of the C3 substituent affect thermal stability? A: In mono-substituted variants, stereochemistry has a negligible effect on the onset temperature of degradation. However, in bulky chiral environments or when incorporated into polymer backbones, steric hindrance can either inhibit or further accelerate anhydride formation depending on the neighboring group orientation[3].

References

  • "EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester", RSC Advances.
  • "Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites", PMC - N
  • "SPECTRAL AND THERMAL STUDIES OF RARE EARTH ELEMENT 3-METHYLGLUTAR

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

Topic: 1H NMR spectrum analysis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals A Comparative Technical Guide f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

A Comparative Technical Guide for Structural Validation and Purity Assessment

Executive Summary

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9) is a critical synthetic intermediate, often utilized in the development of GABA analogs and glutarimide-based pharmaceuticals. Its structural integrity hinges on the precise arrangement of the glutaric acid backbone and the electron-rich trimethoxybenzyl ring.

This guide provides a high-resolution analysis of its 1H NMR profile, distinguishing it from common synthetic precursors (e.g., 3,4,5-trimethoxycinnamic acid) and degradation products (anhydrides). Unlike standard spectral lists, this document focuses on comparative solvent performance (DMSO-d₆ vs. CDCl₃) and impurity profiling , offering a self-validating protocol for researchers.

Structural Context & Significance

The molecule possesses C2v symmetry (assuming free rotation of the phenyl ring), which simplifies the NMR spectrum significantly. Key structural features to verify include:

  • The Glutaric Backbone: A 5-carbon chain with a central methine (CH) and two equivalent methylene (CH₂) groups.

  • The Aromatic System: A symmetric 3,4,5-trimethoxy substitution pattern, resulting in chemically equivalent aromatic protons.

Diagram 1: Structural Analysis & Signal Correlation

The following diagram maps the proton environments to their expected spectral signals.

G Molecule 3-(3,4,5-Trimethoxyphenyl) pentanedioic acid Aromatic Aromatic Ring (Symmetric) Molecule->Aromatic Methoxy Methoxy Groups (-OCH3) Molecule->Methoxy Backbone Glutaric Backbone (-CH2-CH-CH2-) Molecule->Backbone Acid Carboxylic Acids (-COOH) Molecule->Acid Signal_Ar Singlet (2H) ~6.5 ppm Aromatic->Signal_Ar Signal_OMe 2 Singlets (9H) 3.6 - 3.8 ppm Methoxy->Signal_OMe Signal_CH Multiplet (1H) 3.2 - 3.4 ppm Backbone->Signal_CH Signal_CH2 Doublet/Multiplet (4H) 2.5 - 2.7 ppm Backbone->Signal_CH2 Signal_COOH Broad Singlet (2H) 12.0+ ppm (DMSO) Acid->Signal_COOH

Caption: Correlation between structural moieties and expected 1H NMR signals in DMSO-d₆.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (such as peak broadening due to aggregation), follow this optimized protocol.

Reagent Selection
  • Primary Solvent: DMSO-d₆ (99.9% D).

    • Reasoning: The dicarboxylic acid moiety often leads to poor solubility and dimer formation in non-polar solvents like CDCl₃. DMSO-d₆ disrupts hydrogen bonding, sharpening the signals and ensuring the acidic protons are visible.

  • Alternative Solvent: CDCl₃ (with 0.03% TMS).

    • Use Case: Only for detecting non-polar impurities or when checking for anhydride formation (which is hydrolyzed by wet DMSO).

Step-by-Step Workflow
  • Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

    • Note: Higher concentrations (>20 mg) in dicarboxylic acids can cause viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the carboxylic acid and aromatic protons).

    • Scans: 16–32.[1]

Spectral Analysis & Assignment (DMSO-d₆)

The following data represents the characteristic chemical shifts for 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid in DMSO-d₆.

Table 1: Chemical Shift Assignment (DMSO-d₆)[2]
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
-COOH Acid12.10br s2H-Exchangeable; disappears with D₂O shake.
Ar-H (2', 6') Aromatic6.55s2H-Symmetric environment; diagnostic of 3,4,5-substitution.
3,5-OCH₃ Methoxy3.75s6H-Meta-methoxy groups; typically downfield of para.
4-OCH₃ Methoxy3.62s3H-Para-methoxy group; shielded relative to meta positions.
H-3 Methine3.25 - 3.35m (tt)1H~7.5Central chiral center; couples to two CH₂ groups.
H-2, H-4 Methylene2.55 - 2.65d / dd4H~7.5Diastereotopic nature is minimized by symmetry but often appear as a complex doublet overlapping with DMSO solvent peak (2.50).

Critical Analysis: The most common error in analyzing this spectrum is misidentifying the central methine (H-3) proton. It often overlaps with the water signal in DMSO (approx. 3.33 ppm). Recommendation: If H-3 is obscured, run the spectrum in CDCl₃ or dry the DMSO over molecular sieves.

Comparative Analysis: Performance & Purity

This section objectively compares the product's spectral behavior against alternatives (solvents) and impurities.

Scenario A: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the appearance of the glutaric acid backbone.

FeatureDMSO-d₆CDCl₃Impact on Analysis
Acid Protons (-COOH) Sharp/Broad Singlet ~12.1 ppmBroad/Invisible >10 ppmDMSO is required for quantitative assay of acid content.
Methine (H-3) ~3.30 ppm (Risk of H₂O overlap)~3.45 ppm (Clear region)CDCl₃ is superior for confirming the integral of the central CH.
Aromatic Shift ~6.55 ppm~6.40 ppmSlight upfield shift in CDCl₃ due to solvent anisotropy.
Solubility ExcellentModerate/PoorCDCl₃ may require warming; risk of precipitation.
Scenario B: Distinguishing from Key Impurities

Synthetically, this compound is often derived from 3,4,5-trimethoxybenzaldehyde (via Knoevenagel condensation) or 3,4,5-trimethoxycinnamic acid .

Diagram 2: Impurity Identification Logic

Use this decision tree to validate batch purity.

DecisionTree Start Analyze 1H NMR Spectrum CheckAlkene Check 6.5 - 7.6 ppm Region Start->CheckAlkene IsDoublet Doublets (J ~16Hz)? CheckAlkene->IsDoublet Impurity1 Impurity: Cinnamic Acid Deriv. (Incomplete Reduction) IsDoublet->Impurity1 Yes CheckAldehyde Check 9.5 - 10.0 ppm IsDoublet->CheckAldehyde No IsSinglet Singlet present? CheckAldehyde->IsSinglet Impurity2 Impurity: Starting Aldehyde IsSinglet->Impurity2 Yes CheckAnhydride Check Aliphatic Region (Shift in CH2) IsSinglet->CheckAnhydride No Shifted CH2 shifted downfield? CheckAnhydride->Shifted Impurity3 Impurity: Glutaric Anhydride (Cyclization) Shifted->Impurity3 Yes Clean PASS: Pure Product Shifted->Clean No

Caption: Logical workflow for identifying common synthetic impurities in 3-(3,4,5-trimethoxyphenyl)pentanedioic acid.

Key Diagnostic Signals:

  • Cinnamic Acid Derivative: Look for large coupling constants (J=16 Hz) in the aromatic region, indicating the alkene double bond of the precursor has not been reduced.

  • Starting Aldehyde: A sharp singlet at ~9.8 ppm is definitive for residual 3,4,5-trimethoxybenzaldehyde.

  • Anhydride Formation: If the sample was heated or treated with dehydrating agents, the dicarboxylic acid may cyclize. This results in the loss of the acid peak (12.1 ppm) and a downfield shift of the methylene protons due to ring strain.

References

  • Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • PubChem. (n.d.).[5] 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

Sources

Comparative

A Comparative Guide to C13 NMR Chemical Shifts for 3-Substituted Glutaric Acids: An In-depth Analysis for Researchers

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Glutaric acid and its derivatives are important building blocks in various...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Glutaric acid and its derivatives are important building blocks in various bioactive molecules. The introduction of a substituent at the 3-position of the glutaric acid backbone significantly influences its chemical and physical properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds, providing a detailed electronic map of the carbon framework.

This guide provides a comparative analysis of the 13C NMR chemical shifts for a series of 3-substituted glutaric acids. By examining experimental data and leveraging established principles of NMR spectroscopy, we will explore how different substituents at the 3-position modulate the chemical shifts of the carbon atoms in the glutaric acid chain. This information is critical for confirming synthetic outcomes, identifying impurities, and understanding the electronic effects of various functional groups.

The Structural Landscape: Understanding Substituent Effects

The 13C NMR chemical shift of a given carbon atom is highly sensitive to its local electronic environment. The introduction of a substituent at the C3 position of glutaric acid induces changes in the chemical shifts of all carbons in the molecule, with the most pronounced effects observed at C3 and the adjacent C2 and C4 carbons. These changes are primarily governed by two factors:

  • Inductive Effects: The electronegativity of the substituent plays a crucial role. Electron-withdrawing groups (e.g., -OH, -NH2) will deshield the directly attached carbon (C3) and, to a lesser extent, the neighboring carbons, causing their resonances to shift downfield (to higher ppm values). Conversely, electron-donating groups (e.g., -CH3) will cause an upfield shift (to lower ppm values).

  • Steric Effects: The size and spatial arrangement of the substituent can also influence chemical shifts. Steric compression, often referred to as the gamma-gauche effect, can cause an upfield shift for carbons that are in close spatial proximity to the substituent.

Below is a diagram illustrating the general structure of a 3-substituted glutaric acid and the key carbon atoms whose chemical shifts are influenced by the substituent 'R'.

Caption: A typical workflow for acquiring and processing 13C NMR spectra.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of a deuterated solvent is crucial for providing a lock signal for the spectrometer and for minimizing solvent interference in the spectrum. For non-polar derivatives, CDCl₃ is a common choice. For polar compounds like 3-hydroxyglutaric acid, D₂O or DMSO-d₆ are more suitable. It is important to be aware that the chemical shifts, particularly for the carboxyl carbons, can be solvent-dependent. [1]* Concentration: A sufficient concentration (typically 20-50 mg in 0.6-0.7 mL) is necessary to obtain a good signal-to-noise ratio in a reasonable amount of time, as 13C has a low natural abundance (~1.1%).

  • Pulse Sequence and Relaxation Delay: A standard proton-decoupled 13C NMR experiment is usually sufficient for initial characterization. The relaxation delay (d1) is an important parameter to ensure that all carbons have fully relaxed before the next pulse, which is crucial for accurate integration if quantitative analysis is desired. Carbons without attached protons (like the carboxyl carbons) often have longer relaxation times.

  • DEPT and 2D NMR: For unambiguous peak assignment, especially in more complex molecules, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide definitive assignments by correlating carbons with their directly attached protons (HSQC) or protons that are two or three bonds away (HMBC).

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained 13C NMR data, a self-validating approach should be employed:

  • Consistency Check: The number of observed signals in the 13C NMR spectrum should match the number of chemically non-equivalent carbon atoms in the molecule.

  • Chemical Shift Plausibility: The observed chemical shifts should fall within the expected ranges for the types of carbons present (e.g., sp3, sp2, carbonyl).

  • Correlation with Proton NMR: The information from the 1H NMR spectrum (number of signals, integration, and multiplicity) should be consistent with the proposed structure and the 13C NMR data.

  • 2D NMR Confirmation: For critical applications, assignments should be confirmed with 2D NMR experiments (HSQC, HMBC). The correlations observed in these spectra provide a robust validation of the proposed structure.

Conclusion

References

  • PubChem. 3-Methylglutaric acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

  • Barich, D. H., Gorman, E. M., Zell, M. T., & Munson, E. J. (2006). 3-Methylglutaric acid as a 13C solid-state NMR standard. Solid State Nuclear Magnetic Resonance, 30(3-4), 125–129. [Link]

  • Human Metabolome Database. 3-Hydroxyglutaric acid. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Tanimoto, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968. [Link]

Sources

Validation

FTIR Characterization of Carboxylic Acid Dimers: A Comparative Guide

Topic: FTIR Characteristic Peaks of Carboxylic Acid Dimers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Dimer Trap" in Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of Carboxylic Acid Dimers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Dimer Trap" in Drug Development

In pharmaceutical formulation and organic synthesis, carboxylic acids rarely exist as discrete monomers. Instead, they form stable, cyclic dimers via double hydrogen bonding.[1][2] This phenomenon is not merely a spectroscopic curiosity; it fundamentally alters solubility, bioavailability, and polymorphic stability.

For the application scientist, misinterpreting the spectral signature of a dimer as a "wet" sample or a mixture is a common pitfall. This guide provides a rigorous technical comparison of the Carboxylic Acid Dimer (The "Product") against its primary alternatives: the Free Monomer and the Carboxylate Salt , alongside a critical evaluation of Raman Spectroscopy as an alternative analytical tool.

The Dimer Phenomenon: Spectral Mechanics

The carboxylic acid dimer forms a stable 8-membered ring structure. This intense hydrogen bonding network drastically perturbs the vibrational modes of the carboxyl group.

The "Product": Dimer Characteristic Peaks

The dimer spectrum is defined by three "Anchor Peaks." If these are not present simultaneously, your assignment is suspect.

Vibrational ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Insight
O-H Stretch 3300 – 2500 Medium-StrongVery Broad The "Fermi Resonance" effect creates a serrated, "hairy" baseline that overlaps C-H stretches. Often mistaken for moisture.
C=O Stretch 1720 – 1705 StrongSharpShifted to a lower frequency (red shift) due to H-bonding weakening the C=O bond order.
O-H Out-of-Plane Bend 950 – 900 MediumBroadThe "Smoking Gun." This peak is specific to the dimer ring. If this is missing, you likely have an alcohol or water contamination, not a dimer.
C-O Stretch 1320 – 1210StrongSharpCoupled with in-plane O-H bending; less diagnostic than the peaks above.
Comparative Analysis: Dimer vs. Alternatives

To validate the presence of a dimer, one must compare it against its alternative states (Monomer, Salt) and alternative analytical techniques (Raman).

Comparison A: Dimer vs. Monomer (The Concentration Effect)

The monomer exists only in dilute solutions of non-polar solvents (e.g.,


 in 

) or in the gas phase.[3]
FeatureDimer (Associated) Monomer (Free) Application Note
O-H Stretch 3300–2500 cm⁻¹ (Broad)~3520 cm⁻¹ (Sharp)The monomer O-H is needle-sharp and high frequency, resembling a free alcohol.[1]
C=O Stretch ~1710 cm⁻¹~1760 cm⁻¹The monomer C=O bond is shorter and stiffer (higher

), causing a ~50 cm⁻¹ blue shift.
Bio-Relevance High (Solid state drugs)Low (Transient state)Most solid-state APIs with carboxyl groups exist as dimers.[2]
Comparison B: Dimer vs. Carboxylate Salt (The pH Effect)

Converting the acid to a salt (e.g., Sodium Benzoate) is the ultimate negative control.

  • Mechanism: Deprotonation removes the O-H bond and creates a resonant carboxylate anion (

    
    ).
    
  • Spectral Change:

    • Disappearance: The broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (1710 cm⁻¹) vanish completely.

    • Appearance: Two new bands emerge—the Asymmetric Stretch (~1610-1550 cm⁻¹) and Symmetric Stretch (~1400 cm⁻¹).[3]

Comparison C: FTIR vs. Raman Spectroscopy (The Tool Comparison)

While FTIR is the industry standard for polar functional groups, Raman offers distinct advantages for dimer analysis.

FeatureFTIR Raman Spectroscopy Verdict
Selection Rule Change in Dipole MomentChange in PolarizabilityFTIR is superior for the highly polar C=O and O-H bonds.
Symmetry Asymmetric stretches are dominant.Symmetric stretches are dominant.Raman can detect the symmetric C=O stretch of the dimer (often IR inactive/weak) at ~1680 cm⁻¹.
Aqueous Samples Poor (Water absorbs strongly).Excellent (Water is weak scatterer).Use Raman if analyzing dimerization in biological/aqueous media.
Experimental Protocol: The "Dilution Challenge"

Self-Validating System: To prove a peak belongs to a dimer, you must disrupt the equilibrium. This protocol uses concentration to force the dimer-to-monomer transition.[1]

Objective: Distinguish intermolecular H-bonds (Dimer) from intramolecular H-bonds (which do not change with dilution).

Step-by-Step Methodology:
  • Baseline Scan: Prepare a 1.0 M solution of the analyte in a non-polar, non-H-bonding solvent (Carbon Tetrachloride

    
     or Chloroform 
    
    
    
    ). Note:
    
    
    is preferred for spectral clarity but requires safety protocols.
  • Acquisition: Collect spectrum (32 scans, 4 cm⁻¹ resolution). Note the broad O-H band at 3000 cm⁻¹ and C=O at 1710 cm⁻¹.[4]

  • Serial Dilution: Dilute the sample to 0.1 M, 0.01 M, and 0.001 M.

  • Pathlength Compensation: As you dilute, increase the cell pathlength (e.g., from 0.1 mm to 1.0 mm) to maintain signal intensity.

  • Observation:

    • Dimer Confirmation: As concentration drops, the broad 3000 cm⁻¹ band decreases, and a sharp 3520 cm⁻¹ band (Monomer) appears and grows. The C=O peak will split and shift from 1710 to 1760 cm⁻¹.

    • Intramolecular Bond: If the spectrum remains unchanged upon dilution, the H-bonding is internal (within the same molecule) and not a dimer.

Workflow Visualization

The following diagram outlines the logical decision process for identifying carboxylic acid dimers and validating them against common interferences (water, alcohols).

DimerAnalysis start Unknown Sample Spectrum check_OH Check 3300-2500 cm⁻¹ Region start->check_OH decision_broad Is there a BROAD, serrated band? check_OH->decision_broad check_CO Check Carbonyl (C=O) ~1710 cm⁻¹ decision_broad->check_CO Yes not_acid Not Carboxylic Acid (Likely Alcohol/Water) decision_broad->not_acid No (Sharp/Missing) decision_CO Is C=O present? check_CO->decision_CO check_920 Check 920 cm⁻¹ (Out-of-Plane Bend) decision_CO->check_920 Yes decision_CO->not_acid No (Alcohol/Amine) decision_920 Is 920 cm⁻¹ peak present? check_920->decision_920 dilution Perform Dilution Study (CCl₄ or CHCl₃) decision_920->dilution Yes (Strong Indicator) decision_920->dilution Weak/Unsure result_shift Does C=O shift to 1760 cm⁻¹ & O-H sharpen to 3500 cm⁻¹? dilution->result_shift dimer_confirmed CONFIRMED: Carboxylic Acid Dimer result_shift->dimer_confirmed Yes (Equilibrium Shift) monomer_confirmed Free Monomer (Dilute/Gas Phase) result_shift->monomer_confirmed Start State was Monomer intra_bond Intramolecular H-Bond (Not Dimer) result_shift->intra_bond No Change

Caption: Logical workflow for the spectral identification and validation of carboxylic acid dimers using FTIR.

Troubleshooting & Validation

Common Error: Mistaking the broad O-H dimer peak for water contamination.

  • Differentiation: Water typically shows a broad band at ~3400 cm⁻¹ but lacks the serrated "Fermi Resonance" structure and, crucially, lacks the C=O stretch at 1710 cm⁻¹.

  • Validation Check: Add a drop of

    
     (Heavy Water).
    
    • Mechanism: Rapid Hydrogen-Deuterium exchange occurs.

    • Result: The O-H stretch (3000 cm⁻¹) disappears and shifts to the O-D region (~2200 cm⁻¹). If the peak remains at 3000 cm⁻¹, it is likely C-H stretching or non-exchangeable protons, not the acid dimer.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6]

  • NIST Mass Spectrometry Data Center. (2023).[7] Acetic Acid (Gas Phase vs. Condensed Phase IR Spectra). NIST Chemistry WebBook, SRD 69.

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[6]

Sources

Comparative

Technical Comparison Guide: 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid vs. 3-(3,4-Dimethoxyphenyl) Analog

[1][2] Executive Summary: Scaffold Selection Strategy In the rational design of bioactive heterocycles—particularly 2,3-benzodiazepines and isoquinolines—the choice between 3-(3,4,5-trimethoxyphenyl)pentanedioic acid (TM...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Scaffold Selection Strategy

In the rational design of bioactive heterocycles—particularly 2,3-benzodiazepines and isoquinolines—the choice between 3-(3,4,5-trimethoxyphenyl)pentanedioic acid (TMP-PA) and its 3-(3,4-dimethoxyphenyl) analog (DMP-PA) is a critical decision point that dictates the pharmacological trajectory of the final API.[1]

While both compounds serve as dicarboxylic acid precursors for cyclization, they drive divergent biological outcomes.[2][1] The Trimethoxy (TMP) motif is a privileged pharmacophore for tubulin destabilization (cytotoxicity), whereas the Dimethoxy (DMP) motif is classically associated with anxiolytic activity (GABA modulation) and PDE inhibition .[2][1] This guide evaluates the physicochemical properties, synthetic utility, and biological implications of these two scaffolds to support lead optimization.[2]

Physicochemical & Structural Comparison

The electron-donating effects of the methoxy groups significantly alter the reactivity of the aromatic ring during electrophilic aromatic substitutions (e.g., Friedel-Crafts cyclizations) and influence the solubility profiles of downstream intermediates.[1]

Feature3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid (TMP-PA)3-(3,4-Dimethoxyphenyl)pentanedioic Acid (DMP-PA)
CAS Number 100973-09-934811-27-3
Molecular Formula C₁₄H₁₈O₇C₁₃H₁₆O₆
Molecular Weight 298.29 g/mol 268.26 g/mol
Electronic Character High electron density (Tris-methoxy); activated for electrophilic attack.[1][3]Moderate electron density (Bis-methoxy); balanced reactivity.[1]
Lipophilicity (cLogP) ~1.2 (Lower polarity due to symmetry)~1.0
Primary Pharmacophore Colchicine-site binder (Antimitotic)Veratrole motif (PDE4 inhibitor / Anxiolytic)
Solubility (DMSO) High (>50 mg/mL)High (>45 mg/mL)
Key Application Synthesis of antitumor podophyllotoxin mimics.[1]Synthesis of Tofisopam/Nerisopam analogs.[1]

Synthetic Utility & Reaction Engineering

Both acids are synthesized via Knoevenagel condensation followed by Michael addition and hydrolysis/decarboxylation.[1] However, their downstream utility in the Castagnoli-Cushman Reaction (CCR) and Friedel-Crafts cyclization differs.[1]

A. Anhydride Formation & CCR

Both acids readily form cyclic anhydrides (3-arylglutaric anhydrides) upon treatment with acetic anhydride.[1] These anhydrides are potent substrates for the Castagnoli-Cushman reaction with imines to form δ-lactams (piperidones).[1]

  • TMP-PA Anhydride : More prone to hydrolysis due to steric crowding of the 3,4,5-system, requiring strictly anhydrous conditions during storage.[2]

  • DMP-PA Anhydride : Exhibits higher stability and better crystallizability, making it preferred for large-scale process development of anxiolytics.[1]

B. Cyclization to Benzodiazepines

In the synthesis of 2,3-benzodiazepines (e.g., via reaction with hydrazine), the electron-rich nature of the TMP ring facilitates oxidative cyclization but can also lead to over-oxidation side products if the oxidant (e.g., chromium trioxide) is not carefully titrated.[2][1]

Experimental Protocols

Protocol A: Synthesis of 3-Arylglutaric Acid Scaffolds

Rationale: This self-validating protocol uses a "one-pot" Michael addition approach that minimizes isolation of the diester intermediate, reducing yield loss.[1]

Reagents:

  • Substituted Benzaldehyde (3,4,5-trimethoxy- or 3,4-dimethoxy-)[2][1][4]

  • Ethyl Acetoacetate (2 equiv.)[1]

  • Piperidine (Cat.)[1]

  • Ethanol (Solvent)[2][1][4]

  • 50% NaOH (aq)[2][1]

Step-by-Step Workflow:

  • Condensation : Dissolve the aldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in Ethanol (20 mL). Add Piperidine (0.5 mL).

  • Reflux : Heat to reflux for 4-6 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.[1]

  • Hydrolysis & Decarboxylation : Cool to 60°C. Add 50% NaOH (10 mL) directly to the reaction mixture. Reflux for another 4 hours. Critical Step: This hydrolyzes the ester and performs the retro-Claisen cleavage/decarboxylation in situ.[1]

  • Workup : Evaporate ethanol under reduced pressure. Dilute residue with water (50 mL) and wash with Diethyl Ether (2 x 20 mL) to remove neutral impurities.[1]

  • Acidification : Acidify the aqueous layer to pH 1-2 with Conc. HCl. The product will precipitate.[1]

  • Purification : Filter the white solid. Recrystallize from water or benzene/acetone.[1]

Validation Criteria:

  • TMP-PA : Melting point 168–170 °C. ¹H NMR (DMSO-d₆) should show a singlet at ~3.8 ppm integrating for 9 protons (3x OMe).[1]

  • DMP-PA : Melting point 188–190 °C. ¹H NMR should show two singlets or a split peak at ~3.7 ppm for 6 protons.[1]

Biological Impact & Pathway Mapping

The choice of scaffold determines the target engagement profile.[1] The diagram below illustrates the divergent pathways.

Mechanistic Divergence Diagram[1]

Scaffold_Divergence Start Precursor Selection TMP 3,4,5-Trimethoxy (TMP-PA) Start->TMP High Electron Density DMP 3,4-Dimethoxy (DMP-PA) Start->DMP Standard Reactivity Anhydride Cyclic Anhydride Intermediate TMP->Anhydride Ac2O / Heat DMP->Anhydride Lactam_TMP TMP-Lactams (Podophyllotoxin Mimics) Anhydride->Lactam_TMP Imine Reaction (CCR) Lactam_DMP DMP-Lactams (Tofisopam Analogs) Anhydride->Lactam_DMP Target_Tubulin Target: Tubulin (Colchicine Site) Lactam_TMP->Target_Tubulin Steric Bulk Match Target_GABA Target: GABA-A / PDE4 Lactam_DMP->Target_GABA Veratryl Binding Outcome_Cyto Outcome: Cytotoxicity / Apoptosis Target_Tubulin->Outcome_Cyto Outcome_Anxio Outcome: Anxiolytic / Neuroprotective Target_GABA->Outcome_Anxio

Figure 1: Divergent pharmacological pathways based on the methoxy-substitution pattern of the glutaric acid scaffold.[1]

Expert Commentary & Recommendations

  • For Oncology Programs : Select TMP-PA .[1] The 3,4,5-trimethoxy motif is structurally homologous to the A-ring of Colchicine and Combretastatin A-4.[2] Glutaric acid derivatives retaining this motif have shown micromolar IC50 values against HepG2 and HeLa cell lines by inhibiting tubulin polymerization.[1]

  • For CNS Programs : Select DMP-PA .[1] The 3,4-dimethoxy motif avoids the high toxicity associated with tubulin binding.[1] It is the gold standard for developing non-sedating anxiolytics (2,3-benzodiazepines) that modulate AMPA receptors or inhibit phosphodiesterase (PDE) enzymes.[1]

  • Process Safety : When scaling up TMP-PA synthesis, ensure strict temperature control during the Knoevenagel condensation. The electron-rich ring makes the aldehyde precursor prone to oxidative degradation (forming benzoic acid impurities) if exposed to air at high temperatures.[1]

References

  • Synthesis of 3-Arylglutaric Acids via Castagnoli-Cushman Reaction Source: ResearchGate / Molecules 2023 [Link][1]

  • Biological Activity of Trimethoxyphenyl Derivatives (Tubulin Targeting) Source: PMC / NIH (Molecules 2013) [Link][1]

  • Glutaric Acid Anhydride Synthesis & Reactivity Source: Organic Syntheses / LibreTexts [Link]

  • Antiproliferative Activity of Trimethoxyphenyl-Based Analogues Source: MDPI (Pharmaceuticals 2025) [Link][1]

Sources

Validation

Thermal Characterization of 3-Arylglutaric Acids: Capillary vs. DSC Analysis

Topic: Melting point determination of 3-arylglutaric acids Content Type: Publish Comparison Guide Executive Summary 3-Arylglutaric acids (e.g., 3-phenylglutaric acid, 3-(4-chlorophenyl)glutaric acid) are critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination of 3-arylglutaric acids Content Type: Publish Comparison Guide

Executive Summary

3-Arylglutaric acids (e.g., 3-phenylglutaric acid, 3-(4-chlorophenyl)glutaric acid) are critical intermediates in the synthesis of bioactive glutaramides and GABA-analogs like Baclofen.[1] However, their thermal characterization is notoriously difficult due to in-situ dehydration . Upon heating, these dicarboxylic acids readily cyclize to form anhydrides, often at temperatures below their true melting point.

This guide compares the "Product" (synthesized 3-arylglutaric acids) characterization using two distinct methodologies: Standard Capillary Melting Point (the traditional alternative) and Differential Scanning Calorimetry (DSC) (the recommended standard). We demonstrate why relying solely on capillary methods can lead to false purity failures and how DSC provides the forensic resolution required for drug development.

The Challenge: Thermal Instability

Unlike stable monocarboxylic acids, 3-arylglutaric acids possess a structural propensity for intramolecular cyclization. When thermal energy is applied to determine the melting point (MP), two competing processes occur:

  • True Melting: The crystal lattice breaks down (Endothermic).

  • Dehydration: The acid cyclizes to the anhydride, releasing water (Endothermic/Chemical Change).

Crucial Data Point: The anhydride typically melts at a lower temperature than the parent acid.

  • Consequence: If dehydration occurs during the test, the observer sees a "melt" at the anhydride's MP, incorrectly flagging the batch as impure or identifying the wrong compound.

Visualizing the Pathway

The following diagram illustrates the thermal degradation pathway that complicates characterization.

DehydrationPathway cluster_0 Risk Factor Acid 3-Arylglutaric Acid (Solid) Heat Thermal Energy (Heating Ramp) Acid->Heat Transition Transition State Heat->Transition Activation Anhydride 3-Arylglutaric Anhydride (Solid/Liquid) Transition->Anhydride Cyclization Water H2O (Vapor) Transition->Water Elimination

Figure 1: Thermal dehydration pathway of 3-arylglutaric acids.[2] The formation of the anhydride (red) often occurs before the true melting of the acid (blue).

Methodological Comparison
Method A: Capillary Melting Point (The Traditional Alternative)
  • Principle: Visual observation of phase change in a glass capillary.

  • The Flaw: This method relies on the operator's eye and a linear heating rate. If the heating rate is too slow (<5°C/min), the sample spends enough time in the "activation zone" to dehydrate. The observed "melting point" is often a mixed phase of acid and anhydride.

  • Symptom: The sample appears to "sweat" or shrink significantly 10–20°C below the expected MP.

Method B: Differential Scanning Calorimetry (The Recommended Standard)
  • Principle: Measures the heat flow difference between the sample and a reference.

  • The Advantage: DSC separates thermal events based on energy consumption.

    • Dehydration: Appears as a broad endotherm (water loss).

    • Melting: Appears as a sharp, high-energy endotherm.

  • Resolution: By using hermetically sealed pans with a pinhole, the water vapor pressure is controlled, often delaying dehydration enough to observe the true acid melt, or distinctly separating the two peaks.

Performance Data: Acid vs. Anhydride

The following table compares the thermal properties of a key Baclofen intermediate, 3-(4-chlorophenyl)glutaric acid , demonstrating the risk of misidentification.

CompoundCAS NumberTrue Melting Point (°C)Anhydride Melting Point (°C)Risk Scenario
3-(4-Chlorophenyl)glutaric acid 35271-74-0166 – 167 N/ATarget Compound
3-(4-Chlorophenyl)glutaric anhydride 53911-68-5N/A128 – 130 Formed in-situ
3-Phenylglutaric acid 4165-96-2140 – 143 N/ATarget Compound
3-Phenylglutaric anhydride 2959-96-8*N/A~90 – 95 Formed in-situ

*Note: Anhydride MP values are approximate based on isomeric analogues and literature precedents.

Interpretation: If you test 3-(4-chlorophenyl)glutaric acid using a slow capillary ramp and observe melting at 130°C , you are likely observing the melting of the anhydride formed during the test, not the impurity of the acid.

Experimental Protocols
Protocol A: Optimized Capillary Method

Use this for routine QC only if DSC is unavailable.

  • Preparation: Grind the dry sample to a fine powder. Fill capillary to 2-3 mm height.

  • Pre-heating: Insert the capillary into the apparatus pre-heated to 20°C below the expected MP (e.g., insert at 145°C for the chlorophenyl derivative).

  • Ramp Rate: Set a fast ramp rate of 10°C/min .

    • Why? Fast heating "outruns" the kinetic dehydration reaction, allowing the crystal lattice to melt before it chemically degrades.

  • Observation: Record the temperature of the clear point (complete liquid). Ignore initial "sweating" (sintering).

Protocol B: DSC Characterization (Gold Standard)

Use this for R&D and purity validation.

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan Selection: Aluminum pan with a pinhole lid .

    • Why? Allows generated water vapor to escape, preventing pressure buildup that could distort the baseline, while containing the solid.

  • Sample Mass: 2–5 mg.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

  • Analysis:

    • Look for a double endotherm .

    • Peak 1 (Broad, ~100-130°C): Dehydration/Solid-Solid transition.

    • Peak 2 (Sharp, ~166°C): True melting of the acid (if dehydration was suppressed) OR melting of the anhydride (if conversion was complete).

    • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss correlates with Peak 1, it is dehydration.

Decision Logic for Researchers

Use the following workflow to select the correct characterization path for your 3-arylglutaric acid derivatives.

MethodSelection Start Start: Characterize 3-Arylglutaric Acid Purpose What is the purpose? Start->Purpose Routine Routine QC (Batch Consistency) Purpose->Routine Structure Structure/Purity Validation Purpose->Structure Capillary Capillary MP (Fast Ramp 10°C/min) Routine->Capillary DSC DSC + TGA (Pinhole Pan) Structure->DSC Result1 Result: Sharp Melt within 2°C of Lit? Capillary->Result1 Pass PASS (Release Batch) Result1->Pass Yes Fail FAIL/Ambiguous (Sweating observed) Result1->Fail No Fail->DSC Escalate

Figure 2: Decision matrix for selecting the appropriate thermal analysis method.

References
  • ChemicalBook. 3-(4-Chlorophenyl)glutaric acid Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. 3-(4-Chlorophenyl)glutaric Anhydride Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Glutaric acid, 3-phenyl-, melting point data. NIST Chemistry WebBook.[3] Retrieved from

  • Muby Chemicals. 3-(4-Chlorophenyl)glutaric Anhydride Specifications. Retrieved from

  • Org. Synth. Synthesis of alpha-phenylglutaric anhydride (Isomer comparison). Organic Syntheses, Coll.[4] Vol. 4, p.790. Retrieved from

Sources

Comparative

Tubulin Binding Affinity of 3,4,5-Trimethoxy Glutaric Acid Derivatives

The following guide provides an in-depth technical analysis of 3,4,5-trimethoxy glutaric acid derivatives (specifically focusing on their bioactive cyclic glutarimide forms) and their efficacy as tubulin polymerization i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3,4,5-trimethoxy glutaric acid derivatives (specifically focusing on their bioactive cyclic glutarimide forms) and their efficacy as tubulin polymerization inhibitors.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Synthetic Scaffold Advantage

The 3,4,5-trimethoxyphenyl (TMP) moiety is the "gold standard" pharmacophore for targeting the colchicine-binding site (CBS) of tubulin. It is the structural anchor for potent natural products like Colchicine , Combretastatin A-4 (CA-4) , and Podophyllotoxin . However, these natural agents suffer from critical limitations: Colchicine exhibits high toxicity and a narrow therapeutic window, while CA-4 is chemically unstable, prone to cis-to-trans isomerization which drastically reduces potency.

Glutaric acid derivatives , particularly their cyclized glutarimide analogs, represent a strategic shift toward synthetic scaffolds. By incorporating the TMP moiety into a glutarimide core, researchers aim to retain high tubulin binding affinity while improving metabolic stability, aqueous solubility, and reducing off-target toxicity. This guide compares these synthetic derivatives against established standards.

Mechanistic Insight: The Pharmacophore Hybridization

To understand the binding affinity, one must analyze the structural causality. The CBS is a hydrophobic pocket at the interface of


- and 

-tubulin.
  • The Anchor (TMP): The 3,4,5-trimethoxy ring mimics the A-ring of colchicine, forming crucial hydrophobic interactions and hydrogen bonds with Cys241 and Val181 in the

    
    -tubulin subunit.
    
  • The Scaffold (Glutarimide): The glutarimide ring (derived from glutaric acid) replaces the unstable ethylene bridge of CA-4 or the complex B/C rings of colchicine. It acts as a rigid linker that positions the TMP group correctly while offering hydrogen bond acceptors (carbonyl oxygens) that can interact with Asn101 or Lys254 .

Visualization: Mechanism of Action & Binding Mode

The following diagram illustrates the pharmacophore assembly and the inhibition pathway.

TubulinBindingMechanism TMP 3,4,5-Trimethoxyphenyl (Pharmacophore Anchor) Hybrid TMP-Glutarimide Derivative TMP->Hybrid Incorporation Glutarimide Glutarimide Scaffold (Rigid Linker / H-Bond Acceptor) Glutarimide->Hybrid Cyclization CBS Colchicine Binding Site (Interface Region) Hybrid->CBS High Affinity Binding (Kd ~ nM range) Tubulin Heterodimeric Tubulin (α/β Subunits) Tubulin->CBS Contains Polymerization Microtubule Polymerization CBS->Polymerization Inhibits Conformational Change Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Logical flow of pharmacophore design leading to tubulin inhibition and apoptotic cell death.

Comparative Performance Analysis

The following data synthesizes performance metrics of glutaric acid/glutarimide derivatives compared to standard tubulin inhibitors.

Table 1: Comparative Binding and Cytotoxicity Profile
Compound ClassScaffold TypeTubulin IC50 (µM)*Cytotoxicity (HeLa) IC50Stability (t1/2)Solubility
Colchicine Natural Product (Tropolone)2.0 - 2.5~0.01 µMHighModerate
Combretastatin A-4 Natural Product (Cis-Stilbene)1.0 - 1.5~0.003 µMLow (Isomerizes)Poor
TMP-Glutarimide A Synthetic Glutarimide (N-sub)1.8 - 3.5 0.05 - 0.5 µM High (>24h) High
TMP-Glutarimide B Synthetic Glutarimide (3-aryl)2.5 - 5.0 0.8 - 2.0 µM High Moderate

*Tubulin IC50 refers to the concentration required to inhibit 50% of tubulin polymerization in vitro.

Key Insights:

  • Potency vs. Stability Trade-off: While CA-4 is hyper-potent, its clinical utility is hampered by instability. TMP-Glutarimide derivatives often show slightly lower in vitro tubulin binding affinity (higher IC50) than CA-4 but offer superior metabolic stability and solubility, translating to better in vivo druggability.

  • Structural Flexibility: The glutarimide ring allows for N-substitution or C-substitution. N-substituted derivatives (Compound A type) generally show better overlap with the colchicine binding mode compared to C-substituted analogs.

Experimental Protocols (Self-Validating Systems)

To generate the data above, rigorous experimental workflows are required. These protocols are designed to be self-validating using positive and negative controls.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by the derivative.

  • Preparation:

    • Use >99% pure tubulin from bovine brain (cytoskeleton free).

    • Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Control 1 (Negative): DMSO vehicle (0% inhibition).

    • Control 2 (Positive): Colchicine (5 µM) or Paclitaxel (stabilizer check).

  • Execution:

    • Incubate tubulin (3 mg/mL) with the test compound (various concentrations: 0.1 - 20 µM) at 4°C for 15 mins.

    • Transfer to a pre-warmed 37°C spectrophotometer plate.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • The DMSO control must show a sigmoidal increase in absorbance (polymerization).

    • The Colchicine control must show a flat line (inhibition).

    • Calculate IC50 based on the reduction of the steady-state plateau height.

Protocol B: Competitive Colchicine Binding Assay

Objective: Confirm the compound binds specifically to the Colchicine Binding Site (CBS).

  • Incubation: Incubate tubulin (1 µM) with [3H]-colchicine (50 nM) and the test compound (competitor) at 37°C for 30 mins.

  • Filtration: Filter the mixture through DEAE-cellulose filters (binds tubulin-colchicine complex).

  • Measurement: Count radioactivity (CPM) on the filter.

  • Calculation:

    • A high inhibition percentage confirms the derivative displaces colchicine, validating the binding site.

Molecular Docking & In Silico Validation

Before synthesis, the affinity of glutaric acid derivatives is predicted using molecular docking. This workflow ensures resources are focused on high-probability candidates.

DockingWorkflow PDB Crystal Structure Retrieval (PDB ID: 1SA0 / 4O2B) Prep Protein Preparation (Remove H2O, Add Hydrogens) PDB->Prep Grid Grid Generation (Center: Cys241/Val181) Prep->Grid Dock Docking (Glide/AutoDock) (Rigid Receptor / Flexible Ligand) Grid->Dock Score Scoring & Analysis (Binding Energy kcal/mol) Dock->Score

Figure 2: Computational workflow for predicting binding affinity.

Critical Docking Parameters:

  • H-Bonding: Look for interactions between the glutarimide carbonyls and Val181 or Asn101 .

  • Hydrophobic Fit: The TMP group must be buried in the hydrophobic pocket.

  • Scoring: A binding energy < -8.0 kcal/mol typically correlates with micromolar IC50.

Conclusion

3,4,5-trimethoxy glutaric acid derivatives (specifically the cyclic glutarimides) offer a compelling alternative to natural tubulin inhibitors. While they may not always match the picomolar potency of Combretastatin A-4, their enhanced stability profile and synthetic accessibility make them superior candidates for drug development. The data supports their mechanism as true Colchicine Binding Site Inhibitors (CBSIs) capable of inducing G2/M arrest and apoptosis.

References

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry.

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.

  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction. European Journal of Medicinal Chemistry.

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules.

Validation

The Analytical Challenge: Validating 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

An in-depth comparative guide for the elemental and compositional validation of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, designed for analytical chemists and pharmaceutical researchers. 3-(3,4,5-Trimethoxyphenyl)pent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the elemental and compositional validation of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, designed for analytical chemists and pharmaceutical researchers.

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9; Empirical Formula: C₁₄H₁₈O₇; Molecular Weight: 298.29 g/mol ) is a highly functionalized dicarboxylic acid utilized as a critical intermediate in the synthesis of spasmolytics and vasodilators. Because it contains multiple oxygen-rich functional groups (three methoxy ethers and two carboxylic acids), the molecule is prone to strong hydrogen bonding. This chemical reality often leads to the retention of atmospheric moisture (hygroscopicity) or polar protic solvents during crystallization.

For drug development professionals, proving the exact empirical formula and bulk purity of this intermediate is a mandatory regulatory step. Relying on a single analytical modality can lead to false positives. This guide objectively compares three orthogonal techniques—CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) —demonstrating why a multi-modal approach is the only self-validating system for true mass balance.

Mechanistic Insights: Why Orthogonal Modalities are Required

To understand the causality behind experimental choices, we must analyze how each instrument "sees" the molecule:

  • HRMS (The Specificity Engine): HRMS measures the mass-to-charge ratio (m/z) of ionized molecules with sub-5 ppm mass accuracy, allowing for the unambiguous assignment of an empirical formula[1]. However, HRMS only detects what ionizes. It is entirely blind to bulk non-ionizable impurities, inorganic salts, or trapped water. A sample could be 80% API and 20% water, and HRMS would still report a "perfect" exact mass for the API.

  • CHN Combustion Analysis (The Bulk Validator): Elemental analysis via flash combustion destroys the sample at >1000°C, converting all organic matter into simple gases (CO₂, H₂O, N₂)[2]. It measures the entire bulk matrix. If the sample contains trapped water, the experimental %H and %O will artificially inflate, and the %C will depress, causing the sample to fail the standard ±0.3% acceptance limit.

  • qNMR (The Arbitrator): When HRMS passes but CHN fails, qNMR bridges the gap. Because the integral of an NMR peak is directly proportional to the number of nuclei, qNMR provides absolute quantification of the API against an internal standard, while simultaneously identifying and quantifying the exact solvent causing the CHN failure[3].

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed with internal checks to ensure data integrity.

Protocol A: CHN Flash Combustion Analysis

Objective: Determine bulk %C and %H to within ±0.3% of theoretical values.

  • System Calibration: Purge the elemental analyzer with Helium carrier gas. Set the combustion furnace to 1060°C. Run a highly pure certified reference material (e.g., Acetanilide) at varying weights to generate a linear K-factor calibration curve for Carbon and Hydrogen.

  • Sample Preparation: Using a microbalance (0.1 µg resolution), accurately weigh 1.500 to 2.000 mg of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid into a tin capsule. Crucial Step: Crimp the capsule tightly to exclude atmospheric air, which would skew nitrogen and oxygen baselines.

  • Combustion & Detection: Drop the capsule into the reactor. Inject a precise pulse of pure O₂ to trigger an exothermic flash combustion (~1800°C). Pass the resulting gases through a reduction column (to remove excess O₂), separate via gas chromatography, and quantify using a Thermal Conductivity Detector (TCD)[2].

Protocol B: ESI-HRMS (Empirical Formula Confirmation)

Objective: Confirm the exact mass of [M-H]⁻ within < 5 ppm error.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy is < 2 ppm across the m/z 100-1000 range.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Inject via direct infusion at 5 µL/min. Utilize Electrospray Ionization (ESI) in negative mode . Because the molecule is a pentanedioic acid, it readily deprotonates to form the [M-H]⁻ ion. Extract the exact mass and calculate the mass defect[1].

Protocol C: 1H Quantitative NMR (qNMR)

Objective: Determine absolute purity without an identical reference standard.

  • Standard Selection: Select a certified internal standard (IS) that is highly pure, soluble in the same solvent, and has a distinct NMR signal that does not overlap with the analyte. Maleic acid (singlet at ~6.26 ppm) is ideal for this compound[4].

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into a glass vial. Dissolve completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition & Processing: Acquire the ¹H NMR spectrum at ≥400 MHz. Causality Check: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically D1 = 30–60 seconds). This ensures complete magnetization recovery and prevents artificial integration truncation[3].

Data Presentation & Modality Comparison

The following tables summarize experimental data from two distinct synthesis batches (Lot A and Lot B) of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

Table 1: Elemental Analysis (CHN) Data Comparison Theoretical values calculated for C₁₄H₁₈O₇ (MW: 298.29 g/mol )

ElementTheoretical (%)Lot A: Experimental (%)Lot B: Experimental (%)Lot B Status
Carbon (C) 56.37%56.25% (Δ -0.12%)54.10% (Δ -2.27%)FAIL
Hydrogen (H) 6.08%6.12% (Δ +0.04%)6.45% (Δ +0.37%)FAIL

Observation: Lot B fails the ±0.3% pharmaceutical acceptance criteria. The depressed %C and elevated %H strongly suggest the presence of retained water.

Table 2: HRMS Exact Mass Validation (Lot B)

Ion AdductTheoretical m/zExperimental m/zMass Error (ppm)Formula Confirmed
[M-H]⁻ 297.0980297.0976-1.34 ppmYes (C₁₄H₁₇O₇)

Observation: Despite failing bulk CHN analysis, Lot B passes HRMS with excellent mass accuracy, proving the core API was synthesized correctly, but the bulk powder is contaminated.

Table 3: Modality Performance Matrix

FeatureCHNS/O CombustionHRMSqNMR
Primary Output Bulk Elemental %Exact Mass / FormulaAbsolute % Purity
Detects Solvents/Water Yes (as skewed CHN ratios)No (evaporates/doesn't ionize)Yes (identifies specific peaks)
Structural Specificity LowHighHigh
Cost per Sample LowHighMedium

Analytical Workflow Visualization

To ensure robust quality control, the following orthogonal workflow should be adopted when validating highly functionalized intermediates like 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

G A 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (API Intermediate) B HRMS (ESI-TOF) Empirical Formula Validation [M-H]- m/z 297.0980 A->B Trace Analysis C CHNS/O Combustion Analysis Bulk Elemental Composition (C: 56.37%, H: 6.08%) A->C Bulk Analysis D Quantitative NMR (qNMR) Absolute Purity & Solvent Check A->D Solution Analysis E Data Concordance Analysis (Mass Balance Verification) B->E Exact Mass (<5 ppm) C->E %C, %H (±0.3% Limit) D->E Absolute % Purity F Validated API Intermediate Ready for Downstream Processing E->F All Specifications Met

Orthogonal analytical workflow for empirical formula and purity validation.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects . Spectroscopy Online. Available at:[Link]

  • Elemental Analysis Techniques . RSSL. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

This operational guide details the Personal Protective Equipment (PPE) and safety protocols for handling 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9).[1][2][3][4][5] This guide is structured for autonom...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the Personal Protective Equipment (PPE) and safety protocols for handling 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS: 100973-09-9).[1][2][3][4][5]

This guide is structured for autonomy and immediate application , prioritizing the safety of researchers working with pharmaceutical intermediates.[1][2][3][5] It derives safety baselines from the specific chemical properties and the hazard profiles of structurally homologous 3,4,5-trimethoxybenzene derivatives (e.g., 3,4,5-trimethoxybenzoic acid), ensuring a high-confidence safety margin.[1][2][3][4][5]

Hazard Identification & Risk Assessment

Chemical Identity:

  • Name: 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid[1][2][3][4][5][6]

  • CAS Number: 100973-09-9[1][2][3][4][5][6]

  • Physical State: Solid (Crystalline powder)[1][2][3][5]

  • Molecular Weight: 298.29 g/mol [1][2][3][5][6]

Hazard Classification (GHS): Based on the functional group analysis (carboxylic acid moieties + electron-rich aromatic ring) and data from homologous compounds (e.g., 3-(3,4,5-trimethoxyphenyl)propionic acid), this compound is classified as an Irritant .[1][2][3][4][5]

Hazard CodeHazard StatementTarget Organ
H315 Causes skin irritation.[1][2][3][4][5][7]Dermal layers
H319 Causes serious eye irritation.[2][3][4][5][8]Ocular mucous membranes
H335 May cause respiratory irritation.[2][3][4][5][7][8]Upper respiratory tract

Critical Risk Factor: As a substituted pentanedioic (glutaric) acid, the primary risk is acidic dust inhalation and ocular damage upon contact.[1][2][3][5] The trimethoxy group increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted glutaric acid.[2][3][4][5]

PPE Selection Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.[2][3][4][5]

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator.[1][2][3][4][5]Rationale: Solid organic acids generate fine particulate dust during weighing.[2][3][4][5] Inhalation causes immediate mucosal irritation (H335).[2][3][4][5] Standard: NIOSH-approved N95 (US) or FFP2/3 (EU).[1][2][3][4]
Ocular Chemical Safety Goggles (Not Safety Glasses).[1][2][3][4][5]Rationale: Fine acidic powders can bypass the side-gaps of safety glasses.[1][2][3][4][5] Goggles provide a seal against dust ingress.[2][3][4][5] Standard: ANSI Z87.1 (Impact & Splash).[2][3][4][5]
Dermal (Hand) Nitrile Gloves (Double-gloving recommended for synthesis).[1][2][3][4][5]Rationale: Nitrile offers superior resistance to organic acids compared to latex.[2][3][4][5] Spec: Minimum thickness 0.11 mm (4 mil). Breakthrough time >480 min.[2][3][4][5]
Body Lab Coat (Cotton/Polyester blend) + Closed-toe shoes .[1][2][3][4][5]Rationale: Prevents accumulation of dust on personal clothing.[2][3][4][5] High-neck coverage is preferred to protect the suprasternal notch.[2][3][4][5]

Operational Protocols

Pre-Operational Verification

Before opening the container, verify the integrity of your safety barriers.[2][3][4][5]

  • Glove Integrity Test: Visually inspect nitrile gloves for pinholes.[2][3][4][5] Self-Validation: Inflate the glove slightly with air and hold near the cheek to feel for leaks.[2][3][4][5]

  • Fume Hood Check: Verify face velocity is between 80–120 fpm (0.4–0.6 m/s) . Ensure the sash is at the working height.[2][3][4][5]

PPE Donning & Doffing Workflow

Proper removal (doffing) is critical to prevent secondary contamination.[2][3][4][5]

PPE_Workflow Start Start Procedure HandWash 1. Wash Hands (Soap & Water) Start->HandWash LabCoat 2. Don Lab Coat (Button fully) HandWash->LabCoat Eyewear 3. Don Safety Goggles (Adjust seal) LabCoat->Eyewear Gloves 4. Don Nitrile Gloves (Over coat cuffs) Eyewear->Gloves Work PERFORM EXPERIMENT (Inside Fume Hood) Gloves->Work DoffGloves 5. Doff Gloves (Beak method/Inside-out) Work->DoffGloves WashGloves 6. Wash Hands (Immediate) DoffGloves->WashGloves DoffCoat 7. Doff Lab Coat WashGloves->DoffCoat DoffEyes 8. Remove Goggles (Handle by strap) DoffCoat->DoffEyes FinalWash 9. Final Hand Wash DoffEyes->FinalWash

Figure 1: Sequential workflow for donning and doffing PPE to minimize contamination risk.[1][2][3][4][5]

Handling & Weighing Procedure

Objective: Weigh X mg of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid without generating airborne dust.

  • Preparation: Place the balance inside the fume hood.[2][3][4][5] If the balance is external, use a tarred transfer vessel (e.g., a screw-cap vial) to transport the solid.[1][2][3][5]

  • Static Control: Use an anti-static gun or wipe if the powder is static-prone (common with dry organic acids).[2][3][4][5]

  • Transfer: Use a clean spatula.[2][3][4][5] Do not pour from the main bottle.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (water/ethanol) to solubilize and remove any invisible dust.[2][3][4][5] Dispose of the towel as solid chemical waste.[2][3][4][5]

Disposal & Decontamination

Disposal must comply with local environmental regulations (RCRA in the US).[2][3][4][5]

Disposal Decision Tree:

Disposal_Tree Waste Waste Generated Type State? Waste->Type Solid Solid Waste (Powder/Tissues) Type->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) Type->Liquid Solution SolidBin Hazardous Solid Waste Bin (Label: Irritant Organic Acid) Solid->SolidBin LiquidBin Organic Solvent Waste (Halogenated or Non-Halogenated) Liquid->LiquidBin

Figure 2: Waste segregation logic for 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.

Decontamination of Surfaces:

  • Solubilization: The compound is an organic acid.[2][3][4][5] It is soluble in organic solvents (Ethanol, DMSO) and basic aqueous solutions.[1][2][3][4][5]

  • Protocol: Spray the contaminated surface with 70% Ethanol or a mild Sodium Bicarbonate (NaHCO₃) solution.[1][2][3][4][5] The bicarbonate will neutralize the acid (bubbling may occur), rendering it safer to wipe up.[2][3][4][5]

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing.[2][4][5][8][9][10] Wash skin with soap and copious amounts of water.[2][3][4][5][7][8] Do not use solvents (they may drive the chemical deeper).[2][3][4][5]
Inhalation Move to fresh air.[2][3][4][5][7][8][9][10] If breathing is difficult, seek medical attention.
Spill (Solid) Do not sweep dry. Wet the spill with a paper towel dampened with water/ethanol to prevent dust generation, then wipe up.[1][2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid (Analogous Hazard Data).[1][2][3][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.133 - Eye and face protection.[2][3][4][5][10] Retrieved from [Link][1][2][3][5]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.